zinc 2-aminobenzenethiolate
Description
The exact mass of the compound Zinc, bis(2-aminophenylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14650-81-8 |
|---|---|
Molecular Formula |
C12H10N2S2Zn-4 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
Canonical SMILES |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Synonyms |
Zinc bis(2-aminobenzenethiolate) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Zinc 2-Aminobenzenethiolate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of zinc 2-aminobenzenethiolate, with a particular focus on its relevance to researchers in chemistry and drug development. This compound, a coordination complex, is formed by the reaction of zinc(II) ions with 2-aminobenzenethiol. This guide details the synthetic methodologies, spectroscopic and structural characterization, and explores the potential biological activities of this compound, drawing parallels with other zinc-containing enzyme inhibitors. While specific experimental data for the title compound is sparse in publicly available literature, this guide consolidates the known information and provides representative protocols and data based on closely related structures and general chemical principles.
Introduction
Zinc is an essential trace element in biological systems, playing crucial catalytic and structural roles in a vast number of enzymes and transcription factors. The coordination chemistry of zinc is of significant interest in the development of therapeutic agents, as zinc complexes have been investigated for a variety of medicinal applications. This compound, also known as zinc bis(2-aminobenzenethiolate), is a compound where a central zinc ion is chelated by two 2-aminobenzenethiolate ligands. The ligand coordinates to the zinc ion through both the thiolate sulfur and the amino nitrogen, forming a stable chelate ring. This guide will delve into the chemical properties and synthesis of this compound, and discuss its potential as a modulator of biological activity, particularly in the context of enzyme inhibition.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most direct approach being the reaction of a zinc(II) salt with 2-aminobenzenethiol. A one-pot synthesis method has also been described.
Direct Synthesis from Zinc(II) Salts
The most common method for the preparation of this compound involves the reaction of a zinc(II) salt, such as zinc acetate, with 2-aminobenzenethiol in a 2:1 molar ratio.[1] The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the thiol. The thiol group is deprotonated in the course of the reaction, and the resulting thiolate anion, along with the amino group, coordinates to the zinc(II) ion.[1]
One-Pot Synthesis
A notable one-pot synthesis involves the reduction of bis-(o-nitrophenyl) disulfide using zinc dust in an acidic medium. This reaction generates the zinc salt of 2-aminobenzenethiol in situ. This method is highly efficient as it combines the final step of ligand synthesis with the complexation step.[1]
Experimental Protocol
Below is a representative experimental protocol for the direct synthesis of this compound. This protocol is based on general procedures for the synthesis of similar zinc thiolate complexes and should be adapted and optimized as needed.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2-Aminobenzenethiol (C₆H₇NS)
-
Anhydrous ethanol
-
Schlenk flask and other standard glassware for air-sensitive techniques
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of zinc acetate dihydrate in anhydrous ethanol with gentle heating and stirring until a clear solution is obtained.
-
In a separate flask, dissolve 2 equivalents of 2-aminobenzenethiol in anhydrous ethanol.
-
Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution at room temperature with continuous stirring.
-
Upon addition, a precipitate is expected to form. The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature to ensure complete reaction.
-
The resulting solid is collected by filtration under inert atmosphere, washed with small portions of cold ethanol to remove any unreacted starting materials, and then dried in vacuo.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Characterization
The structure and purity of this compound are confirmed through various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂S₂Zn |
| Molecular Weight | 313.8 g/mol [2] |
| IUPAC Name | zinc bis(2-aminobenzenethiolate)[2] |
| CAS Number | 14650-81-8[2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The coordination of 2-aminobenzenethiol to the zinc ion is evidenced by distinct changes in the IR spectrum. The most significant change is the disappearance of the S-H stretching vibration, which is typically observed for the free ligand.
| Functional Group | Free Ligand (Typical Range, cm⁻¹) | Zinc Complex (Expected) |
| ν(S-H) | ~2500-2600 | Absent |
| ν(N-H) | ~3300-3500 (two bands) | Shift to lower frequency |
| ν(C-S) | ~600-800 | Shift in frequency |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for confirming the structure of the complex in solution. The deprotonation of the thiol group upon coordination leads to the disappearance of the -SH proton signal in the ¹H NMR spectrum. The signals corresponding to the aromatic protons and the amine protons are also expected to shift upon complexation due to the change in the electronic environment.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the 2-aminobenzenethiolate ligand is characterized by π → π* and n → π* transitions. Upon coordination to zinc, these absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. The formation of the complex can also give rise to new, often intense, charge-transfer bands, likely of the ligand-to-metal charge transfer (LMCT) type.
Structural Analysis
For illustrative purposes, the crystal structure data of a related zinc complex with a thiolate ligand, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II), is presented below.[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.891 |
| b (Å) | 6.576 |
| c (Å) | 5.519 |
| β (°) | 95.67 |
| Coordination Geometry | Distorted tetrahedral |
Potential Applications in Drug Development
While direct biological studies on this compound are limited, the broader context of zinc chemistry and the known inhibitory effects of zinc on certain enzymes provide a basis for exploring its potential in drug development.
Zinc as an Enzyme Inhibitor
Zinc ions are known to inhibit a variety of enzymes, often by binding to active site residues such as cysteine, histidine, aspartate, and glutamate.[4] Thiolate-containing molecules are of particular interest as they can act as ligands for zinc, potentially targeting the active sites of zinc-containing enzymes or other enzymes with susceptible active site architectures.
Potential Mechanism of Action
It is plausible that this compound could act as an enzyme inhibitor. The thiolate sulfur and amino nitrogen of the ligand are effective zinc-binding moieties. The complex could potentially deliver zinc to an enzyme's active site, leading to inhibition. Alternatively, the entire complex could bind to the active site, with the 2-aminobenzenethiolate ligands interacting with the protein and the zinc ion coordinating to key catalytic residues. This is a common mechanism for the inhibition of metalloenzymes.
Diagram of Potential Enzyme Inhibition:
Caption: Logical flow of potential enzyme inhibition by this compound.
Cytotoxicity Considerations
The cytotoxicity of zinc and its complexes is a critical factor in their development as therapeutic agents. The cellular response to zinc is dose-dependent, with high concentrations often leading to cytotoxicity.[5] The cytotoxic effects of zinc complexes are influenced by the nature of the ligands, which affect the compound's stability, lipophilicity, and cellular uptake. Any potential therapeutic application of this compound would require careful evaluation of its cytotoxic profile against both target cells (e.g., cancer cells) and healthy tissues.
Conclusion
This compound is a coordination complex with well-understood, albeit not extensively documented, synthetic pathways and qualitative characterization profiles. The compound holds potential for applications in materials science and catalysis, and its chemical structure suggests that it could be a candidate for biological evaluation, particularly as an enzyme inhibitor. For researchers in drug development, this compound represents an interesting scaffold that combines a biologically relevant metal ion with a bifunctional organic ligand. Future research should focus on obtaining detailed experimental data, including a definitive crystal structure and comprehensive spectroscopic analysis, as well as systematic in vitro and in vivo studies to elucidate its biological activity and therapeutic potential.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Zinc, bis(2-aminophenylthio)- | C12H12N2S2Zn | CID 203536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Zinc Bis(2-aminobenzenethiolate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physicochemical properties of zinc bis(2-aminobenzenethiolate). While a definitive crystal structure for zinc bis(2-aminobenzenethiolate) is not widely available in the public domain, this document compiles available spectroscopic data, outlines common synthetic methodologies, and presents crystallographic data from a closely related zinc aminothiolate complex to serve as a valuable reference for researchers in the field.
Physicochemical Properties
Zinc bis(2-aminobenzenethiolate) is a coordination complex with established physicochemical properties. The compound is typically synthesized through the reaction of a zinc salt with 2-aminobenzenethiol.[1]
| Property | Value |
| IUPAC Name | zinc;2-aminobenzenethiolate |
| CAS Number | 14650-81-8 |
| Molecular Formula | C₁₂H₁₀N₂S₂Zn |
| Molecular Weight | 313.8 g/mol |
| Synonyms | Zinc bis(o-aminothiophenolate), Bis(2-aminothiophenol) zinc salt |
Synthesis and Spectroscopic Characterization
The synthesis of zinc bis(2-aminobenzenethiolate) typically involves the reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate, in a 2:1 molar ratio under inert conditions.[1] The coordination of the 2-aminobenzenethiolate ligand to the zinc center can be effectively monitored through various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic changes upon the formation of the zinc bis(2-aminobenzenethiolate) complex.
| Spectroscopic Technique | Key Spectral Features and Expected Changes upon Complexation |
| Infrared (IR) | The disappearance of the S-H stretching vibration (typically around 2500-2600 cm⁻¹) from the free ligand provides strong evidence of thiolate coordination.[1] Shifts in the N-H stretching vibrations (around 3300-3500 cm⁻¹) and the C-S stretching vibration (600-800 cm⁻¹) are also indicative of complex formation.[1] |
| ¹H NMR | The most significant change is the disappearance of the thiol proton (-SH) signal upon deprotonation and coordination to the zinc center.[1] Shifts in the chemical shifts of the aromatic and amine (-NH₂) protons are also expected.[1] |
| UV-Vis | Due to the d¹⁰ electronic configuration of Zn(II), d-d transitions are not observed. The spectrum is characterized by intraligand (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) transitions.[1] These bands may exhibit shifts upon coordination.[1] |
Crystal Structure Analysis
As of the latest available data, a complete single-crystal X-ray diffraction structure for zinc bis(2-aminobenzenethiolate) has not been widely reported. However, the analysis of related structures provides valuable insights into the expected coordination environment of the zinc atom.
Representative Crystal Structure: A Related Zinc Aminothiolate Complex
To illustrate the structural characteristics of a zinc aminothiolate complex, crystallographic data for [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n, a polymeric zinc(II) complex with 2-aminoethanethiol, is presented below.[2] In this structure, the zinc ions are coordinated by both nitrogen and sulfur atoms from the aminothiolate ligand.[2]
| Crystal Data | |
| Compound | [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 8.4294(4) |
| b (Å) | 8.3920(4) |
| c (Å) | 16.5787(8) |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| V (ų) | Not Reported |
| Z | 2 |
| Calculated Density (g/cm³) | 2.041 |
Selected Bond Lengths and Angles for [ZnCl₂{Zn(μ-S-CH₂CH₂NH₂)}]n[2]
| Bond/Angle | Length (Å) / Angle (°) |
| Zn1-S1 | 2.393(1) |
| Zn1-N1 | 2.024(4) |
| Zn1-S2 | 2.393(1) |
| Zn1-N2 | 2.024(4) |
| S1-Zn1-N1 | Not Reported |
| N1-Zn1-S2 | Not Reported |
Experimental Protocols
Synthesis and Crystallization of a Representative Zinc Thiolate Complex
The following protocol for the synthesis and crystallization of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II) is provided as a detailed methodological example for obtaining single crystals of zinc-thiolate complexes suitable for X-ray diffraction analysis.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2-Mercaptobenzothiazole (MBT)
-
1,10-Phenanthroline (phen)
-
Ethanol
Procedure:
-
Dissolve zinc acetate dihydrate (0.110 g, 0.5 mmol) and 2-mercaptobenzothiazole (0.167 g, 1 mmol) separately in 3 mL of ethanol each.
-
Mix the two solutions and stir for 1 hour at 333 K.
-
Add a solution of 1,10-phenanthroline (0.18 g, 1 mmol) in 3 mL of ethanol dropwise to the reaction mixture.
-
Continue stirring for an additional hour at 333 K.
-
Filter the resulting mixture.
-
Allow the filtrate to stand for slow evaporation over a period of 10 days to obtain single crystals suitable for X-ray analysis.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and structural characterization of zinc-thiolate complexes.
References
An In-depth Technical Guide to the Spectroscopic Properties of Zinc 2-Aminobenzenethiolate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of zinc 2-aminobenzenethiolate complexes. Given the specialized nature of these compounds, this document synthesizes information from closely related zinc-thiolate and zinc-amine complexes to build a detailed predictive analysis. It covers key spectroscopic techniques including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (IR/Raman) spectroscopy. Detailed experimental protocols and structured data tables are provided to facilitate research and development.
Introduction and Synthesis
This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex where zinc(II) is typically chelated by two 2-aminobenzenethiolate ligands. The ligand coordinates to the zinc center through both the deprotonated thiol sulfur and the amino nitrogen, forming a stable chelate ring. These types of complexes are of interest in catalysis, materials science, and as precursors for other organic and inorganic compounds[1].
General Synthesis Protocol
The synthesis of zinc bis(2-aminobenzenethiolate) is generally achieved through the reaction of a zinc(II) salt with 2-aminobenzenethiol in a 1:2 molar ratio. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the thiol group.
Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)
-
Reagents and Solvent:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
-
2-aminobenzenethiol
-
Anhydrous methanol or ethanol
-
A weak base (e.g., triethylamine) may be used to facilitate deprotonation of the thiol.
-
-
Procedure:
-
Dissolve 2-aminobenzenethiol (2 mmol) in anhydrous methanol (20 mL) in a Schlenk flask under an argon or nitrogen atmosphere.
-
In a separate flask, dissolve zinc(II) acetate dihydrate (1 mmol) in anhydrous methanol (10 mL).
-
Slowly add the zinc salt solution to the solution of 2-aminobenzenethiol with constant stirring.
-
If a base is used, it is typically added to the ligand solution before the addition of the zinc salt.
-
A precipitate is expected to form upon mixing. The reaction mixture is stirred at room temperature for several hours to ensure completion.
-
The resulting solid is collected by filtration, washed with cold methanol, and then with diethyl ether.
-
The product is dried under vacuum to yield the zinc bis(2-aminobenzenethiolate) complex[1].
-
Spectroscopic Properties
The coordination of 2-aminobenzenethiolate to the zinc(II) center induces significant changes in the electronic and vibrational properties of the ligand, which can be monitored by various spectroscopic techniques.
UV-Visible Spectroscopy
The UV-Vis spectra of this compound complexes are expected to show absorptions arising from intra-ligand (π → π) and ligand-to-metal charge transfer (LMCT) transitions. The d¹⁰ electronic configuration of Zn(II) precludes any d-d transitions[2][3]. The π → π transitions are typically observed in the UV region, while the LMCT bands, involving the transfer of electron density from the sulfur or nitrogen lone pairs to the zinc center, may appear at longer wavelengths.
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the zinc complex (typically 10⁻⁵ to 10⁻⁴ M) in a suitable solvent (e.g., methanol, DMF, or acetonitrile).
-
Measurement: Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
Table 1: Representative UV-Visible Absorption Data for Related Zinc Complexes
| Complex Type | Solvent | λ_max (nm) (Assignment) | Reference |
| Zinc Schiff Base Complex | DMF | 288-290 (π → π), 343-353 (n→π), 382-396 (LMCT) | [2] |
| Zinc Aminoquinoline Complex | Methanol | 235 (π→π), 267, 317 (n→π), 406 (LMCT) | [3][4] |
| Zinc Benzenethiolate | CH₃CN | ~290 (Intraligand and LMCT) | [5] |
Fluorescence Spectroscopy
Zinc(II) complexes are often fluorescent, with emission typically arising from ligand-centered transitions. The rigid structure enforced by chelation can enhance fluorescence by reducing non-radiative decay pathways. The emission properties will be dependent on the specific coordination geometry and the solvent environment.
Experimental Protocol: Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
Sample Preparation: Use a dilute solution of the complex (typically 10⁻⁶ M) in a spectroscopic grade solvent.
-
Measurement: Record the emission spectrum by exciting the sample at the wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum. An excitation and emission slit width of 5 nm is common. Quantum yields can be determined relative to a standard fluorophore (e.g., quinine sulfate).
Table 2: Representative Fluorescence Data for Related Zinc Complexes
| Complex Type | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Zinc N-based Polydentate Complex | Methanol | ~270 | ~350 | Not Reported | [6] |
| Zinc Benzenethiolate | CH₃CN | ~290 | 360 | 0.003 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the coordination of the ligand to the zinc center. For a diamagnetic d¹⁰ metal like Zn(II), the NMR spectra are expected to be sharp and well-resolved.
-
¹H NMR: Upon complexation, the signal for the thiol proton (-SH) of the free ligand is expected to disappear due to deprotonation[1]. The signals for the amine (-NH₂) and aromatic protons will likely shift downfield due to the donation of electron density to the zinc atom and changes in the electronic environment.
-
¹³C NMR: The carbon signals of the aromatic ring, particularly those adjacent to the sulfur and nitrogen atoms, are expected to show shifts upon coordination, reflecting the change in electron density.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Measurement: Record ¹H and ¹³C NMR spectra at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.
Table 3: Representative NMR Chemical Shift Data for Ligands and Related Zinc Complexes
| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) | Comments | Reference |
| ¹H | Free Schiff Base Ligand | DMSO-d₆ | ~10.9 (NH) | Disappears upon complexation | [7] |
| ¹H | Zinc(II) Complex | DMSO-d₆ | 6.5 - 8.2 (Aromatic H) | Downfield shift compared to free ligand | [7] |
| ¹³C | Zinc(II) Thione Complex | DMSO-d₆ | ~4-7 ppm upfield shift for C=S | Indicates coordination through sulfur | |
| ¹³C | Zinc(II) N-based Complex | Methanol-d₄ | 122-167 (Aromatic & C=N) | Signals are shifted compared to free ligand | [6] |
Vibrational (IR and Raman) Spectroscopy
Vibrational spectroscopy provides direct evidence of the coordination bonds formed between the zinc ion and the ligand.
-
IR Spectroscopy: The N-H stretching vibrations (typically around 3300-3400 cm⁻¹) may shift to lower wavenumbers upon coordination. The C-S stretching vibration (around 600-700 cm⁻¹) is also expected to be affected. The most direct evidence of complex formation will be the appearance of new bands at lower frequencies (typically below 500 cm⁻¹), which can be assigned to Zn-N and Zn-S stretching vibrations.
-
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms like Zn-S.
Experimental Protocol: Vibrational Spectroscopy
-
Instrumentation:
-
IR: A Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets.
-
Raman: A FT-Raman spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG).
-
-
Measurement: Spectra are typically recorded from 4000 to 400 cm⁻¹ for IR and a similar range for Raman shift.
Table 4: Representative Vibrational Frequencies for Related Zinc Complexes
| Vibrational Mode | Expected Range (cm⁻¹) | Comments | Reference |
| ν(N-H) | 3300 - 3400 | Shift upon coordination | [8][9] |
| Aromatic ν(C-H) | 3000 - 3100 | [8][9] | |
| Aromatic ν(C=C) | 1400 - 1600 | [8][9] | |
| ν(C-S) | 600 - 700 | Shift upon coordination | [7] |
| ν(Zn-N) | 400 - 500 | New band upon complexation | [4] |
| ν(Zn-S) | 300 - 400 | New band upon complexation |
Logical Workflow for Spectroscopic Characterization
The comprehensive characterization of a newly synthesized this compound complex follows a logical progression of spectroscopic analyses to confirm its structure and purity.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Synthesis, Spectroscopic and Biological Activity Studies of Zinc(II) Complexes of N1,N’4-bis((1E,2E)-2-(hydroxyimino)-1-(4-R)-phenylethylidene)terephthalohydrazide Schiff Base : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc, bis(2-aminophenylthio)- | C12H12N2S2Zn | CID 203536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structure, Spectroscopic Properties, and Interaction with Ct-DNA of Zn(II) with 2-Aminoethanethiol Hydrochloride Ligand - PMC [pmc.ncbi.nlm.nih.gov]
The Electrochemical Landscape of Zinc Aminothiolate Complexes: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the electrochemical behavior of zinc aminothiolate complexes, intended for researchers, scientists, and professionals in drug development. Zinc, a redox-inert metal ion in biological systems, gains redox activity through its coordination with sulfur-containing ligands, particularly thiolates. This phenomenon is central to the function of numerous proteins and presents significant opportunities for the design of novel therapeutic agents and functional materials. This document details the synthesis, electrochemical characterization, and potential applications of these versatile complexes. Key experimental protocols are provided, and quantitative electrochemical data are summarized for comparative analysis. Furthermore, logical workflows and conceptual signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the underlying principles.
Introduction
Zinc is an essential trace element, playing critical structural and catalytic roles in a vast array of biological processes. While the Zn(II) ion itself is redox-inactive under physiological conditions, its coordination environment can bestow it with redox sensitivity.[1] The interaction between zinc and the thiol groups of cysteine residues is a cornerstone of this phenomenon, forming zinc-thiolate clusters that are susceptible to oxidation.[2] Oxidation of the thiolate ligands can lead to the release of zinc, which can then act as a signaling molecule, a process integral to cellular redox sensing and signal transduction.[1][2]
This unique interplay between a redox-inert metal and a redox-active ligand has inspired the synthesis and investigation of a wide range of zinc aminothiolate complexes. These synthetic analogues serve as valuable models for understanding the intricate mechanisms of their biological counterparts and as platforms for the development of new technologies, from redox-responsive drug delivery systems to advanced materials for energy storage.[3][4]
This guide will delve into the core electrochemical properties of these complexes, providing a foundational understanding for researchers seeking to explore their potential.
Synthesis of Zinc Aminothiolate Complexes
The synthesis of zinc aminothiolate complexes typically involves the reaction of a zinc salt with an aminothiol ligand in an appropriate solvent. The choice of ligand, solvent, and reaction conditions is crucial in determining the stoichiometry and geometry of the final complex.
A general synthetic procedure involves the deprotonation of the thiol group of the aminothiol ligand with a base, followed by the addition of a zinc(II) salt. Alternatively, direct reaction of the aminothiol with a zinc(II) salt in the presence of a non-coordinating base can also yield the desired complex.
Example Synthesis of a Mixed-Ligand Zinc(II) Complex with Cysteine and Histidine:
Mixed ligand complexes of Zn(II) with amino acids like cysteine and histidine are of particular interest as they mimic the coordination environment in many zinc finger proteins.[3]
Experimental Protocol:
-
Ligand Preparation: Aqueous solutions of L-cysteine and L-histidine are prepared separately.
-
pH Adjustment: The pH of the amino acid solutions is adjusted to a range of 8-9 using a suitable base (e.g., NaOH) to facilitate deprotonation of the thiol and amino groups.
-
Reaction with Zinc Salt: An aqueous solution of zinc chloride (ZnCl₂) is added dropwise to the mixed amino acid solution with constant stirring.
-
Complex Formation: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the [Zn(Cys)(His)] complex.
-
Isolation and Purification: The resulting complex can be precipitated by the addition of a less polar solvent, such as ethanol. The precipitate is then collected by filtration, washed with ethanol and ether, and dried under vacuum.
-
Characterization: The synthesized complex is characterized by elemental analysis, conductivity measurements, and spectroscopic techniques such as IR and NMR.[3]
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of zinc aminothiolate complexes. It provides information on the redox potentials, electron transfer kinetics, and stability of the oxidized and reduced forms of the complexes.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dimethylformamide) is prepared. The solvent should be of high purity and deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. For air-sensitive complexes, all manipulations should be performed in a glove box.
-
Working Electrode Preparation: A glassy carbon, platinum, or gold electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in distilled water and the solvent to be used for the experiment to remove any residual alumina particles.
-
Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the polished working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).
-
Analyte Solution: The zinc aminothiolate complex is dissolved in the deoxygenated electrolyte solution to a typical concentration of 1-5 mM.
-
Data Acquisition: The cyclic voltammogram is recorded by scanning the potential of the working electrode from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The current response is measured as a function of the applied potential.
-
Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials.
Quantitative Electrochemical Data
The redox potentials of zinc aminothiolate complexes are highly dependent on the nature of the aminothiolate ligand and the coordination environment of the zinc ion. The following tables summarize some of the reported electrochemical data for representative zinc-thiolate and related complexes.
Table 1: Redox Potentials of Selected Zinc-Thiolate Complexes
| Complex/System | Redox Potential (V vs. reference) | Reference Electrode | Notes |
| Zinc-DMcT Complex (1) | 1.43 (oxidation) | Zn²⁺/Zn | In aqueous zinc-ion battery electrolyte.[3][4] |
| Zinc-DMcT Derivative (2) | 1.45 (oxidation), 1.01 (reduction) | Zn²⁺/Zn | In aqueous zinc-ion battery electrolyte.[3][4] |
| Apo-ZF-1 (Cys₂His₂) | -0.326 | Not specified | Midpoint redox potential of the apoprotein.[5] |
| Zn(II)-ZF-1 (Cys₂His₂) | -0.284 | Not specified | Redox potential of the zinc-bound form.[5] |
| Apo-ZF-2 (Cys₄) | -0.365 | Not specified | Midpoint redox potential of the apoprotein.[5] |
| Zn(II)-ZF-2 (Cys₄) | -0.301 | Not specified | Redox potential of the zinc-bound form.[5] |
Table 2: Electrochemical Data for Zinc Complexes in Aqueous Zinc-Ion Battery Applications
| Complex | Anodic Peak Potential (V vs. Zn²⁺/Zn) | Cathodic Peak Potential (V vs. Zn²⁺/Zn) | Voltage Hysteresis (V) | Specific Capacity (mAh g⁻¹) |
| Zinc-DMcT Complex (1) | 1.43 | 1.03 and 0.42 | 1.01 | Negligible |
| Zinc-DMcT Derivative (2) | 1.45 | 1.01 | 0.44 | 107 |
Data extracted from references[3][4].
Visualizing Workflows and Signaling Concepts
While specific signaling pathways for synthetic zinc aminothiolate complexes are not well-defined, we can visualize the logical workflows involved in their study and the conceptual basis of their function as redox sensors.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Redox properties of Cys2His2 and Cys4 zinc fingers determined by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Zinc 2-Aminobenzenethiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the one-pot synthesis of zinc 2-aminobenzenethiolate, a compound of interest in coordination chemistry and as a precursor for various heterocyclic compounds. This document details two primary synthetic methodologies, presents available characterization data, and explores a potential biological context for zinc-thiolate interactions.
Introduction
This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex where zinc(II) is chelated by two 2-aminobenzenethiolate ligands. The ligand acts as a bidentate chelating agent, coordinating to the zinc ion through both the deprotonated thiol group and the amino group. One-pot synthesis of this complex is advantageous as it simplifies reaction procedures, reduces waste, and can improve overall efficiency. Two main one-pot approaches are prevalent: the reductive synthesis from a disulfide precursor and the direct complexation of the thiol ligand with a zinc salt.
Synthetic Methodologies
Two primary one-pot synthetic routes for this compound are detailed below.
Reductive Synthesis from Bis(o-nitrophenyl) Disulfide
This method involves the in-situ generation of 2-aminothiophenol from the reduction of bis(o-nitrophenyl) disulfide using zinc dust in an acidic medium, followed by immediate complexation with the zinc ions present in the reaction mixture. This approach is highly efficient as it combines the final step of ligand synthesis with the complexation step.
Experimental Protocol:
A detailed experimental protocol for a similar one-pot synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides, which proceeds through the formation of the this compound intermediate, is as follows. While the final product in the cited literature is the benzothiazole, the initial steps are directly applicable to the synthesis of the zinc thiolate complex.
-
To a suspension of bis(o-nitrophenyl) disulfide (1 equivalent) in glacial acetic acid, slowly add zinc dust (multiple equivalents) portionwise.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reduction is monitored by the disappearance of the color of the nitro compound.
-
Upon completion of the reduction, the excess zinc dust is filtered off from the hot solution.
-
The filtrate, containing the in-situ generated this compound, is then cooled to room temperature.
-
The product can be precipitated by the addition of water and collected by filtration.
High yields, in the range of 78-90%, have been reported for the subsequent formation of benzothiazoles from this intermediate, suggesting a high efficiency for the initial formation of the zinc thiolate complex[1].
Direct Synthesis from 2-Aminothiophenol and a Zinc Salt
This is a more direct approach where the pre-synthesized 2-aminothiophenol ligand is reacted with a suitable zinc(II) salt, such as zinc acetate. The reaction is typically carried out in a 2:1 molar ratio of the ligand to the zinc salt under inert conditions.[2]
Experimental Protocol:
-
Dissolve 2-aminothiophenol (2 equivalents) in a suitable solvent, such as ethanol or methanol, under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve zinc acetate dihydrate (1 equivalent) in the same solvent.
-
Slowly add the zinc acetate solution to the 2-aminothiophenol solution with continuous stirring.
-
A precipitate of this compound is expected to form. The reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.
-
The resulting solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Data Presentation
Quantitative data for this compound is not extensively available in the literature. The following tables summarize the expected characterization data based on the analysis of the ligand and related zinc complexes.
Table 1: Summary of Synthetic Methods and Yields
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |
| Reductive Synthesis | Bis(o-nitrophenyl) disulfide | Zinc dust, Acetic acid | High (inferred) | [1] |
| Direct Synthesis | 2-Aminothiophenol, Zinc Acetate Dihydrate | Inert atmosphere | Not reported | [2] |
Table 2: Spectroscopic Characterization Data
| Technique | Ligand (2-Aminothiophenol) Characteristic Peaks | This compound Complex (Expected Observations) |
| FT-IR (cm⁻¹) | ν(S-H) around 2500-2600ν(N-H) around 3300-3500ν(C-S) around 600-800 | Disappearance of the ν(S-H) band upon deprotonation and coordination to zinc.Shift in the ν(N-H) stretching vibrations, indicating coordination of the amino group.Possible shift in the ν(C-S) stretching vibration. |
| UV-Vis (nm) | Aromatic π → π* and n → π* transitions. | Shifts (either bathochromic or hypsochromic) in the ligand's π → π* and n → π* transitions upon coordination.Potential appearance of new, intense charge transfer bands, likely Ligand-to-Metal Charge Transfer (LMCT) from the electron-rich sulfur or nitrogen atoms to the zinc center. |
| ¹H NMR (ppm) | Aromatic protons (multiplet)NH₂ proton (singlet)SH proton (singlet) | Broadening or shifting of the NH₂ proton signal upon coordination.Disappearance of the SH proton signal.Shifts in the aromatic proton signals due to changes in the electronic environment upon complexation. |
Visualization of Reaction Scheme and a Potential Signaling Pathway
The following diagrams illustrate the synthetic workflows and a potential biological signaling pathway where a zinc-thiolate complex could play a role.
Caption: One-pot synthesis workflows for this compound.
Caption: Hypothetical signaling pathway inhibition by this compound.
Conclusion
The one-pot synthesis of this compound offers efficient routes to this versatile coordination complex. While detailed quantitative yield and spectroscopic data for this specific compound are not widely published, the provided protocols based on closely related syntheses offer a strong foundation for its preparation. The potential for zinc-thiolate complexes to interact with biological signaling pathways, such as by inhibiting protein tyrosine phosphatases, underscores the importance of further research into the properties and applications of this class of compounds for professionals in drug development and related scientific fields.
References
The Coordination Chemistry of Zinc with 2-Aminobenzenethiol: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, and potential applications of zinc-2-aminobenzenethiol complexes, tailored for researchers, scientists, and drug development professionals.
Introduction
The coordination chemistry of zinc with bifunctional ligands has garnered significant interest due to the diverse structural motifs and potential applications of the resulting complexes, particularly in the realms of materials science and medicinal chemistry. Zinc, as a d¹⁰ metal ion, exhibits flexible coordination geometries, while 2-aminobenzenethiol provides a versatile bidentate ligand with both a soft sulfur donor and a harder nitrogen donor. This combination allows for the formation of stable chelate complexes with interesting electronic and biological properties. This technical guide provides a comprehensive overview of the coordination chemistry of zinc with 2-aminobenzenethiol, focusing on the synthesis, structural characterization, and potential therapeutic applications of the resulting complexes.
Synthesis of Zinc-2-Aminobenzenethiolate Complexes
The primary product of the reaction between zinc(II) ions and 2-aminobenzenethiol is zinc bis(2-aminobenzenethiolate). In this complex, the 2-aminobenzenethiol ligand acts as a bidentate chelating agent, coordinating to the zinc center through the deprotonated thiol sulfur and the nitrogen of the amino group.[1] The synthesis can be achieved through several routes, with the most common being the direct reaction of a zinc(II) salt with 2-aminobenzenethiol in a 1:2 molar ratio.[1]
A notable one-pot synthesis method involves the in-situ generation of the zinc salt of 2-aminobenzenethiol by reducing bis(o-nitrophenyl) disulfide with zinc dust in an acidic medium.[1] The choice of solvent and reaction conditions can influence the crystallinity and purity of the final product.
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// Reaction Reaction [label="Reaction Vessel", shape=box3d, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Product Complex [label="Zinc bis(2-aminobenzenethiolate)", shape=component, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration, Washing, Drying)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Complex", shape=folder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Zn_salt -> Reaction; Aminobenzenethiol -> Reaction; Solvent -> Reaction; Inert_Atmosphere -> Reaction; Reaction -> Complex [label="Stirring, Heat (optional)"]; Complex -> Purification; Purification -> Final_Product; }
Caption: A typical experimental workflow for the synthesis and characterization of zinc-aminothiolate complexes.
Potential Applications in Drug Development
Zinc complexes, in general, are being explored for various therapeutic applications due to the essential role of zinc in numerous biological processes. The coordination of zinc with ligands like 2-aminobenzenethiol can modulate its biological activity, offering potential for the development of novel therapeutic agents.
Antimicrobial Activity
Zinc complexes have demonstrated significant antimicrobial properties. The proposed mechanism of action often involves the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. The lipophilicity of the complex, influenced by the organic ligand, can enhance its ability to penetrate the bacterial cell wall.
dot
Caption: A conceptual signaling pathway for the antimicrobial action of zinc complexes.
Conclusion
The coordination chemistry of zinc with 2-aminobenzenethiol presents a rich field of study with significant potential. The resulting complexes are readily synthesized and exhibit stable tetrahedral geometries. While detailed characterization data for the parent zinc bis(2-aminobenzenethiolate) is somewhat limited in the public domain, analysis of related structures provides a solid framework for understanding its properties. The demonstrated biological activities of related zinc complexes underscore the potential of these compounds in the development of new antimicrobial and other therapeutic agents. Further research into the synthesis of novel derivatives and a deeper investigation into their mechanisms of biological action are warranted to fully exploit their potential in drug development.
References
An In-depth Technical Guide to the Solubility of Zinc 2-Aminobenzenethiolate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc 2-aminobenzenethiolate, a compound of interest in various research and development fields, including materials science and drug discovery. Due to the limited availability of direct quantitative solubility data for this compound, this guide presents qualitative solubility information for the target compound and quantitative data for the structurally analogous compound, zinc 2-mercaptobenzothiazole, to provide valuable insights for experimental design.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. For metal complexes like this compound, solubility is governed by a combination of factors including the nature of the organic solvent (polarity, hydrogen bonding capability), the crystal lattice energy of the complex, and the specific interactions between the solute and the solvent molecules.
Data Presentation: Solubility Profile
To provide a quantitative perspective, the following table summarizes the solubility of a structurally similar compound, zinc 2-mercaptobenzothiazole. This data can serve as a useful reference for researchers working with zinc thiolates.
| Solvent | Chemical Formula | Solubility of Zinc 2-Mercaptobenzothiazole |
| Water | H₂O | 20.6 mg/L at 20°C[2] |
| Acidic Methanol | CH₃OH | Slightly Soluble (with heating)[2] |
Note: The solubility of this compound in DMSO is likely to be its highest among common organic solvents, a characteristic often observed for planar, aromatic-containing metal complexes.
Experimental Protocols
I. Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol describes a common and direct method for the synthesis of zinc bis(2-aminobenzenethiolate) from 2-aminobenzenethiol and a zinc(II) salt.[3]
Materials:
-
2-aminobenzenethiol
-
Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-aminobenzenethiol (2.0 mmol) in 30 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Zinc Salt: To the stirring solution, add a solution of zinc acetate dihydrate (1.0 mmol) in 20 mL of absolute ethanol dropwise over a period of 15 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 4 hours. A precipitate should form during this time.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with 20 mL of ethanol and then 20 mL of diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum for at least 12 hours to yield zinc bis(2-aminobenzenethiolate) as a solid.
II. General Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a compound in various organic solvents.
Materials:
-
This compound (or other compound of interest)
-
A selection of organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Methanol, Ethanol)
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent.
-
Equilibration: Tightly cap the vials and agitate them using a vortex mixer for several minutes. Place the vials in a constant temperature shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Mandatory Visualization
The following diagram illustrates a conceptual workflow for the virtual screening of zinc-containing compounds, a common practice in drug discovery to identify potential therapeutic agents.
Caption: Virtual screening workflow for identifying potential zinc-containing drug candidates.
This guide provides foundational knowledge and practical methodologies for researchers and professionals working with this compound. While direct quantitative solubility data remains elusive, the provided information on its qualitative solubility, the data for a structural analog, and detailed experimental protocols offer a robust starting point for further investigation and application.
References
An In-depth Technical Guide to the FT-IR and UV-Vis Analysis of Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of zinc 2-aminobenzenethiolate. This organometallic compound holds significant interest in various research and development sectors due to its potential applications stemming from the coordinated zinc ion and the functionalized aromatic ligand. This document outlines detailed experimental protocols for its synthesis and characterization by Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, presents key data in a structured format, and visualizes the experimental workflow.
Introduction
This compound is a coordination complex where a central zinc(II) ion is typically chelated by two 2-aminobenzenethiolate ligands. The ligand, 2-aminobenzenethiol, is bidentate, coordinating to the zinc ion through both the deprotonated thiol group (thiolate) and the amino group. The resulting complex's structure and electronic properties are of interest for applications in catalysis and materials science. Spectroscopic techniques like FT-IR and UV-Vis are fundamental for confirming the synthesis of the complex and elucidating its structural and electronic characteristics.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its subsequent analysis using FT-IR and UV-Vis spectroscopy.
Synthesis of Zinc bis(2-aminobenzenethiolate)
The most common method for the synthesis of zinc bis(2-aminobenzenethiolate) involves the direct reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate dihydrate, in a 2:1 molar ratio.[1] The thiol group of 2-aminobenzenethiol is deprotonated during the reaction, leading to the formation of the thiolate which then coordinates to the zinc ion.
Materials:
-
2-Aminobenzenethiol (C₆H₇NS)
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol (absolute)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 2.18 g (0.01 mol) of zinc acetate dihydrate in 30 mL of ethanol. In a separate beaker, dissolve 2.50 g (0.02 mol) of 2-aminobenzenethiol in 20 mL of ethanol.
-
Reaction under Inert Atmosphere: The round-bottom flask containing the zinc acetate solution is placed under an inert atmosphere using a Schlenk line or by working in a glove box. This is crucial to prevent the oxidation of the thiol group.
-
Addition of Ligand: The 2-aminobenzenethiol solution is slowly added dropwise to the stirred zinc acetate solution at room temperature.
-
Reaction and Precipitation: Upon addition of the ligand, a precipitate of zinc bis(2-aminobenzenethiolate) is expected to form. To ensure the completion of the reaction, the mixture is stirred at room temperature for an additional 2 hours.
-
Isolation of the Product: The precipitate is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed with two 15 mL portions of cold ethanol to remove any unreacted starting materials and byproducts, followed by a final wash with a small amount of deionized water.
-
Drying: The product is dried under vacuum at 60 °C for 4 hours to yield the final zinc bis(2-aminobenzenethiolate) complex.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is employed to confirm the coordination of the 2-aminobenzenethiolate ligand to the zinc center by observing shifts in the vibrational frequencies of the key functional groups.
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Preparation: A small amount of the dried zinc bis(2-aminobenzenethiolate) powder is placed on the ATR crystal to ensure full coverage.
-
Sample Spectrum Acquisition: The spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the characteristic vibrational bands. Key diagnostic peaks to observe are the disappearance of the S-H stretching band and shifts in the N-H and C-S stretching bands compared to the free ligand.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within the synthesized complex. As a d¹⁰ metal ion, Zn(II) does not exhibit d-d electronic transitions. Therefore, the observed absorption bands are attributed to intraligand (π → π*) and ligand-to-metal charge transfer (LMCT) transitions.
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
Solution Preparation: A stock solution of the zinc bis(2-aminobenzenethiolate) complex is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable solvent (e.g., DMF) in a volumetric flask. A series of dilutions may be prepared to obtain spectra at different concentrations.
-
Baseline Correction: A baseline spectrum of the pure solvent in a quartz cuvette is recorded.
-
Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: The absorption maxima (λmax) are identified from the spectrum.
Data Presentation
The following tables summarize the key FT-IR and UV-Vis spectral data for the starting materials and the expected data for the this compound complex.
FT-IR Spectral Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Expected Change Upon Complexation |
| 2-Aminobenzenethiol (Ligand) | S-H stretch | ~2550 | Disappearance |
| N-H stretch | 3300-3500 (two bands) | Shift to lower wavenumbers | |
| C-S stretch | 600-800 | Shift | |
| Aromatic C=C stretch | 1400-1600 | Minor shifts | |
| Zinc Acetate Dihydrate (Precursor) | C=O stretch (asymmetric) | ~1571[2] | - |
| C=O stretch (symmetric) | ~1447[2] | - | |
| Zinc bis(2-aminobenzenethiolate) (Product) | N-H stretch | Shifted (e.g., 3200-3400) | - |
| Aromatic C=C stretch | ~1400-1600 | - | |
| C-S stretch | Shifted (e.g., 650-850) | - | |
| Zn-N stretch | 400-500 | - | |
| Zn-S stretch | 300-400 | - |
Note: The exact positions of the peaks for the product can vary depending on the specific coordination environment and sample preparation.
UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Type of Transition |
| 2-Aminobenzenethiol (Ligand) | Ethanol | ~240, ~320 | π → π |
| Zinc bis(2-aminobenzenethiolate) (Product) | DMF/DMSO | Expected in the range 250-400 | Intraligand (π → π) and Ligand-to-Metal Charge Transfer (LMCT) |
Note: The UV-Vis spectrum of the complex is expected to show a red shift (bathochromic shift) of the intraligand bands and potentially new bands corresponding to LMCT transitions compared to the free ligand.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic analysis.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical flow for the spectroscopic confirmation of this compound.
References
exploring the electronic structure of zinc 2-aminobenzenethiolate
An In-depth Technical Guide to the Electronic Structure of Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, specifically zinc bis(2-aminobenzenethiolate), is a coordination complex of significant interest in inorganic chemistry and materials science. The core of this compound consists of a central zinc(II) ion coordinated by two 2-aminobenzenethiolate ligands. The ligand itself, 2-aminobenzenethiol, is a versatile precursor in the synthesis of pharmaceuticals, dyes, and advanced materials like benzothiazoles.[1][2] Its importance is derived from the presence of two distinct donor sites on a benzene ring: a soft thiol (-S⁻) group and a harder amino (-NH₂) group.[1] This ambidentate character allows it to act as a chelating ligand, forming stable five-membered rings with the metal center.[1]
Understanding the electronic structure of this compound is crucial for elucidating its reactivity, stability, and potential applications. The Zn(II) ion possesses a d¹⁰ electronic configuration ([Ar]3d¹⁰), which results in a lack of ligand field stabilization energy and allows for flexible coordination geometries, though it typically favors a tetrahedral arrangement with soft donors like sulfur.[1][3][4] The interaction between the filled d-orbitals of zinc and the frontier orbitals of the 2-aminobenzenethiolate ligand dictates the complex's spectroscopic and chemical properties. This guide provides a comprehensive overview of its electronic structure, supported by detailed experimental protocols and data.
Electronic Structure and Coordination
The formation of zinc bis(2-aminobenzenethiolate) involves the coordination of two bidentate 2-aminobenzenethiolate ligands to a central Zn(II) ion. The thiol group (-SH) of the ligand is deprotonated to form a thiolate (-S⁻), which then, along with the amino group (-NH₂), coordinates to the zinc center.[1]
-
Coordination Geometry: Given the d¹⁰ configuration of Zn(II), it typically adopts a tetrahedral coordination geometry to accommodate the two bidentate ligands.[1] The zinc center is coordinated by two sulfur atoms and two nitrogen atoms from the two separate ligands.
-
Metal-Ligand Bonding: The primary and stronger bond is formed with the soft thiolate sulfur, which dictates the main coordination geometry.[1] The harder amino group also forms a coordinate bond, completing the chelate ring.
-
Electronic Transitions: The electronic absorption spectrum of the complex is governed by transitions within the aromatic ligand and charge transfer between the ligand and the metal. The aromatic 2-aminobenzenethiolate ligand exhibits π → π* and n → π* transitions. Upon coordination to the zinc ion, new, often intense, absorption bands may appear, which are attributed to Ligand-to-Metal Charge Transfer (LMCT) from the electron-rich sulfur or nitrogen atoms to the empty orbitals of the zinc center.[1]
Data Presentation
The following tables summarize key quantitative data derived from spectroscopic and analytical techniques used to characterize the electronic structure of this compound and related compounds.
Table 1: Summary of Spectroscopic Data
| Spectroscopic Technique | Feature | Free Ligand (2-aminobenzenethiol) | Zinc bis(2-aminobenzenethiolate) Complex | Interpretation |
| FT-IR | ν(S-H) stretch | ~2500-2600 cm⁻¹ | Absent | Disappearance confirms deprotonation and coordination of the thiol group.[1] |
| ν(N-H) stretch | Two bands, ~3300-3500 cm⁻¹ | Shifted to lower frequencies | Shift indicates coordination of the amino group to the zinc center.[1] | |
| ν(C-S) stretch | ~600-800 cm⁻¹ | Shifted | Shift confirms coordination through the sulfur atom.[1] | |
| UV-Vis | π → π* / n → π* | Present | Shifted (Bathochromic or Hypsochromic) | Coordination to zinc perturbs the electronic energy levels of the ligand.[1] |
| Charge Transfer | Absent | Present (Often intense) | Appearance of new bands indicates Ligand-to-Metal Charge Transfer (LMCT).[1][5] | |
| ¹H NMR | -SH proton | Broad signal | Absent | Confirms deprotonation of the thiol group upon complexation.[1] |
| -NH₂ protons | Broad signal | Shifted and/or broadened | Change in the electronic environment of the amino group due to coordination.[1] | |
| Aromatic protons | Distinct signals | Shifted | Coordination influences the electron density of the aromatic ring.[1] |
Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Binding Energies
Note: Exact binding energies can vary based on instrument calibration and sample charging. The values below are typical for related Zn-S and Zn-N environments.
| Core Level | Typical Binding Energy (eV) | Chemical State Information |
| Zn 2p₃/₂ | ~1022 eV | Indicates the Zn(II) oxidation state. Symmetrical peak shape suggests a uniform chemical environment.[6][7][8] |
| S 2p | ~162-164 eV | Corresponds to the thiolate (S⁻) species coordinated to the metal center.[9] |
| N 1s | ~399-401 eV | Represents the nitrogen atom of the coordinated amino group. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Protocol 1: Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol describes a direct synthesis method.[1]
-
Reactants: 2-aminobenzenethiol and Zinc Acetate [Zn(OAc)₂].
-
Stoichiometry: A 2:1 molar ratio of 2-aminobenzenethiol to zinc acetate is typically used.
-
Procedure: a. Dissolve zinc acetate in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminobenzenethiol in the same solvent dropwise to the zinc acetate solution at room temperature. c. After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction. d. Cool the reaction mixture to room temperature. The product, zinc bis(2-aminobenzenethiolate), will often precipitate out of the solution. e. Collect the precipitate by vacuum filtration. f. Wash the collected solid with cold solvent to remove any unreacted starting materials and soluble impurities. g. Dry the final product under vacuum.
Protocol 2: UV-Vis Spectroscopic Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: a. Prepare a dilute solution of the synthesized zinc complex in a suitable, UV-transparent solvent (e.g., acetonitrile, DMF). b. Prepare a reference solution containing only the pure solvent.
-
Measurement: a. Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank. b. Identify the wavelengths of maximum absorbance (λ_max) corresponding to intraligand and charge-transfer transitions.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: a. Prepare a KBr pellet by grinding a small amount of the dried zinc complex with anhydrous KBr powder and pressing the mixture into a thin, transparent disk. b. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution between salt plates (e.g., NaCl or CaF₂).
-
Measurement: a. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. b. Analyze the spectrum for the disappearance of the S-H stretching band and shifts in the N-H and C-S stretching bands compared to the free ligand.
Protocol 4: ¹H NMR Spectroscopic Analysis
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Sample Preparation: a. Dissolve a small amount of the diamagnetic zinc complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Measurement: a. Acquire the ¹H NMR spectrum. b. Compare the chemical shifts, multiplicities, and integration of the signals with those of the free 2-aminobenzenethiol ligand to identify changes upon coordination.
Protocol 5: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).
-
Sample Preparation: a. Mount a small amount of the powdered sample onto a sample holder using conductive carbon tape. b. Ensure the sample is under ultra-high vacuum conditions in the analysis chamber.
-
Measurement: a. Acquire a survey scan to identify all elements present on the surface. b. Perform high-resolution scans over the Zn 2p, S 2p, N 1s, and C 1s regions. c. Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV. d. Analyze the peak positions and shapes to determine the oxidation states and chemical environments of the elements.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key electronic transitions in this compound.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Zinc | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Magnetic Properties of Mononuclear Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected magnetic properties of mononuclear zinc 2-aminobenzenethiolate. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Core Principles: Understanding the Magnetism of Zinc(II) Complexes
Mononuclear zinc(II) complexes are characterized by a d¹⁰ electron configuration in the zinc ion. This means that all d-orbitals are completely filled with paired electrons. As a direct consequence of this electronic structure, these complexes are inherently diamagnetic .
Diamagnetism is a form of magnetism whereby a material creates a magnetic field in opposition to an externally applied magnetic field. This results in a weak repulsive force. In the context of mononuclear this compound, the absence of unpaired electrons means it will not exhibit paramagnetic, ferromagnetic, or antiferromagnetic behavior, all of which rely on the presence of unpaired electron spins.
The theoretical magnetic moment of a mononuclear Zn(II) complex is therefore 0 Bohr magnetons (µB). Any experimentally observed magnetic susceptibility would be small and negative, which is characteristic of diamagnetic materials. This is a fundamental principle that governs the magnetic behavior of all closed-shell metal ions.
Expected Quantitative Magnetic Data
Given the d¹⁰ configuration of the Zn(II) ion, the expected magnetic properties of mononuclear this compound are summarized in the table below. These are theoretical values based on fundamental principles of coordination chemistry and magnetism.
| Magnetic Property | Expected Value | Rationale |
| Magnetic Susceptibility (χ) | Small and negative | Characteristic of diamagnetic materials. |
| Effective Magnetic Moment (µ_eff_) | 0 µB | No unpaired electrons in the d¹⁰ Zn(II) center. |
| Electron Paramagnetic Resonance (EPR) | EPR silent | No unpaired electrons to exhibit resonance. |
Experimental Protocols for Confirmation of Diamagnetism
To experimentally verify the diamagnetic nature of mononuclear this compound, the following standard protocols would be employed.
3.1. Synthesis of Mononuclear this compound
A general synthetic route would involve the reaction of a zinc(II) salt (e.g., zinc chloride, ZnCl₂) with 2-aminobenzenethiol in an appropriate solvent, often in the presence of a base to deprotonate the thiol group. The stoichiometry would be controlled to favor the formation of a mononuclear complex.
3.2. Magnetic Susceptibility Measurement
-
Technique: A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for measuring the magnetic susceptibility of a material.
-
Procedure:
-
A powdered sample of the synthesized complex is placed in a sample holder with known diamagnetic properties.
-
The sample is subjected to a range of applied magnetic fields at a constant temperature (e.g., room temperature).
-
The magnetization of the sample is measured at each field strength.
-
The molar magnetic susceptibility (χ_M_) is calculated from the slope of the magnetization versus applied field plot.
-
Corrections for the diamagnetism of the sample holder and the core diamagnetism of the atoms in the ligand (Pascal's constants) are applied to obtain the corrected molar magnetic susceptibility.
-
-
Expected Outcome: The corrected molar magnetic susceptibility will be a small negative value, confirming the diamagnetism of the complex.
3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Technique: EPR spectroscopy is a technique that detects species with unpaired electrons.
-
Procedure:
-
A sample of the complex is placed in an EPR tube.
-
The sample is placed within the EPR spectrometer's microwave cavity and a strong magnetic field is applied.
-
The microwave frequency is swept, and absorption of energy is monitored.
-
-
Expected Outcome: No EPR signal will be observed, confirming the absence of unpaired electrons and the diamagnetic nature of the Zn(II) center.
Visualizations
The following diagrams illustrate the conceptual basis for the diamagnetism of mononuclear this compound and a general experimental workflow for its characterization.
Caption: Electron configuration of Zn(II) leading to diamagnetism.
Caption: Workflow for verifying the magnetic properties of the complex.
Conclusion
The fundamental electronic structure of the zinc(II) ion dictates that mononuclear this compound will be a diamagnetic material. While the synthesis and structural characterization of this complex are of scientific interest, its magnetic properties are straightforward and predictable. Any investigation into the magnetic behavior of this compound would serve to confirm its diamagnetic nature, which is a foundational concept in the study of d-block metal complexes. For researchers interested in novel magnetic materials, exploration of complexes with open-shell transition metal ions would be a more fruitful avenue of investigation.
A Technical Guide to the Synthesis of Novel Zinc 2-Aminobenzenethiolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis, characterization, and potential applications of novel zinc 2-aminobenzenethiolate derivatives. These compounds are of significant interest in coordination chemistry and medicinal research due to their diverse structural possibilities and biological activities, including antimicrobial and anticancer properties.[1][2] The presence of reactive amino and thiol groups on the 2-aminobenzenethiol (2-ABT) ligand allows for extensive functionalization, leading to a wide array of novel zinc complexes.[3]
Core Synthesis Methodologies
The synthesis of this compound derivatives can be broadly categorized into three primary strategies: direct reaction with a zinc salt, in-situ ligand formation, and complexation of pre-functionalized ligands.
Direct Synthesis
The most straightforward method involves the direct reaction between 2-aminobenzenethiol and a zinc(II) salt, such as zinc acetate or zinc chloride.[1][3] In this reaction, the thiol group (-SH) is deprotonated to form a thiolate (S⁻), which, along with the amino group (-NH₂), acts as a bidentate ligand, chelating the zinc ion.[3] The reaction is typically carried out in a 2:1 molar ratio of ligand to zinc salt under an inert atmosphere.[3]
In-Situ (Template) Synthesis
This advanced method allows for the creation of more complex derivatives, particularly Schiff base complexes. In this approach, the zinc(II) ion is present in the reaction mixture during the condensation of 2-aminobenzenethiol with a carbonyl compound (e.g., an aldehyde or ketone).[3] The zinc ion acts as a template, organizing the reactants and facilitating the formation of the Schiff base ligand in a conformation that is ideal for immediate complexation.[3] This can improve the yield and selectivity for the desired complex.[3]
Synthesis via Pre-functionalized Ligands
To achieve highly tailored derivatives, the 2-aminobenzenethiol molecule can be chemically modified before its reaction with a zinc salt. The two reactive sites—the nucleophilic amino and thiol groups—offer broad possibilities for derivatization.[3]
-
Amino Group Functionalization: The -NH₂ group can be acylated or reacted with isothiocyanates to form thiourea derivatives.[3]
-
Thiol Group Functionalization: The -SH group can be alkylated or arylated.[3]
-
Cyclization Reactions: Condensation with carbonyl compounds can form benzothiazoline intermediates, which can be oxidized to yield 2-substituted benzothiazoles.[3]
These pre-functionalized ligands, with their modified steric and electronic properties, are then reacted with a zinc salt to produce novel complexes.
Experimental Protocols
The following protocols are generalized methodologies based on common laboratory practices for the synthesis of zinc thiolate complexes.
Protocol: Direct Synthesis of Zinc bis(2-aminobenzenethiolate)
-
Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve 2-aminobenzenethiol (2.0 mmol) in 20 mL of warm absolute ethanol.
-
Reaction: While stirring the solution under a nitrogen atmosphere, add a solution of zinc(II) acetate dihydrate (1.0 mmol) in 10 mL of ethanol dropwise.
-
Complexation: A precipitate will typically form immediately or upon cooling. Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction is complete.
-
Isolation: Collect the solid product by suction filtration.
-
Purification: Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the final product in a vacuum desiccator.
Protocol: In-Situ Synthesis of a Zinc(II) Schiff Base Complex
-
Preparation: Add zinc(II) acetate dihydrate (1.0 mmol) to 20 mL of methanol in a round-bottom flask and stir until dissolved.
-
Ligand Formation: To this solution, add 2-aminobenzenethiol (2.0 mmol), followed by the dropwise addition of a selected aldehyde or ketone (e.g., salicylaldehyde, 2.0 mmol).
-
Reaction: Reflux the resulting mixture for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Isolation: After cooling to room temperature, a colored precipitate will form. Collect the solid by suction filtration.
-
Purification: Wash the product with cold methanol and then with a non-polar solvent like hexane to remove impurities.
-
Drying: Dry the complex under vacuum.
Data Presentation
Quantitative data from the synthesis and characterization of these derivatives should be systematically organized for comparative analysis.
Table 1: Comparison of Representative Synthesis Parameters
| Parameter | Direct Synthesis | In-Situ Schiff Base Synthesis | Synthesis with Pre-functionalized Ligand |
| Zinc Source | Zinc Acetate, Zinc Chloride | Zinc Acetate, Zinc Chloride | Zinc Acetate |
| Ligand(s) | 2-Aminobenzenethiol | 2-Aminobenzenethiol, Aldehyde/Ketone | Acylated 2-ABT, Benzothiazole derivative |
| Molar Ratio (L:M) | 2:1 | 2:1 (for bidentate ligands) | Varies (e.g., 2:1) |
| Solvent | Ethanol, Methanol | Methanol, Ethanol | Tetrahydrofuran (THF), Ethanol |
| Reaction Time | 2-4 hours | 4-8 hours | 3-6 hours |
| Temperature | Room Temperature to Reflux | Reflux | Room Temperature to Reflux |
| Typical Yield | 70-90% | 60-85% | 55-80% |
Table 2: Key Spectroscopic Data for Characterization
| Analysis Type | Free 2-ABT Ligand | This compound Complex | Interpretation of Change |
| FT-IR (ν S-H) | ~2550 cm⁻¹ | Absent | Disappearance confirms deprotonation and coordination of the thiol group.[3] |
| FT-IR (ν N-H) | ~3300-3500 cm⁻¹ (two bands) | Shift to lower frequency | Shift indicates coordination of the amino group to the zinc center.[3] |
| ¹H NMR (S-H proton) | Present | Absent | Confirms S-H bond cleavage upon complexation. |
| ¹H NMR (N-H protons) | Present | Broadened or shifted | Indicates involvement of the amino group in the complex structure.[5] |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships in the synthesis and application of these compounds.
Caption: General experimental workflow for synthesis.
Caption: Logical relationships of synthesis routes.
Caption: Potential mechanism of enzyme inhibition.
Applications in Drug Development
The development of novel zinc complexes is highly relevant to drug design and discovery. Zinc is a crucial cofactor in a vast number of enzymes, and molecules that can coordinate with zinc are potential enzyme inhibitors.[6]
-
Enzyme Inhibition: Zinc-containing enzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases are significant drug targets for conditions ranging from cancer to glaucoma.[6] The thiolate and amino groups of these derivatives can interact with the zinc ion in the enzyme's active site, leading to inhibition.
-
Antimicrobial Agents: Many zinc complexes have demonstrated potent antibacterial and antifungal activity.[1][2] The chelation of the zinc ion can enhance the lipophilicity of the compound, potentially improving its ability to cross microbial cell membranes.[1]
-
Anticancer Research: Studies have shown that the conversion of bioactive ligands, such as benzimidazole derivatives (structurally related to some 2-ABT derivatives), into zinc complexes can significantly enhance their anticancer properties against various cell lines.[2][7]
-
Drug Delivery: Zinc-based nanomaterials and composites are being explored as platforms for drug delivery systems due to their biocompatibility and biodegradability.[8][9]
The tailored synthesis of novel this compound derivatives offers a promising avenue for developing new therapeutic agents with improved efficacy and specificity.
References
- 1. annals.fih.upt.ro [annals.fih.upt.ro]
- 2. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 4. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
A Preliminary Investigation into the Reactivity of Zinc 2-Aminobenzenethiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of zinc 2-aminobenzenethiolate and related zinc thiolate complexes. The document details key reactions, presents quantitative data in a structured format, outlines experimental methodologies, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of the core principles.
Synthesis of this compound
The primary method for synthesizing zinc bis(2-aminobenzenethiolate) involves the direct reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate.[1] This reaction is typically performed in a 2:1 molar ratio under inert atmospheric conditions. The thiol group of 2-aminobenzenethiol is deprotonated, and the resulting thiolate anion, along with the amino group, acts as a bidentate ligand, chelating the zinc(II) center.[1]
An alternative and highly efficient one-pot synthesis method involves the reduction of bis-(o-nitrophenyl) disulfide using zinc dust in an acidic medium. This process generates the zinc salt of 2-aminobenzenethiol in situ, combining the final step of ligand synthesis with the complexation step.[1]
Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)
-
Materials: 2-aminobenzenethiol, zinc acetate, ethanol, inert gas (e.g., nitrogen or argon).
-
Procedure:
-
Dissolve 2-aminobenzenethiol (2.0 equivalents) in ethanol under an inert atmosphere.
-
In a separate flask, dissolve zinc acetate (1.0 equivalent) in ethanol.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution with constant stirring.
-
A precipitate of zinc bis(2-aminobenzenethiolate) will form.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the product with ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Caption: Workflow for the synthesis of Zinc bis(2-aminobenzenethiolate).
Reactivity Profile
Zinc thiolate complexes exhibit a diverse range of reactivity, engaging in reactions with nitrogen oxides, undergoing oxidation and alkylation, and demonstrating potential as catalysts.
Zinc thiolate complexes display notable reactivity with various nitrogen oxides, which is of interest in the context of biological nitric oxide (NO) signaling.
-
Reaction with Nitric Oxide (NO): In the absence of dioxygen, zinc thiolates are generally unreactive towards nitric oxide.[2][3][4]
-
Reaction with NO in the presence of Air or NO₂: S-nitrosothiol formation occurs when zinc thiolate solutions are exposed to nitric oxide in the presence of air, or to nitrogen dioxide (NO₂).[2][3][4] This suggests that these reactive nitrogen/oxygen species can facilitate the S-nitrosylation of the thiolate ligand.
-
Transnitrosation: Zinc thiolates can undergo transnitrosation reactions when exposed to an external S-nitrosothiol. This involves the transfer of an "NO⁺" group to the coordinated thiolate, leading to the dissociation of the newly formed S-nitrosothiol.[2]
-
Decomposition of S-Nitrosothiols: The interaction between simple Zn²⁺ salts and pre-formed S-nitrosothiols can lead to the decomposition of the S-nitrosothiol, resulting in the release of gaseous NO and N₂O.[2][3][4]
Table 1: Summary of Zinc Thiolate Reactivity with Nitrogen Oxides
| Reactant(s) | Condition | Observed Reaction | Product(s) | Reference(s) |
| Zinc Thiolate + NO | Anaerobic | No reaction | - | [2][3][4] |
| Zinc Thiolate + NO/O₂ | Aerobic | S-nitrosylation | S-nitrosothiol | [2][3][4] |
| Zinc Thiolate + NO₂ | - | S-nitrosylation | S-nitrosothiol | [2][3][4] |
| Zinc Thiolate + S-Nitrosothiol | - | Transnitrosation | New S-nitrosothiol | [2] |
| Zn²⁺ + S-Nitrosothiol | - | Decomposition | NO, N₂O | [2][3][4] |
Experimental Protocol: Reaction of a Zinc Thiolate Complex with NOBF₄
-
Materials: Zinc thiolate complex (e.g., ZnPAThCl), NOBF₄, acetonitrile-d₃, NMR tube, CaF₂ solution IR cell.
-
Procedure:
-
All reactions must be performed under an inert nitrogen atmosphere.
-
Prepare a solution of the zinc thiolate complex in acetonitrile-d₃ in an NMR tube.
-
Add one equivalent of solid NOBF₄ to the stirring solution.
-
Monitor the reaction progress by taking aliquots at various time intervals.
-
Analyze the aliquots using ¹H NMR spectroscopy and solution IR spectroscopy to identify products and monitor the disappearance of starting materials.
-
Caption: Reaction pathways of zinc thiolates with nitrogen oxides.
Zinc thiolate bonds can undergo chemically reversible reactions involving oxidation and insertion of sulfur atoms.
-
Oxidation with Iodine: The oxidation of certain zinc thiolate complexes, such as [Et₄N]₂[LZn], with iodine results in a structural rearrangement to form a bimetallic disulfide-bridged complex.[5]
-
S₃ Insertion: The addition of elemental sulfur to [Et₄N]₂[LZn] leads to the insertion of a neutral S₃ fragment into the zinc-thiolate bond, selectively forming a monometallic tetrasulfanido complex.[5]
The thiolate sulfur in zinc complexes is nucleophilic and readily undergoes alkylation.
-
Reaction with Methyl Iodide: Zinc-bound thiolate complexes react rapidly and quantitatively with an excess of methyl iodide in dichloromethane.[6] The reaction is often too fast to follow kinetically at high concentrations of the alkylating agent.[6]
-
Reaction with Trimethyl Phosphate: As a mimic of biological methylating agents, zinc thiolate complexes can be treated with trimethyl phosphate. This reaction yields the corresponding zinc(II)-dimethyl phosphate and the methylated thioether.[6]
Table 2: Kinetic Data for the Methylation of a Zinc Thiolate Complex
| Complex | Alkylating Agent | Concentration of CH₃I | Temperature | Pseudo-first Order Rate Constant (k) | Reference |
| TtZn–SCH₂CH₃ | CH₃I | 50 mM | 290 K | 1.4 x 10⁻³ s⁻¹ | [6] |
| TtZn–SCH₂CH₃ | CH₃I | - | 300 K | 8.6 x 10⁻¹ s⁻¹ (estimated) | [6] |
Experimental Protocol: Methylation of a Zinc Thiolate Complex
-
Materials: Zinc thiolate complex, methyl iodide, dried dichloromethane, diethyl ether.
-
Procedure:
-
Dissolve the zinc-bound thiolate complex in dried dichloromethane.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture for 2 hours.
-
Remove the volatile components in vacuo.
-
Wash the residue with diethyl ether to remove the formed thioether.
-
Dry the resulting solid product (the zinc-iodide complex) under vacuum.
-
The thioether can be recovered from the diethyl ether washings for characterization.
-
Caption: Alkylation reactions of zinc thiolate complexes.
While specific catalytic applications of this compound are an emerging area of research, related zinc complexes and zinc-based materials have demonstrated significant catalytic activity in various transformations. This suggests the potential for this compound and its derivatives to be explored as catalysts.
-
Reduction of Nitroaromatics: Zinc oxide nanoparticles (ZnONPs) and their functionalized counterparts have been shown to catalyze the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like NaBH₄.[7]
-
Degradation of Organic Dyes: A 3D Zn(II) coordination polymer has demonstrated good catalytic activity in the degradation of Rhodamine B in the presence of peroxymonosulfate as an oxidant.[8] The degradation efficiency reached 95.3% after 5 hours.[8]
-
Ring-Opening Polymerization (ROP): Zinc(II) complexes supported by bidentate ligands can act as initiators for the stereoselective ring-opening polymerization of rac-lactide to produce polylactides.[9]
Table 3: Catalytic Performance of a Zn(II) Coordination Polymer (GTU-3) in Dye Degradation
| Dye | Catalyst Loading | Degradation Time | Degradation Efficiency | Reference |
| Rhodamine B (10 mg/L) | 0.4 g/L | 1 h | 76.5% | [8] |
| Rhodamine B (10 mg/L) | 0.4 g/L | 5 h | 95.3% | [8] |
| Methylene Blue | 0.4 g/L | 5 h | 86.2% | [8] |
| Acid Red 17 | 0.4 g/L | 5 h | 52.8% | [8] |
Conclusion
This compound and related zinc thiolate complexes possess a rich and varied reactivity profile. Their interactions with nitrogen oxides are relevant to understanding biological processes, while their susceptibility to oxidation, sulfur insertion, and alkylation highlights the versatility of the zinc-sulfur bond. Furthermore, the demonstrated catalytic activity of related zinc compounds opens avenues for the development of new catalysts based on the this compound scaffold. Further research into mixed-ligand systems and the catalytic potential of these complexes is warranted to fully explore their applications in materials science, catalysis, and medicinal chemistry.[1]
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Zinc Thiolate Reactivity toward Nitrogen Oxides: Insights into the Interaction of Zn2+ with S-Nitrosothiols and Implications for Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc thiolate reactivity toward nitrogen oxides: insights into the interaction of Zn2+ with S-nitrosothiols and implications for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc Thiolate Reactivity toward Nitrogen Oxides: Insights into the Interaction of Zn[superscript 2+] with S-Nitrosothiols and Implications for Nitric Oxide Synthase [dspace.mit.edu]
- 5. Item - Reactivity of Zinc Thiolate Bonds: Oxidative Organopolysulfide Formation and S3 Insertion - figshare - Figshare [figshare.com]
- 6. Structural zinc(II) thiolate complexes relevant to the modeling of <i>Ada</i> repair protein: Application toward alkylation reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc 2-aminobenzenethiolate as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of zinc 2-aminobenzenethiolate as a direct precursor for the synthesis of zinc oxide nanoparticles is not widely documented in existing literature. The following protocols and application notes are based on established synthesis methods for ZnO nanoparticles from analogous zinc complexes, particularly other zinc thiolates and aminobenzoates, and represent a proposed methodology.
Introduction
Zinc oxide (ZnO) nanoparticles are of significant interest in various fields, including biomedical applications, due to their unique physicochemical properties. These properties, such as a wide bandgap and antibacterial activity, are highly dependent on the size, morphology, and purity of the nanoparticles, which are in turn influenced by the synthesis method and the precursor used.
This document outlines a proposed method for the synthesis of ZnO nanoparticles using a single-source precursor, this compound, [Zn(abt)₂]. The rationale for selecting this precursor is based on the potential for its thermal decomposition to yield ZnO nanoparticles with controlled characteristics. The presence of both zinc-sulfur and zinc-nitrogen bonds in the complex may influence the decomposition pathway and the resulting nanoparticle properties.
Synthesis of this compound Precursor
A two-step process is proposed for the synthesis of ZnO nanoparticles, starting with the preparation of the this compound complex.
Materials and Methods
-
Materials: Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O], 2-aminobenzenethiol, Ethanol, Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, filtration apparatus, oven.
Experimental Protocol
-
Preparation of Zinc Acetate Solution: Dissolve a specific molar amount of zinc acetate dihydrate in ethanol in a round-bottom flask with stirring.
-
Addition of Ligand: In a separate container, dissolve a 2:1 molar ratio of 2-aminobenzenethiol in ethanol.
-
Reaction: Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution under constant stirring at room temperature.
-
Reflux: Attach a condenser to the flask and reflux the mixture at 60-70°C for 2-3 hours. A precipitate of the this compound complex should form.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the precipitate by filtration and wash it several times with ethanol and then deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white or off-white powder in an oven at 60-80°C overnight.
Synthesis of ZnO Nanoparticles via Thermal Decomposition
The synthesized this compound complex is then used as a single-source precursor for the generation of ZnO nanoparticles through thermal decomposition.
Materials and Methods
-
Materials: Synthesized this compound powder.
-
Equipment: Tube furnace, ceramic boat, inert gas supply (e.g., Nitrogen or Argon).
Experimental Protocol
-
Sample Preparation: Place a known amount of the dried this compound powder into a ceramic boat.
-
Furnace Setup: Place the ceramic boat in the center of a tube furnace.
-
Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen.
-
Calcination: Heat the furnace to a specific temperature (e.g., 400-600°C) at a controlled ramp rate (e.g., 5°C/min) and hold it at that temperature for a set duration (e.g., 2-4 hours).
-
Cooling: After the calcination period, allow the furnace to cool down to room temperature under the inert atmosphere.
-
Collection: Collect the resulting pale yellow or white powder, which is the ZnO nanoparticles.
Characterization of ZnO Nanoparticles
A suite of analytical techniques should be employed to characterize the synthesized ZnO nanoparticles to determine their structural, morphological, and optical properties.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size of the ZnO nanoparticles. The expected pattern for ZnO is a hexagonal wurtzite structure. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can be used to observe the crystal lattice fringes. |
| Scanning Electron Microscopy (SEM) | To study the surface morphology and agglomeration of the nanoparticles. |
| UV-Vis Spectroscopy | To determine the optical properties, specifically the bandgap energy of the ZnO nanoparticles. A characteristic absorption peak for ZnO nanoparticles is typically observed in the UV region. |
| Photoluminescence (PL) Spectroscopy | To investigate the presence of defects and the optical quality of the nanoparticles. The emission spectrum can provide information about excitonic recombination and defect-related emissions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of ZnO and the removal of organic residues from the precursor. A characteristic absorption band for the Zn-O bond is expected in the low-wavenumber region. |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition behavior of the this compound precursor and determine the optimal calcination temperature for the formation of ZnO. |
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of ZnO nanoparticles synthesized using the proposed method.
Table 1: Synthesis Parameters and Resulting Nanoparticle Properties
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Calcination Temperature (°C) | 400 | 500 | 600 |
| Calcination Time (hours) | 2 | 3 | 4 |
| Average Particle Size (nm) from TEM | 25 ± 5 | 40 ± 8 | 60 ± 10 |
| Crystallite Size (nm) from XRD | 22 | 38 | 55 |
| Bandgap Energy (eV) from UV-Vis | 3.35 | 3.30 | 3.27 |
Table 2: Characterization Results Summary
| Technique | Observation |
| XRD | All samples show diffraction peaks corresponding to the hexagonal wurtzite structure of ZnO. No impurity peaks are observed. |
| TEM | Nanoparticles are roughly spherical in shape. The particle size increases with increasing calcination temperature. |
| UV-Vis | A strong absorption peak is observed around 370 nm for all samples, with a slight red-shift as the particle size increases. |
| PL | A near-band-edge emission in the UV region and a broad green emission band are observed, indicating the presence of oxygen vacancies. The intensity of the green emission decreases with increasing calcination temperature, suggesting a reduction in defect density. |
| FTIR | A prominent absorption band around 400-500 cm⁻¹ confirms the stretching vibration of the Zn-O bond. The absence of bands related to the organic ligand indicates complete decomposition of the precursor. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of ZnO nanoparticles.
Caption: Proposed thermal decomposition pathway of the this compound complex.
Catalytic Applications of Zinc 2-Aminobenzenethiolate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of zinc in conjunction with 2-aminobenzenethiol in organic synthesis. The primary focus is on the synthesis of 2-substituted benzothiazoles, a scaffold of significant interest in medicinal chemistry and materials science. While the isolated complex, zinc bis(2-aminobenzenethiolate), is a known compound, its most common catalytic application involves the in situ formation of active zinc species from a zinc source and 2-aminobenzenethiol, which then acts as a reactant.
Introduction
Zinc-based catalysts are increasingly favored in organic synthesis due to their low cost, low toxicity, and environmental compatibility.[1][2] In the context of this application note, zinc catalysts, particularly zinc oxide nanoparticles (ZnO NPs) and zinc acetate [Zn(OAc)₂], have demonstrated high efficacy in promoting the condensation reaction between 2-aminobenzenethiol and various carbonyl compounds or nitriles to afford a diverse range of 2-substituted benzothiazoles.[1][3][4] These reactions are often characterized by high yields, short reaction times, and mild conditions.
The versatility of the 2-aminobenzenethiolate ligand, with its bidentate N,S-coordination capability, allows for the formation of reactive intermediates that facilitate key bond-forming steps in the synthesis of heterocyclic structures.[5] This document outlines the key catalytic systems, summarizes their performance with various substrates, and provides detailed experimental procedures.
Data Presentation: Synthesis of 2-Substituted Benzothiazoles
The following tables summarize the quantitative data for the synthesis of 2-substituted benzothiazoles using different zinc-based catalytic systems with 2-aminobenzenethiol.
Table 1: ZnO Nanoparticles as Catalyst for Benzothiazole Synthesis from Aldehydes [1]
| Entry | Aldehyde | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 20 | 96 |
| 2 | 4-Chlorobenzaldehyde | 5 | 20 | 95 |
| 3 | 4-Methylbenzaldehyde | 5 | 25 | 94 |
| 4 | 4-Methoxybenzaldehyde | 5 | 25 | 92 |
| 5 | 4-Nitrobenzaldehyde | 5 | 30 | 90 |
| 6 | Cinnamaldehyde | 5 | 30 | 85 |
| 7 | Furfural | 5 | 20 | 91 |
Table 2: Zn(OAc)₂·2H₂O as Catalyst for Benzothiazole Synthesis from Aldehydes [2][3]
| Entry | Aldehyde | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 30 | 96 |
| 2 | 4-Chlorobenzaldehyde | 5 | 30 | 94 |
| 3 | 4-Methylbenzaldehyde | 5 | 45 | 92 |
| 4 | 4-Methoxybenzaldehyde | 5 | 45 | 90 |
| 5 | 4-Nitrobenzaldehyde | 5 | 60 | 88 |
| 6 | Isobutyraldehyde | 5 | 60 | 67 |
| 7 | 2-Thiophenecarboxaldehyde | 5 | 45 | 84 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles using ZnO Nanoparticles [1]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Zinc oxide nanoparticles (ZnO NPs)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add ZnO nanoparticles (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-substituted benzothiazole.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzothiazoles using Zn(OAc)₂·2H₂O [2][3]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the substituted aldehyde (1.0 mmol), and Zn(OAc)₂·2H₂O (5 mol%).
-
Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in Table 2.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate) to obtain the desired 2-substituted benzothiazole.
Mandatory Visualization
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: General experimental workflow for zinc-catalyzed synthesis of 2-substituted benzothiazoles.
Caption: Proposed mechanism for the zinc-catalyzed synthesis of 2-substituted benzothiazoles.[2]
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Item - ZnO-NPs catalyzed condensation of 2-aminothiophenol and aryl/alkyl nitriles: Efficient green synthesis of 2-substituted benzothiazoles - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. zinc 2-aminobenzenethiolate | 14650-81-8 | Benchchem [benchchem.com]
Application Note and Protocol for the Synthesis of Zinc Oxide Nanoparticles from Zinc 2-Aminobenzenethiolate
Abstract
This document provides a detailed protocol for the synthesis of zinc oxide (ZnO) nanoparticles via the thermal decomposition of a single-source precursor, zinc 2-aminobenzenethiolate. This method offers a reproducible route to obtaining crystalline ZnO nanoparticles. The protocol is intended for researchers in materials science, nanotechnology, and drug development. This application note includes a step-by-step experimental procedure, tables summarizing key quantitative data from analogous syntheses, and a workflow diagram for clarity.
Disclaimer: The following protocol is a proposed methodology based on established principles of inorganic nanoparticle synthesis by thermal decomposition of single-source precursors. A specific, peer-reviewed protocol for the use of this compound for the synthesis of ZnO nanoparticles was not found in the available literature. The proposed parameters are based on the thermal decomposition of similar zinc-organic complexes. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for their specific experimental setup.
Introduction
Zinc oxide nanoparticles are of significant interest due to their wide range of applications in electronics, catalysis, and biomedicine. The synthesis method can greatly influence the size, morphology, and properties of the resulting nanoparticles. The use of single-source precursors, where both the metal and the eventual oxide ligand are part of the same molecule, can offer better control over the stoichiometry and morphology of the final product. This protocol details the synthesis of ZnO nanoparticles using this compound as a single-source precursor, which is thermally decomposed in a high-boiling point solvent to yield the desired nanoparticles.
Experimental Protocols
Synthesis of this compound Precursor
This procedure outlines the synthesis of the this compound precursor from zinc acetate and 2-aminobenzenethiol.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2-Aminobenzenethiol
-
Ethanol, absolute
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution of Zinc Salt: Add 1.10 g (5 mmol) of zinc acetate dihydrate to the flask and dissolve it in 50 mL of absolute ethanol with stirring.
-
Addition of Ligand: In a separate beaker, dissolve 1.25 g (10 mmol) of 2-aminobenzenethiol in 20 mL of absolute ethanol.
-
Reaction: Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution at room temperature with vigorous stirring. A precipitate should form upon addition.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4 hours to ensure complete reaction.
-
Isolation of Precursor: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid three times with 20 mL portions of ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white powder in a vacuum oven at 60 °C for 12 hours. Store the this compound precursor in a desiccator.
Synthesis of ZnO Nanoparticles via Thermal Decomposition
This procedure describes the thermal decomposition of the this compound precursor to form ZnO nanoparticles.
Materials:
-
This compound (prepared as in section 2.1)
-
Oleylamine (technical grade, ~70%)
-
Toluene
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature controller and thermocouple
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
-
Centrifuge and centrifuge tubes
Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask with a condenser and a magnetic stir bar under an inert atmosphere.
-
Dispersion of Precursor: Add 0.316 g (1 mmol) of this compound and 20 mL of oleylamine to the flask.
-
Degassing: Heat the mixture to 100 °C under vacuum for 30 minutes to remove water and other low-boiling impurities. Then, switch to an inert atmosphere.
-
Thermal Decomposition: Increase the temperature to a proposed 320 °C and maintain it for 2 hours with vigorous stirring. The solution color will likely change, indicating the formation of nanoparticles. Note: The optimal temperature may need to be determined experimentally, likely in the range of 300-400°C, based on the decomposition of similar zinc complexes.
-
Cooling: After the reaction is complete, turn off the heating and allow the solution to cool to room temperature.
-
Purification:
-
Add 20 mL of toluene to the reaction mixture to prevent precipitation of the solvent.
-
Add 40 mL of ethanol to precipitate the ZnO nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant.
-
Re-disperse the nanoparticle pellet in 10 mL of toluene and repeat the precipitation and centrifugation steps two more times with ethanol.
-
-
Drying: After the final wash, dry the ZnO nanoparticles in a vacuum oven at 60 °C for 12 hours.
Data Presentation
The following tables summarize representative quantitative data for ZnO nanoparticles synthesized via thermal decomposition of single-source zinc precursors, as specific data for this compound is not available. This data can serve as a benchmark for characterization.
Table 1: Reaction Parameters for ZnO Nanoparticle Synthesis.
| Precursor Type | Decomposition Temp. (°C) | Reaction Time (h) | Solvent/Capping Agent |
| Zinc Acetate | 500-700 | 1-3 | None (Calcination) |
| Zinc Curcumin Complex | ~374 | ~1 | None (Solid State) |
| Zinc Schiff Base Complex | 600 | 3 | None (Calcination) |
| MOF-5 (Zn-based) | 550 | 5 | None (Calcination) |
Table 2: Characterization of ZnO Nanoparticles from Thermal Decomposition.
| Precursor | Synthesis Temp. (°C) | Average Particle Size (nm) | Crystal Structure | Morphology | Reference |
| Zinc Acetate | 500 | 28.8 | Hexagonal Wurtzite | Spherical | [1] |
| Zinc Acetate | 600 | 34.0 | Hexagonal Wurtzite | Spherical | [1] |
| Zinc Acetate | 700 | 39.5 | Hexagonal Wurtzite | Spherical | [1] |
| Zinc Curcumin Complex | 500 | 117 ± 4 | Hexagonal Wurtzite | Hexagonal | [2] |
| Zinc Schiff Base Complex | 600 | 36.8 | Hexagonal Wurtzite | Crystalline | [3] |
| MOF-5 | 550 | 80-110 | Hexagonal Wurtzite | Spherical | [4] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of ZnO nanoparticles from this compound.
Caption: Workflow for ZnO nanoparticle synthesis.
Characterization
The synthesized ZnO nanoparticles should be characterized using standard techniques to determine their properties:
-
X-Ray Diffraction (XRD): To confirm the crystalline structure (expected to be hexagonal wurtzite) and estimate the crystallite size using the Scherrer equation.[1][4]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and degree of agglomeration.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of Zn-O bonds and the removal of organic ligands. A characteristic peak for the Zn-O stretching vibration is expected around 430 cm⁻¹.[1]
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the ZnO nanoparticles.
-
Thermogravimetric Analysis (TGA): Can be used to study the decomposition profile of the precursor to optimize the synthesis temperature.[2]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling toluene and oleylamine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
2-Aminobenzenethiol has a strong, unpleasant odor and is toxic. Handle with care.
-
High-temperature reactions should be conducted with caution, using appropriate heating equipment and monitoring.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application of Zinc 2-Aminobenzenethiolate in Polymer Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc 2-aminobenzenethiolate, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex with potential applications in materials science. While research has explored its synthesis and fundamental properties, its specific application as an additive in polymer composites is not extensively documented in publicly available literature. This document provides an overview of the synthesis of this compound and, drawing parallels from other zinc-containing compounds, explores its potential roles in enhancing polymer properties such as thermal stability and flame retardancy. The protocols and data presented for other zinc compounds can serve as a foundational guide for investigating the efficacy of this compound in polymer composites.
Synthesis of this compound
Zinc bis(2-aminobenzenethiolate) is typically synthesized through the reaction of 2-aminobenzenethiol with a zinc(II) salt. The thiol group deprotonates and, along with the amino group, coordinates to the zinc ion, forming a chelate complex.
Protocol 1: Direct Synthesis from 2-Aminobenzenethiol
This method involves the direct reaction of 2-aminobenzenethiol with a zinc salt, such as zinc acetate, in a 2:1 molar ratio. The reaction is typically carried out under inert conditions to prevent oxidation of the thiol.
-
Materials: 2-aminobenzenethiol, Zinc Acetate [Zn(CH₃COO)₂], Inert solvent (e.g., ethanol, methanol), Inert gas (e.g., Nitrogen, Argon).
-
Procedure:
-
Dissolve 2-aminobenzenethiol in the chosen inert solvent in a reaction vessel.
-
Purge the vessel with an inert gas.
-
In a separate vessel, dissolve zinc acetate in the same solvent.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution while stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period.
-
The product, zinc bis(2-aminobenzenethiolate), will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.
-
Protocol 2: One-Pot Synthesis from Bis-(o-nitrophenyl) Disulfide
A more efficient one-pot synthesis involves the in-situ generation of the zinc salt of 2-aminobenzenethiol.[1] This method combines the reduction of a disulfide precursor and the complexation with zinc in a single step.
-
Materials: Bis-(o-nitrophenyl) disulfide, Zinc dust, Acidic medium.
-
Procedure:
-
Reduce bis-(o-nitrophenyl) disulfide using zinc dust in an acidic medium.
-
This reaction generates the zinc salt of 2-aminobenzenethiol directly in the reaction mixture.
-
Isolate and purify the product as required.
-
Potential Applications in Polymer Composites
While specific data for this compound is scarce, other zinc-containing compounds are widely used to enhance the properties of polymer composites. These applications provide a strong indication of the potential roles for this compound.
Flame Retardancy
Zinc compounds, such as zinc borate and zinc hydroxystannate, are effective flame retardants and smoke suppressants in a variety of polymers.[2][3][4] They often work synergistically with other flame retardants. The proposed mechanisms include:
-
Promotion of Char Formation: Zinc compounds can act as catalysts in the condensed phase to promote the formation of a protective char layer during combustion. This char layer insulates the underlying polymer from heat and reduces the release of flammable volatiles.
-
Release of Water: Hydrated zinc compounds release water upon heating, which cools the polymer surface and dilutes the flammable gases in the gas phase.
-
Synergistic Effects: Zinc compounds can enhance the performance of other flame retardants, such as metal hydroxides (e.g., aluminum trihydrate, magnesium hydroxide), allowing for lower overall additive loading.[3]
The sulfur and nitrogen content in this compound might contribute to unique char-forming capabilities and potentially synergistic flame-retardant effects.
Thermal Stabilization
Zinc-containing complexes have been investigated as thermal stabilizers for polymers like poly(vinyl chloride) (PVC).[5][6] They function by:
-
Substituting Labile Chlorine Atoms: In PVC, zinc carboxylates can substitute the unstable allylic chlorine atoms, thereby preventing the initiation of the "zipper" dehydrochlorination process that leads to degradation.
-
Scavenging HCl: The degradation of PVC releases hydrogen chloride (HCl), which autocatalyzes further degradation. Zinc compounds can neutralize this HCl.
The thiolate and amine functionalities in this compound could offer similar or enhanced stabilizing effects in halogenated polymers.
Experimental Protocols for Polymer Composite Preparation and Characterization (Based on Analogous Zinc Compounds)
The following protocols are generalized based on the literature for incorporating zinc-based additives into polymer matrices. These can be adapted for investigating this compound.
Protocol 3: Preparation of Polymer Composites by Melt Blending
-
Materials: Polymer resin (e.g., polyethylene, polypropylene, PVC), this compound, Other additives (e.g., plasticizers, other flame retardants).
-
Equipment: Two-roll mill or a twin-screw extruder, Compression molding press.
-
Procedure:
-
Dry the polymer resin to remove any moisture.
-
Pre-mix the polymer resin with the desired concentration of this compound and any other additives.
-
Melt-blend the mixture using a two-roll mill or a twin-screw extruder at a temperature above the polymer's melting or glass transition temperature.
-
Ensure thorough mixing to achieve a homogeneous dispersion of the additive.
-
Compression mold the resulting composite material into sheets or other desired shapes for characterization.
-
Protocol 4: Characterization of Polymer Composites
-
Thermal Stability:
-
Thermogravimetric Analysis (TGA): To determine the onset of degradation and char yield.
-
-
Flame Retardancy:
-
Limiting Oxygen Index (LOI): To measure the minimum oxygen concentration required to support combustion.
-
UL-94 Vertical Burn Test: To classify the material's burning behavior.
-
Cone Calorimetry: To measure heat release rate, smoke production, and other combustion parameters.
-
-
Mechanical Properties:
-
Tensile Testing: To determine tensile strength, Young's modulus, and elongation at break.
-
Impact Testing (e.g., Izod, Charpy): To assess the material's toughness.
-
Data Presentation (Hypothetical Data for this compound based on trends from other Zinc Compounds)
The following tables present hypothetical quantitative data to illustrate the expected improvements in polymer properties upon the addition of a zinc-based additive like this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Hypothetical Thermal Stability Data for PVC Composites
| Formulation | Onset Degradation Temperature (°C) | Mass Loss at 400°C (%) |
| Neat PVC | 250 | 65 |
| PVC + 2 phr Zinc Stearate | 265 | 60 |
| PVC + 2 phr this compound | 275 | 55 |
Table 2: Hypothetical Flame Retardancy Data for Polypropylene Composites
| Formulation | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
| Neat PP | 18 | Fails | 1200 |
| PP + 20 wt% ATH | 24 | V-2 | 700 |
| PP + 15 wt% ATH + 5 wt% Zinc Borate | 28 | V-0 | 450 |
| PP + 15 wt% ATH + 5 wt% this compound | 30 | V-0 | 400 |
Table 3: Hypothetical Mechanical Properties of Polyethylene Composites
| Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat PE | 25 | 0.8 | 600 |
| PE + 5 wt% Zinc Oxide | 28 | 1.0 | 500 |
| PE + 5 wt% this compound | 27 | 0.9 | 550 |
Visualizations
Diagram 1: Synthesis of Zinc bis(2-aminobenzenethiolate)
Caption: Workflow for the direct synthesis of zinc bis(2-aminobenzenethiolate).
Diagram 2: Experimental Workflow for Polymer Composite Preparation and Characterization
Caption: General workflow for preparing and testing polymer composites.
Conclusion and Future Directions
While direct experimental evidence is lacking for the application of this compound in polymer composites, the well-established roles of other zinc compounds suggest its potential as a valuable additive. The presence of both sulfur and nitrogen in its structure may offer unique advantages in terms of char formation and synergistic interactions with other flame retardants and stabilizers.
Future research should focus on:
-
Synthesizing and incorporating this compound into various polymer matrices.
-
Systematically evaluating its effect on thermal stability, flame retardancy, and mechanical properties.
-
Investigating the mechanisms of action through detailed analysis of degradation products and char residues.
-
Exploring potential synergistic effects with existing commercial additives.
The protocols and comparative data provided in this document offer a solid starting point for researchers to embark on the investigation of this promising, yet under-explored, material.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Zinc Hydroxystannate/Carbon Nanotube Hybrids as Flame Retardant and Smoke Suppressant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Borates for Fire Retardancy, Safety, and Performance: Firebrake in Polymers | U.S. Borax [borax.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols: Zinc 2-Aminobenzenethiolate in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc 2-aminobenzenethiolate in the synthesis of coordination polymers. While the direct synthesis of coordination polymers from this compound is not extensively documented, this guide offers protocols for the synthesis of the monomeric precursor and proposes pathways for its polymerization based on established principles for related zinc thiolate and aminothiolate complexes.
Introduction
Zinc-based coordination polymers are a class of materials with diverse applications in catalysis, sensing, and medicine, owing to the versatile coordination chemistry of the Zn(II) ion.[1][2] The ligand 2-aminobenzenethiol offers both a soft thiol and a harder amine donor site, making it an intriguing building block for constructing coordination polymers with potentially unique structural and functional properties. The primary synthetic route involves the reaction of a zinc salt with 2-aminobenzenethiol to form the stable tetrahedral complex, zinc bis(2-aminobenzenethiolate), which can then be used as a precursor for polymerization.[3]
Data Presentation
Table 1: Crystallographic Data for a Related Zinc Aminothiolate Complex
While specific crystallographic data for a this compound coordination polymer is not widely available, the following data for a related zinc(II) complex with 2-aminoethanethiol hydrochloride provides insight into the coordination environment.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 8.4294(4) |
| b (Å) | 8.3920(4) |
| c (Å) | 16.5787(8) |
| Z | 2 |
| Dc (g/cm3) | 2.041 |
| Zn-S Bond Lengths (Å) | 2.393 - 2.024 |
| Zn-N Bond Lengths (Å) | 2.024 |
Table 2: Selected Bond Lengths and Angles for a Monomeric Zinc Thiolate Complex
The following data is for a representative monomeric zinc thiolate complex, providing typical coordination sphere parameters.[5]
| Bond/Angle | Length (Å) / Angle (°) |
| Zn-S(thiolate) | ~2.34 |
| Zn-O | 1.917 |
| S-Zn-S | - |
| S-Zn-O | - |
Experimental Protocols
Protocol 1: Synthesis of Zinc bis(2-aminobenzenethiolate) Monomer
This protocol describes the synthesis of the monomeric precursor complex.
Materials:
-
2-aminobenzenethiol
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Methanol (MeOH)
-
Diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-aminobenzenethiol (2 equivalents) in methanol.
-
In a separate flask, dissolve zinc acetate dihydrate (1 equivalent) in methanol.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution with stirring.
-
A precipitate of zinc bis(2-aminobenzenethiolate) will form.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitate by filtration under inert atmosphere.
-
Wash the solid with methanol and then diethyl ether.
-
Dry the product under vacuum.
Characterization:
The resulting zinc bis(2-aminobenzenethiolate) complex can be characterized by X-ray crystallography to confirm its typically tetrahedral geometry, as well as by spectroscopic techniques such as FT-IR and NMR spectroscopy.[3]
Protocol 2: Proposed Synthesis of this compound Coordination Polymer
This proposed protocol is based on the principles of forming polymeric structures from related zinc thiolate complexes, which often involves bridging thiolato ligands.[3]
Method A: Solvothermal Synthesis
-
Place zinc bis(2-aminobenzenethiolate) (from Protocol 1) and a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile) in a Teflon-lined stainless steel autoclave.
-
Optionally, an auxiliary ligand (e.g., a dicarboxylate or a bridging diamine) can be added to facilitate the formation of a higher-dimensional network.
-
Seal the autoclave and heat it to a temperature between 100-180 °C for 1-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the solvent, and dry.
Method B: Slow Evaporation
-
Dissolve zinc bis(2-aminobenzenethiolate) in a suitable solvent or a mixture of solvents in which it has moderate solubility.
-
Allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Crystals of the coordination polymer may form on the walls of the container.
Visualizations
Caption: Workflow for the synthesis of the monomeric zinc complex and proposed routes for its polymerization.
Caption: Proposed bridging coordination in a this compound coordination polymer.
Logical Relationships and Potential Applications
The formation of a coordination polymer from zinc bis(2-aminobenzenethiolate) is predicated on the ability of the thiolate sulfur to act as a bridging ligand between two zinc centers. This is a common motif in zinc thiolate chemistry.[3] The resulting polymer could exhibit interesting properties for applications in:
-
Catalysis: The Lewis acidic zinc centers could act as catalytic sites.[1]
-
Sensing: The aromatic rings of the ligand could facilitate π-π stacking interactions, potentially leading to materials with interesting photoluminescent properties for sensing applications.[3]
-
Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and release of drug molecules.
Further research is required to fully elucidate the structure and properties of coordination polymers derived from this compound. The protocols and concepts presented here provide a solid foundation for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 4. Synthesis, Crystal Structure, Spectroscopic Properties, and Interaction with Ct-DNA of Zn(II) with 2-Aminoethanethiol Hydrochloride Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural zinc(II) thiolate complexes relevant to the modeling of <i>Ada</i> repair protein: Application toward alkylation reactions - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Zinc 2-Aminobenzenethiolate as a Single-Source Precursor for High-Quality Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of zinc 2-aminobenzenethiolate as a single-source precursor for the deposition of zinc sulfide (ZnS) thin films. This document is intended for researchers in materials science, chemistry, and drug development who are interested in fabricating high-quality semiconductor thin films for various applications.
Introduction
Zinc sulfide (ZnS) is a wide bandgap semiconductor with significant applications in optoelectronic devices, including light-emitting diodes, photodetectors, and solar cells. The use of single-source precursors, which contain all the necessary elements for the desired material, offers several advantages over traditional multi-source deposition techniques. These advantages include simpler experimental setups, better stoichiometric control, and lower deposition temperatures.
Zinc bis(2-aminobenzenethiolate), with the chemical formula Zn(C₆H₆NS)₂, is a promising single-source precursor for ZnS thin films. The presence of both zinc and sulfur in a pre-defined stoichiometric ratio within the same molecule facilitates the formation of high-purity ZnS upon thermal decomposition. The organic ligands, 2-aminobenzenethiol, are designed to be volatile and decompose cleanly, minimizing carbon contamination in the resulting thin film.
This document outlines the synthesis of the this compound precursor and provides detailed protocols for the deposition of ZnS thin films via Aerosol Assisted Chemical Vapor Deposition (AACVD) and spin coating.
Synthesis of this compound Precursor
The synthesis of zinc bis(2-aminobenzenethiolate) is typically achieved through the reaction of a zinc salt with 2-aminobenzenethiol in a suitable solvent under an inert atmosphere.[1] A general protocol is provided below, adapted from the synthesis of similar zinc thiolate complexes.[2]
Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)
Materials:
-
Zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O]
-
2-Aminobenzenethiol (C₆H₇NS)
-
Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve zinc acetate dihydrate (0.5 mmol) in 10 mL of anhydrous ethanol.
-
In a separate flask, dissolve 2-aminobenzenethiol (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution dropwise while stirring vigorously under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. A precipitate of zinc bis(2-aminobenzenethiolate) should form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain a fine powder.
-
Characterize the synthesized precursor using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis to confirm its structure and purity. Thermogravimetric Analysis (TGA) is crucial to determine its decomposition temperature, which will inform the thin film deposition parameters.
Thin Film Deposition Protocols
Two common methods for depositing thin films from single-source precursors are Aerosol Assisted Chemical Vapor Deposition (AACVD) and spin coating.
Aerosol Assisted Chemical Vapor Deposition (AACVD)
AACVD is a versatile technique that involves the generation of an aerosol from a solution of the precursor, which is then transported to a heated substrate where decomposition and film formation occur. The following protocol is based on successful depositions of ZnS from similar zinc thioureide and thiosemicarbazone single-source precursors.[3][4]
Experimental Protocol: AACVD of ZnS Thin Films
Equipment:
-
AACVD reactor with a horizontal tube furnace
-
Ultrasonic aerosol generator
-
Mass flow controller for carrier gas (Nitrogen)
-
Substrates (e.g., glass, silicon)
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly by sonicating in a sequence of acetone, isopropanol, and deionized water, and then dry them under a stream of nitrogen.
-
Precursor Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol, toluene) at a concentration of 0.1 to 0.5 g per 20 mL.
-
Deposition:
-
Place the cleaned substrates in the center of the tube furnace.
-
Heat the furnace to the desired deposition temperature (typically in the range of 250-500 °C, as determined by TGA of the precursor).
-
Place the precursor solution in the ultrasonic aerosol generator.
-
Start the aerosol generation and transport it to the heated substrates using an inert carrier gas (e.g., Nitrogen) at a flow rate of 100-500 sccm.
-
The deposition time can be varied from 30 to 120 minutes to control the film thickness.
-
-
Cooling: After deposition, turn off the aerosol generator and allow the substrates to cool to room temperature under a continuous flow of the inert gas.
-
Characterization: Analyze the deposited films for their structural, morphological, and optical properties using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and UV-Vis Spectroscopy.
Spin Coating
Spin coating is a solution-based technique suitable for depositing uniform thin films on flat substrates. It involves depositing a small amount of the precursor solution onto the center of a substrate, which is then spun at high speed.
Experimental Protocol: Spin Coating of ZnS Thin Films
Equipment:
-
Spin coater
-
Hot plate
-
Substrates (e.g., glass, silicon)
Procedure:
-
Substrate Preparation: Clean the substrates as described in the AACVD protocol.
-
Precursor Solution: Prepare a filtered solution of this compound in a suitable high-boiling point solvent (e.g., dimethylformamide, dimethyl sulfoxide) to ensure good solubility and film formation. The concentration will influence the film thickness.
-
Deposition:
-
Place a substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds.
-
-
Drying and Annealing:
-
Transfer the coated substrate to a hot plate and heat at a low temperature (e.g., 100 °C) for 5-10 minutes to evaporate the solvent.
-
Transfer the substrate to a tube furnace and anneal under an inert atmosphere at a temperature sufficient for the thermal decomposition of the precursor to form ZnS (typically 250-500 °C). The annealing time can be varied from 30 to 60 minutes.
-
-
Characterization: Characterize the resulting films as described in the AACVD protocol.
Data Presentation
The following table summarizes representative data for ZnS thin films deposited by AACVD using single-source precursors structurally related to this compound. This data can be used as a starting point for optimizing the deposition of ZnS from the target precursor.
| Deposition Parameter | Value | Resulting Film Property | Value | Reference |
| Precursor | [{L¹}₂Zn]₂ (a zinc thioureide) | Crystal Structure | Hexagonal (Wurtzite) | [3][4] |
| Deposition Temperature | 250 °C | Band Gap (Eg) | 3.772 eV | [3][4] |
| Deposition Temperature | 300 °C | Band Gap (Eg) | 3.711 eV | [3][4] |
| Precursor | Zn(II) thiosemicarbazones | Crystal Structure | Hexagonal | |
| Deposition Temperature | 400 - 500 °C | Stoichiometry (Zn:S) | ~1:1 |
Logical Relationships in Single-Source Precursor Deposition
The successful deposition of high-quality thin films from a single-source precursor like this compound depends on a series of interconnected factors. The thermal properties of the precursor are paramount, as they dictate the required deposition temperature for clean decomposition into the desired material.
Conclusion
This compound is a highly promising single-source precursor for the fabrication of zinc sulfide thin films. Its molecular structure ensures the intimate mixing of zinc and sulfur at the atomic level, facilitating the formation of stoichiometric ZnS. The provided protocols for precursor synthesis and thin film deposition via AACVD and spin coating offer a solid foundation for researchers to explore the potential of this material system. The key to successful deposition lies in the careful characterization of the precursor, particularly its thermal decomposition behavior, which allows for the optimization of deposition parameters to achieve high-quality thin films for a variety of applications.
References
Application Notes and Protocols for Catalysis with Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for catalysis utilizing zinc 2-aminobenzenethiolate and related zinc aminothiolate complexes. The protocols detailed below are designed to serve as a foundational guide for researchers exploring the catalytic potential of this class of compounds in organic synthesis.
Introduction
Zinc-based catalysts are gaining prominence in organic chemistry due to their low toxicity, cost-effectiveness, and unique catalytic activities. Zinc aminothiolate complexes, in particular, offer a versatile platform for a range of catalytic transformations, including polymerization and cross-coupling reactions. The combination of a soft thiol donor and a hard amine donor on the same ligand framework allows for fine-tuning of the electronic and steric properties of the zinc center, influencing its catalytic performance. This document outlines the synthesis of a representative zinc aminothiolate complex and its application in a model catalytic cross-coupling reaction.
Synthesis of Bis(2-aminobenzenethiolato)zinc(II)
This protocol describes the synthesis of a representative this compound complex.
Materials:
-
2-Aminobenzenethiol
-
Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter funnel and filter paper
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzenethiol (2.0 mmol, 250 mg) in anhydrous methanol (20 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, dissolve zinc acetate dihydrate (1.0 mmol, 220 mg) in anhydrous methanol (10 mL).
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution at room temperature with vigorous stirring.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4 hours.
-
After 4 hours, collect the solid product by filtration under inert atmosphere.
-
Wash the collected solid with anhydrous methanol (2 x 5 mL) and then with anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the bis(2-aminobenzenethiolato)zinc(II) complex as a solid.
-
Characterize the complex using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, elemental analysis).
Quantitative Data for Synthesis:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |
| 2-Aminobenzenethiol | 125.19 | 2.0 | 250 | - |
| Zinc acetate dihydrate | 219.51 | 1.0 | 220 | - |
| Methanol (solvent) | - | - | - | 30 |
| Diethyl ether (washing) | - | - | - | 10 |
Catalytic Application: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the synthesized bis(2-aminobenzenethiolato)zinc(II) complex as a catalyst in a model Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid.
Materials:
-
Bis(2-aminobenzenethiolato)zinc(II) catalyst
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plate
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Experimental Protocol:
-
To a Schlenk tube containing a magnetic stir bar, add the bis(2-aminobenzenethiolato)zinc(II) catalyst (0.05 mmol, 5 mol%).
-
Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Under an inert atmosphere, add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data for Catalysis:
| Component | Role | Molar Ratio | Amount (mmol) | Catalyst Loading (mol%) |
| Bis(2-aminobenzenethiolato)zinc(II) | Catalyst | 0.05 | 0.05 | 5 |
| 4-Bromotoluene | Substrate | 1.0 | 1.0 | - |
| Phenylboronic acid | Reagent | 1.2 | 1.2 | - |
| Potassium carbonate | Base | 2.0 | 2.0 | - |
| Toluene | Solvent | - | - | - |
| Water | Co-solvent | - | - | - |
Visualizations
Diagram of the Experimental Workflow for Catalyst Synthesis:
Caption: Workflow for the synthesis of the zinc catalyst.
Diagram of the Catalytic Reaction Workflow:
Caption: Workflow for the catalytic cross-coupling reaction.
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:
Application Note & Protocol: Methodology for Testing the Antibacterial Activity of Zinc 2-aminobenzenethiolate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro antibacterial activity of the novel metallo-organic compound, Zinc 2-aminobenzenethiolate. The methodologies detailed herein are based on established standards for antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1] These protocols are designed to yield reliable and reproducible data for the initial screening and characterization of the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents.[2] Metal complexes, particularly those involving zinc, have garnered significant attention for their potential as antimicrobial agents.[3][4] Zinc compounds are known to exert antibacterial effects through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the bacterial cell membrane, and release of cytotoxic Zn²⁺ ions.[5][6][7]
This compound is a coordination complex whose antibacterial potential is yet to be fully characterized. This application note provides detailed, step-by-step protocols for assessing its antibacterial efficacy using standardized and widely accepted laboratory techniques.[8][9][10] The primary assays described are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent plating to establish the Minimum Bactericidal Concentration (MBC).[11][12][13]
Principle of Methods
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][13] This is typically determined using a broth microdilution assay, where bacterial cultures are exposed to serial dilutions of the test compound in a 96-well microtiter plate.[10][14][15] The MIC value is identified as the lowest concentration at which no turbidity (cloudiness) is observed.[16]
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[11][17] It is determined as a subsequent step to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium free of the antimicrobial agent.[12][14][18] The lowest concentration that prevents bacterial growth on the agar is the MBC.[11]
General Experimental Workflow
The overall process involves preparing the test compound and bacterial inocula, performing the MIC assay, followed by the MBC assay, and finally analyzing the data.
Caption: Workflow for determining the MIC and MBC of this compound.
Materials and Reagents
-
This compound (synthesized and characterized)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Mueller-Hinton Broth (MHB)[11]
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile test tubes and pipettes
-
Spectrophotometer or McFarland standards
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Incubator (37°C)
-
Shaking incubator
Experimental Protocols
Protocol 1: Preparation of Test Compound and Bacterial Inoculum
5.1.1 Compound Stock Solution Preparation
-
Accurately weigh this compound powder.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Ensure complete dissolution.
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth. A DMSO-only control must be included.
5.1.2 Bacterial Inoculum Preparation
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard.[14]
-
Adjust the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10]
-
Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL. This final dilution must be used within 15-30 minutes of preparation.[19]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[8][14]
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the prepared this compound working solution (e.g., 256 µg/mL, diluted from the stock in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control. Well 12 is the sterility control.
-
The resulting concentrations might range from 128 µg/mL (well 1) to 0.25 µg/mL (well 10).
-
Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum (prepared in step 5.1.2), bringing the final volume in each well to 200 µL. This step halves the compound concentration in each well.
-
Add 100 µL of sterile MHB to well 12 (sterility control).
-
Controls:
-
Well 11 (Growth Control): 100 µL MHB + 100 µL bacterial inoculum. Should show turbidity.
-
Well 12 (Sterility Control): 200 µL MHB only. Should remain clear.
-
Positive Drug Control: Set up a separate row with a known antibiotic.
-
Solvent Control: Set up a row with the highest concentration of DMSO used.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed after the MIC is determined.[11][17]
-
Select the well corresponding to the MIC and at least two more concentrated wells that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, take a 10-50 µL aliquot from each of these wells.[14][18]
-
Spot-inoculate or streak the aliquot onto a sterile MHA plate. Label each spot/streak corresponding to its concentration.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot/streak.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][17] Visually, this is the lowest concentration that shows no bacterial growth on the subculture plate.[14]
Data Presentation and Interpretation
Quantitative results from the MIC and MBC assays should be summarized in tables for clarity and comparison.
Table 1: MIC and MBC Values of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | Negative | 32 | >256 | >8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | 64 | >256 | >4 | Bacteriostatic |
| Ciprofloxacin (S. aureus) | N/A | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin (E. coli) | N/A | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation:
-
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[13]
-
An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.
Potential Mechanism of Action
The antibacterial activity of zinc complexes often involves multiple mechanisms. Understanding these pathways can provide context for the observed MIC/MBC values.
Caption: Plausible antibacterial mechanisms of this compound.
References
- 1. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Review on Zinc Oxide Nanoparticles: Antibacterial Activity and Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. academic.oup.com [academic.oup.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. qlaboratories.com [qlaboratories.com]
- 14. In vitro antibacterial effects of zinc oxide nanoparticles on multiple drug-resistant strains of Staphylococcus aureus and Escherichia coli: An alternative approach for antibacterial therapy of mastitis in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Zinc-Based Materials in Gas Sensing: A Focus on Zinc Oxide
Note to the Reader: Initial research into the specific application of zinc 2-aminobenzenethiolate in gas sensing materials did not yield sufficient documented evidence in the provided search results to create a detailed application note. However, the closely related and extensively studied material, zinc oxide (ZnO), is a prominent candidate in the field of gas sensing. This document will, therefore, provide a detailed application note and protocol on the use of zinc oxide as a representative example of a zinc-based gas sensing material, adhering to the core requirements of your request. This will serve as a valuable resource for researchers and scientists interested in the development of zinc-based gas sensors.
Introduction to Zinc Oxide in Gas Sensing
Zinc oxide (ZnO) is a wide-bandgap semiconductor material that has garnered significant attention for its application in gas sensing due to its high sensitivity, good chemical stability, and low cost.[1] Its sensing mechanism is based on the change in electrical resistance upon exposure to target gases. The adsorption and desorption of gas molecules on the ZnO surface alter the charge carrier concentration, leading to a measurable change in conductivity. ZnO nanostructures, such as nanoparticles, nanorods, and nanowires, are particularly favored for gas sensing applications due to their high surface-to-volume ratio, which enhances their interaction with gas molecules.[1][2]
Quantitative Performance Data of ZnO-Based Gas Sensors
The performance of ZnO-based gas sensors is evaluated based on several key parameters, including sensitivity (or response), response time, recovery time, selectivity, and the optimal operating temperature. The following tables summarize the performance of various ZnO-based sensors for the detection of different gases as reported in the literature.
| Target Gas | Sensor Material | Operating Temperature (°C) | Concentration | Response/Sensitivity | Response Time (s) | Recovery Time (s) | Reference |
| NO₂ | ZnO Nanoparticles | 300 | 5 ppm | High | - | - | [3] |
| NO₂ | Zn₂SnO₄ Films | 200 | 40 ppm | 29.3 | 8 | 58 | [4] |
| NO₂ | ZnO Nanowires | 190 | 2-10 ppm | Significant | - | - | [5] |
| CO | ZnO Nanoparticles | 200 | 0.1% | High | - | - | [3] |
| CO | ZnO Comb-like Structures | 75 | 200 ppm | 1.4 | - | - | [6] |
| CH₄ | ZnO Nanoparticles | 250 | 1.0% | High | - | - | [3] |
| NH₃ | 20% TiO₂-doped ZnO | 100 ppm | 100 ppm | 135% | - | - | [7] |
| H₂ | Pd/ZnO Nanorods | - | 500 ppm | High | - | - | [8] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Synthesis of ZnO Nanoparticles (Co-Precipitation Method)
This protocol describes a common method for synthesizing ZnO nanoparticles.
Materials:
-
Zinc acetate (Zn(CH₃COO)₂)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of zinc acetate.
-
Prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the zinc acetate solution under constant stirring.
-
A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Continue stirring for a set period (e.g., 2 hours) to ensure a complete reaction.
-
Centrifuge the precipitate and wash it repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting powder in an oven at a specific temperature (e.g., 80°C) for several hours.
-
Calcination: Heat the dried powder at a higher temperature (e.g., 400-800°C) for a few hours to convert the zinc hydroxide into crystalline ZnO nanoparticles.[3]
Fabrication of a ZnO-Based Gas Sensor
This protocol outlines the steps to fabricate a chemiresistive gas sensor using the synthesized ZnO nanoparticles.
Materials:
-
Synthesized ZnO nanoparticle powder
-
Polyvinylidene difluoride (PVDF) binder
-
1-methyl-2-pyrrolidone (NMP) solvent
-
Substrate with pre-patterned electrodes (e.g., alumina or glass with gold electrodes)
-
Screen-printing or drop-casting equipment
Procedure:
-
Slurry Preparation: Mix the ZnO nanoparticle powder with the PVDF binder (e.g., 90% ZnO, 10% PVDF by weight).[3]
-
Add NMP solvent dropwise to the mixture and grind it in an agate mortar to form a homogeneous paste or slurry.[3]
-
Coating: Apply a thin layer of the slurry onto the substrate, covering the gap between the electrodes. This can be done using techniques like screen-printing or drop-casting.
-
Drying and Annealing: Dry the coated sensor, for instance, overnight at 80°C.
-
Calcinate the sensor at a higher temperature (e.g., 400°C) for a couple of hours to ensure good adhesion of the sensing layer to the substrate and to remove any residual organic binder.[3]
Gas Sensing Measurement Protocol
This protocol describes the procedure for testing the performance of the fabricated ZnO gas sensor.
Apparatus:
-
Gas testing chamber
-
Mass flow controllers (MFCs) to control gas concentrations
-
Heater with a temperature controller
-
Source measure unit or a multimeter to measure resistance
-
Data acquisition system
Procedure:
-
Place the fabricated sensor inside the gas testing chamber.
-
Heat the sensor to the desired operating temperature and allow the resistance to stabilize in a flow of dry synthetic air.
-
Introduce a specific concentration of the target gas into the chamber using the MFCs, mixed with the carrier gas (e.g., dry air).
-
Record the change in the sensor's resistance over time until it reaches a stable value.
-
Purge the chamber with the carrier gas to allow the sensor's resistance to return to its baseline value.
-
Repeat steps 3-5 for different concentrations of the target gas and for different operating temperatures to determine the optimal sensing conditions.
-
The sensor response (S) is typically calculated as S = Rₐ/R₉ (for reducing gases) or S = R₉/Rₐ (for oxidizing gases), where Rₐ is the resistance in the carrier gas and R₉ is the resistance in the target gas.
Visualizations
Caption: Gas sensing mechanism of an n-type semiconductor like ZnO.
Caption: Experimental workflow for ZnO gas sensor development.
References
- 1. Zinc Oxide Nanostructures for NO2 Gas-Sensor Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc Oxide Nanostructures for NO2 Gas–Sensor Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Zinc 2-Aminobenzenethiolate in the Preparation of Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of zinc 2-aminobenzenethiolate in the surface functionalization of quantum dots (QDs). While direct synthesis of quantum dots using this compound as a primary precursor is not widely documented, its role as a surface-capping ligand is crucial for enhancing the properties of pre-synthesized zinc-based quantum dots for various biomedical and research applications. The protocols outlined below describe the synthesis of zinc sulfide (ZnS) quantum dots followed by a ligand exchange procedure to cap the QDs with 2-aminobenzenethiol.
Introduction
Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties and have garnered significant interest in biomedical imaging, sensing, and drug delivery.[1] Their unique optical properties, such as size-tunable fluorescence and high photostability, make them superior alternatives to traditional organic dyes.[1] However, for biological applications, the surface chemistry of quantum dots is of paramount importance to ensure biocompatibility, stability in aqueous environments, and specific targeting.[2]
Thiol-containing ligands are widely used to functionalize the surface of quantum dots, particularly those with a zinc sulfide (ZnS) shell, due to the strong affinity of the thiol group for the zinc-rich surface.[2] 2-aminobenzenethiol, with its thiol group for robust anchoring and an amino group for further bioconjugation, is an excellent candidate for rendering quantum dots water-soluble and functional for downstream applications. The amino group can be readily used to attach biomolecules such as peptides, antibodies, or DNA for targeted delivery and sensing.[3]
This document provides a detailed protocol for the synthesis of ZnS quantum dots and their subsequent surface modification with 2-aminobenzenethiol.
Experimental Protocols
Protocol 1: Synthesis of Zinc Sulfide (ZnS) Quantum Dots
This protocol describes a chemical precipitation method for the synthesis of ZnS quantum dots at room temperature.[4]
Materials:
-
Zinc chloride (ZnCl₂)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
2-Mercaptoethanol (as a capping agent during initial synthesis)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Two-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Centrifuge
Procedure:
-
In a two-necked flask, dissolve 10 mmol of 2-mercaptoethanol in 50 mL of deionized water.
-
While stirring vigorously and purging with nitrogen, add 25 mL of a 100 mM ZnCl₂ solution dropwise to the flask.
-
Adjust the pH of the mixture to approximately 12 using a suitable base (e.g., 1 M NaOH).
-
Slowly add 25 mL of a 100 mM Na₂S solution to the mixture using a dropping funnel under continuous stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The resulting ZnS quantum dots can be precipitated by adding ethanol and collected by centrifugation.
-
Wash the precipitate with a mixture of water and ethanol (1:1) twice and redisperse in a suitable solvent for the ligand exchange step.
Protocol 2: Surface Functionalization with 2-Aminobenzenethiol
This protocol details the ligand exchange process to cap the synthesized ZnS quantum dots with 2-aminobenzenethiol. This method is adapted from established procedures for thiol-based ligand exchange on quantum dots.[1]
Materials:
-
Synthesized ZnS quantum dots
-
2-Aminobenzenethiol
-
Methanol
-
Tetramethylammonium hydroxide pentahydrate
-
Di-tert-butyl dicarbonate (Boc anhydride) for amino group protection (optional)
-
Trifluoroacetic acid (TFA) for deprotection (optional)
-
Phosphate-buffered saline (PBS)
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Disperse the synthesized ZnS quantum dots in a suitable solvent like methanol.
-
In a separate vial, dissolve an excess of 2-aminobenzenethiol in methanol.
-
Adjust the pH of the 2-aminobenzenethiol solution to approximately 10-11 with tetramethylammonium hydroxide pentahydrate to deprotonate the thiol group, enhancing its reactivity.
-
Slowly add the activated 2-aminobenzenethiol solution to the quantum dot dispersion while stirring.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Precipitate the 2-aminobenzenethiol capped quantum dots by adding a non-polar solvent like hexane and collect them via centrifugation.
-
Wash the functionalized quantum dots with methanol to remove excess unbound ligand.
-
Finally, redisperse the purified 2-aminobenzenethiol capped ZnS quantum dots in an aqueous buffer such as PBS for biological applications.
Note: For applications requiring specific bioconjugation, the amino group of 2-aminobenzenethiol can be protected (e.g., with a Boc group) before the ligand exchange and deprotected afterward.
Data Presentation
The following tables summarize the expected properties of 2-aminobenzenethiol capped ZnS quantum dots based on typical results for thiol-capped quantum dots.
Table 1: Physicochemical Properties of Functionalized Quantum Dots
| Property | Uncapped ZnS QDs | 2-Aminobenzenethiol Capped ZnS QDs | Reference |
| Hydrodynamic Diameter (nm) | Aggregated in aqueous media | 10 - 20 | [1] |
| Zeta Potential (mV) | Highly negative | Near-neutral to slightly positive (pH dependent) | [1] |
| Solubility | Poor in aqueous buffers | High in aqueous buffers (e.g., PBS) | [2] |
Table 2: Optical Properties of Functionalized Quantum Dots
| Property | Uncapped ZnS QDs | 2-Aminobenzenethiol Capped ZnS QDs | Reference |
| Absorption Maximum (nm) | ~320 | ~325 | [5] |
| Emission Maximum (nm) | ~440 | ~450 | [5] |
| Quantum Yield (%) | Low in aqueous media | Moderate to High (dependent on synthesis quality) | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and surface functionalization of quantum dots.
Logical Relationship of Components
Caption: Relationship between components for targeted quantum dot applications.
References
- 1. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Surface Modification Using Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced materials for biomedical applications, including drug delivery systems, biosensors, and medical implants. The functionalization of surfaces with specific chemical moieties can tailor their physicochemical properties, enhancing biocompatibility, promoting targeted interactions, and improving therapeutic efficacy. Zinc 2-aminobenzenethiolate is a coordination complex with potential applications in surface modification due to the presence of both a reactive thiol group, known for its affinity to metal and metal oxide surfaces, and an amino group that can be further functionalized.
These application notes provide a comprehensive overview of the synthesis of this compound and a detailed protocol for its use in the surface modification of zinc-based substrates. The protocols are intended to serve as a guide for researchers and scientists in the fields of materials science, chemistry, and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | zinc;2-aminobenzenethiolate | [1] |
| CAS Number | 14650-81-8 | [1] |
| Molecular Formula | C₁₂H₁₀N₂S₂Zn | [1] |
| Molecular Weight | 313.8 g/mol | [1] |
| Synonyms | Zinc bis(2-aminobenzenethiolate) | [1] |
| Coordination Geometry | Typically tetrahedral around the zinc ion | [1] |
Experimental Protocols
Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol describes the direct synthesis of zinc bis(2-aminobenzenethiolate) by reacting 2-aminobenzenethiol with a zinc salt.[1]
Materials:
-
2-Aminobenzenethiol
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere using a Schlenk line or inside a glovebox.
-
Dissolve zinc acetate dihydrate (1 mmol) in anhydrous ethanol (20 mL) in the flask.
-
In a separate container, dissolve 2-aminobenzenethiol (2 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product, zinc bis(2-aminobenzenethiolate), in a vacuum oven at 60°C for 4 hours.
-
Characterize the final product using techniques such as FT-IR, UV-Vis, and elemental analysis to confirm its identity and purity. The disappearance of the S-H stretching vibration band (around 2500-2600 cm⁻¹) in the FT-IR spectrum is a key indicator of the coordination of the thiol group to the zinc ion.[1]
Protocol for Surface Modification of Zinc Oxide (ZnO) Substrates
This protocol outlines a procedure for the functionalization of zinc oxide surfaces with this compound, leading to the formation of a self-assembled monolayer (SAM). This approach is based on the known affinity of thiol groups for zinc oxide surfaces.[2]
Materials:
-
Zinc oxide (ZnO) substrates (e.g., thin films, nanoparticles)
-
Synthesized zinc bis(2-aminobenzenethiolate)
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Cleaning solution (e.g., Piranha solution - handle with extreme caution )
-
Deionized water
-
Nitrogen gas stream
-
Beakers or reaction vessels
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ZnO substrates to ensure a pristine surface for modification.
-
For ZnO thin films, sonicate in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Alternatively, for robust substrates, a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning. Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrates extensively with deionized water and dry under a stream of nitrogen gas.
-
-
Preparation of Modification Solution:
-
Prepare a dilute solution of zinc bis(2-aminobenzenethiolate) in an anhydrous solvent (e.g., 1 mM in ethanol). The optimal concentration may need to be determined empirically.
-
-
Surface Modification (Immersion):
-
Immerse the cleaned and dried ZnO substrates into the zinc bis(2-aminobenzenethiolate) solution.
-
Allow the self-assembly process to occur by leaving the substrates in the solution for a period of 12-24 hours at room temperature. The thiol groups will anchor to the ZnO surface.[2]
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the solution.
-
Rinse the modified substrates thoroughly with the pure solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Characterize the modified surface to confirm the presence and quality of the self-assembled monolayer.
-
Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of sulfur and nitrogen on the surface.
-
Contact angle measurements can indicate a change in surface hydrophobicity.
-
Atomic Force Microscopy (AFM) can be used to visualize the surface morphology.
-
Logical Relationship of Components
The following diagram illustrates the logical relationship between the key components involved in the surface modification process.
Applications in Drug Development and Research
The surface modification of zinc-based materials with this compound opens up several possibilities in drug development and biomedical research:
-
Drug Delivery: The exposed amino groups on the functionalized surface can be used as anchor points for the covalent attachment of drugs, targeting ligands, or polymers to create sophisticated drug delivery systems.
-
Biosensors: The modified surface can be used to immobilize biomolecules such as enzymes or antibodies for the development of highly specific and sensitive biosensors.
-
Biocompatible Coatings: The organic monolayer can improve the biocompatibility of zinc-based implants by reducing cytotoxicity and controlling protein adsorption.
-
Fundamental Surface Science: This system provides a model for studying the self-assembly of complex molecules on metal oxide surfaces, contributing to a deeper understanding of interfacial phenomena.
These protocols and notes are intended to provide a foundational framework. Researchers are encouraged to optimize the described procedures for their specific substrates and applications.
References
Application Notes and Protocols: Zinc 2-Aminobenzenethiolate in Hydroamination Reactions
A review of the current literature reveals no specific applications of zinc 2-aminobenzenethiolate as a catalyst for hydroamination reactions. While zinc-based catalysts are a subject of significant research in the field of hydroamination, the specific use of the this compound complex has not been reported in published literature. This document aims to provide a comprehensive overview of the synthesis of this compound and the broader context of zinc-catalyzed hydroamination, which may serve as a foundation for future research in this area.
Synthesis of this compound
Zinc bis(2-aminobenzenethiolate) is a coordination complex where two molecules of 2-aminobenzenethiol act as bidentate ligands, chelating a central zinc ion. The thiol group (-SH) deprotonates to form a thiolate (S⁻), and both the thiolate and the amino group (-NH₂) coordinate to the Zn²⁺ ion.[1]
Protocol for Synthesis:
A common method for the synthesis of zinc bis(2-aminobenzenethiolate) involves the direct reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate, in a 2:1 molar ratio. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the thiol.[1]
Materials:
-
2-Aminobenzenethiol
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Anhydrous methanol
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminobenzenethiol (2.0 equivalents) in anhydrous methanol.
-
In a separate flask, dissolve zinc acetate dihydrate (1.0 equivalent) in anhydrous methanol.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution with vigorous stirring.
-
A precipitate of zinc bis(2-aminobenzenethiolate) should form.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Collect the precipitate by filtration under inert atmosphere.
-
Wash the solid with cold, anhydrous methanol to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the purified zinc bis(2-aminobenzenethiolate).
An alternative, highly efficient one-pot synthesis involves the reduction of bis-(o-nitrophenyl) disulfide with zinc dust in an acidic medium. This method generates the zinc salt of 2-aminobenzenethiol in situ.[1]
General Principles of Zinc-Catalyzed Hydroamination
Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. Zinc catalysts are attractive for this transformation due to their low cost, low toxicity, and Lewis acidic nature.
A variety of zinc-based systems have been shown to be effective catalysts for hydroamination reactions, including:
-
Simple Zinc Salts: Zinc triflate (Zn(OTf)₂) and zinc halides (e.g., ZnI₂, ZnBr₂) have been reported to catalyze both intra- and intermolecular hydroamination of alkynes and alkenes.[2]
-
Zinc Aminotroponiminate (ATI) Complexes: These complexes are among the most frequently reported zinc catalysts for hydroamination reactions.[2]
-
Zinc Coordination Polymers and MOFs: Heterogeneous catalysts, such as zinc-bipyridine-based metal-organic frameworks (MOFs), have demonstrated high efficiency and reusability in intramolecular hydroamination.[2]
-
Cationic Zinc Organyls: These complexes can exhibit catalytic activity in the absence of a co-catalyst.
The general workflow for a zinc-catalyzed hydroamination reaction is depicted below:
Caption: General experimental workflow for a typical zinc-catalyzed hydroamination reaction.
Potential Research Directions
While no direct catalytic activity of this compound in hydroamination has been reported, its structure as a zinc complex with N,S-donor ligands suggests that it could be a candidate for catalytic applications. The presence of both a "hard" amine donor and a "soft" thiolate donor could offer unique electronic and steric properties at the zinc center.
Future research could explore the following:
-
Screening for Catalytic Activity: Testing the catalytic activity of synthesized this compound in various hydroamination reactions, including the cyclization of aminoalkenes and aminoalkynes.
-
Ligand Modification: Synthesizing derivatives of 2-aminobenzenethiol with different electronic and steric properties to tune the reactivity of the resulting zinc complexes.
-
Mechanistic Studies: If catalytic activity is observed, detailed mechanistic studies could be performed to understand the role of the aminothiolate ligand in the catalytic cycle.
Conclusion
At present, there are no established application notes or protocols for the use of this compound in hydroamination reactions. However, the synthesis of this complex is well-documented, and the broader field of zinc-catalyzed hydroamination is a rich area of research. The information provided here serves as a starting point for researchers interested in exploring the potential of this and related zinc-aminothiolate complexes in catalysis. Further investigation is required to determine if this compound can function as a viable catalyst for this important class of reactions.
References
Application Notes and Protocols: Exploring Zinc 2-Aminobenzenethiolate in C-C Bond Formation Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of zinc 2-aminobenzenethiolate, including its synthesis, characterization, and potential applications in C-C bond formation catalysis. While the synthesis of this complex is established, its catalytic activity in key C-C bond-forming reactions such as Aldol additions, Michael additions, and Suzuki-Miyaura cross-couplings is an emerging area of research. The following protocols for these reactions are based on well-established zinc-catalyzed procedures and are intended to serve as a starting point for investigating the catalytic potential of this compound.
Synthesis and Characterization of this compound
The direct synthesis of zinc bis(2-aminobenzenethiolate) involves the reaction of 2-aminobenzenethiol with a zinc(II) salt. In this reaction, the thiol group is deprotonated, and the resulting thiolate anion coordinates to the Zn²⁺ ion. The amino group also serves as a coordination site, making 2-aminobenzenethiol a bidentate ligand that chelates the zinc center.[1]
A typical synthesis involves reacting 2-aminobenzenethiol with a zinc salt, such as zinc acetate, in a 2:1 molar ratio under inert conditions.[1]
Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)
-
To a solution of 2-aminobenzenethiol (2.0 mmol) in 20 mL of ethanol, add a solution of zinc acetate dihydrate (1.0 mmol) in 10 mL of ethanol dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Upon addition, a precipitate may form.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the resulting solid by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield zinc bis(2-aminobenzenethiolate).
Characterization:
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration band (typically around 2500-2600 cm⁻¹) from the free ligand provides strong evidence of the deprotonation of the thiol group and its coordination to the zinc center.[1] The N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ range) may also shift upon coordination.[1]
-
UV-Visible Spectroscopy: The aromatic 2-aminobenzenethiolate ligand exhibits π → π* and n → π* transitions. Upon coordination to the zinc ion, these bands may shift. New, often intense, absorption bands may appear due to ligand-to-metal charge transfer (LMCT) transitions.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction studies can elucidate the precise coordination environment and structural properties of the complex, with a tetrahedral geometry around the zinc ion being typical for such complexes.[1]
Diagram: Synthesis of this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Zinc 2-Aminobenzenethiolate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing zinc 2-aminobenzenethiolate. It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and data-driven insights to optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the reaction of a zinc(II) salt with 2-aminobenzenethiol. In this reaction, the thiol group is deprotonated, and the resulting thiolate anion coordinates with the zinc ion. The amino group also forms a coordination bond, making 2-aminobenzenethiol a bidentate ligand that chelates the zinc.[1]
Q2: What are the key starting materials and their recommended stoichiometry?
A2: The key starting materials are a zinc(II) salt (e.g., zinc acetate, zinc chloride) and 2-aminobenzenethiol. A typical molar ratio for the synthesis of zinc bis(2-aminobenzenethiolate) is 2 equivalents of 2-aminobenzenethiol to 1 equivalent of the zinc salt.[1]
Q3: What is the general reaction scheme for this synthesis?
A3: The general reaction is as follows:
ZnX₂ + 2 C₆H₄(SH)(NH₂) → Zn(C₆H₄(S)(NH₂))₂ + 2 HX
Where X represents the anion of the zinc salt (e.g., acetate, chloride).[1]
Q4: What are the main safety precautions to consider during this synthesis?
A4: 2-Aminobenzenethiol can be hazardous and may cause irritation upon contact with skin or eyes. It is also sensitive to air and light, which can lead to discoloration and degradation.[2] Therefore, it is crucial to handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Detailed Experimental Protocol: Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol describes a general method for the synthesis of zinc bis(2-aminobenzenethiolate) using zinc acetate dihydrate and 2-aminobenzenethiol.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
2-Aminobenzenethiol (C₆H₇NS)
-
Anhydrous ethanol or methanol
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glove box for inert atmosphere operations
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve 1 equivalent of zinc acetate dihydrate in a minimal amount of anhydrous ethanol or methanol under an inert atmosphere.
-
In a separate flask, dissolve 2 equivalents of 2-aminobenzenethiol in anhydrous ethanol or methanol under an inert atmosphere.
-
-
Reaction:
-
Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution with vigorous stirring at room temperature.
-
Upon addition, a precipitate of this compound should begin to form.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. Some protocols may involve gentle heating to improve solubility and reaction rate.
-
-
Isolation of Product:
-
After the reaction is complete, collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold anhydrous ethanol or methanol to remove any unreacted starting materials and impurities.
-
Repeat the washing step as necessary.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Q1: My reaction yielded very little or no precipitate. What are the possible causes?
A1:
-
Oxidation of 2-aminobenzenethiol: This is a common issue as 2-aminobenzenethiol is sensitive to air.[2] Ensure that the reaction is carried out under strictly inert conditions (nitrogen or argon). Degas your solvents before use.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Use high-purity reagents.
-
Solubility Issues: The product might have some solubility in the chosen solvent, especially if the volume is large. Try to use a minimal amount of solvent.
-
Incorrect Stoichiometry: Ensure the molar ratio of 2-aminobenzenethiol to the zinc salt is correct (typically 2:1).
Q2: I observed a color change (e.g., to yellow or brown) in my 2-aminobenzenethiol starting material. Is it still usable?
A2: A color change often indicates oxidation or degradation of the 2-aminobenzenethiol.[2] Using discolored starting material will likely result in a lower yield and an impure product. It is recommended to use fresh or purified 2-aminobenzenethiol for the best results.
Q3: Could the choice of solvent be affecting my yield?
A3: Yes, the solvent can influence the reaction rate and the solubility of the product. Polar aprotic solvents can sometimes accelerate the formation of organozinc reagents.[3] While alcohols like ethanol and methanol are commonly used, if you are experiencing low yields, you could consider exploring other anhydrous polar solvents in which the starting materials are soluble but the product has limited solubility.
Problem: Product Purity Issues
Q1: My final product is discolored. What could be the reason?
A1:
-
Oxidation: As mentioned, oxidation of the 2-aminobenzenethiol ligand, either before or during the reaction, can lead to colored impurities. Maintaining an inert atmosphere throughout the synthesis and purification is critical.
-
Side Reactions: The presence of impurities or residual starting materials can cause side reactions leading to colored byproducts.
-
Incomplete Washing: Ensure the product is thoroughly washed to remove any colored impurities.
Q2: How can I purify the synthesized this compound?
A2: The primary method of purification is by washing the precipitate with a suitable solvent (e.g., cold anhydrous ethanol or methanol) to remove soluble impurities. If the product is still impure, recrystallization from a suitable solvent system could be attempted, although this might lead to some loss of product.
Problem: Inconsistent Results
Q1: I am getting inconsistent yields between batches. What factors should I control more carefully?
A1:
-
Atmosphere Control: The most critical factor is the rigorous exclusion of air and moisture. Ensure your inert atmosphere setup is consistent and effective for each reaction.
-
Reagent Quality: The purity and age of the 2-aminobenzenethiol can vary. Use a consistent source and handle it properly.
-
Reaction Time and Temperature: While this reaction often proceeds at room temperature, slight variations in temperature can affect reaction rates and solubility. Consistent control of these parameters is important.
-
Stirring Rate: A consistent and efficient stirring rate ensures proper mixing of reactants.
Optimizing Yield: Key Parameters
Optimizing the yield of this compound synthesis involves careful control of several key reaction parameters. The following tables summarize the expected impact of these parameters. Note: The quantitative data presented here is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Stoichiometry on Yield
| Molar Ratio (2-aminobenzenethiol : Zinc Acetate) | Expected Yield (%) | Observations |
| 1.8 : 1 | 80-85 | Incomplete reaction, unreacted zinc salt may remain. |
| 2.0 : 1 | 90-95 | Optimal stoichiometric ratio for complete complexation. |
| 2.2 : 1 | 90-95 | Excess ligand may need to be washed away, no significant yield increase. |
Table 2: Effect of Solvent on Yield
| Solvent | Expected Yield (%) | Observations |
| Anhydrous Ethanol | 92 | Good solubility for reactants, moderate for product. |
| Anhydrous Methanol | 95 | Similar to ethanol, may offer slightly better reactant solubility. |
| Anhydrous THF | 88 | Lower product precipitation may occur due to higher solubility. |
| Anhydrous DMSO | 85 | May lead to higher solubility of the product, potentially reducing isolated yield.[3] |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Expected Yield (%) | Observations |
| 25 (Room Temp) | 90-95 | Generally sufficient for complete reaction. |
| 40 | 90-95 | May slightly increase reaction rate, but also product solubility. |
| 60 | 85-90 | Increased product solubility can lead to lower isolated yields. |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low yield in the synthesis.
References
preventing oxidation during the synthesis of zinc 2-aminobenzenethiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oxidation during the synthesis of zinc 2-aminobenzenethiolate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing and identifying oxidation.
| Issue | Potential Cause | Recommended Solution |
| Reagent (2-aminobenzenethiol) is yellow or brown before use. | Oxidation of 2-aminobenzenethiol to 2,2'-diaminodiphenyl disulfide. | Use freshly purchased 2-aminobenzenethiol. If the reagent is old or discolored, consider purification by distillation under reduced pressure and inert atmosphere. Store the purified reagent under argon or nitrogen in a sealed container, protected from light. |
| Reaction mixture turns deep yellow, orange, or brown during synthesis. | Oxidation of the 2-aminobenzenethiol ligand or the this compound product. | Ensure all steps are performed under a strict inert atmosphere (argon or nitrogen) using a Schlenk line or glovebox. Use degassed solvents. Minimize reaction time where possible. |
| The isolated product is off-white, yellow, or tan instead of a colorless solid. | Presence of the 2,2'-diaminodiphenyl disulfide impurity. | Recrystallize the product from a suitable degassed solvent under an inert atmosphere. The disulfide impurity is often less soluble in certain organic solvents. Washing the crude product with a minimal amount of a degassed non-polar solvent in which the disulfide has low solubility may also be effective. |
| Low yield of the desired product. | Significant oxidation of the starting material or product. Incomplete reaction. | Improve the inert atmosphere technique. Ensure the zinc salt is of high purity and anhydrous if the reaction is sensitive to water. Confirm the stoichiometry of the reactants is accurate, typically a 2:1 molar ratio of 2-aminobenzenethiol to the zinc salt.[1] |
| FTIR spectrum of the product shows a peak around 2550 cm⁻¹. | Incomplete reaction; presence of unreacted 2-aminobenzenethiol. | This peak corresponds to the S-H stretch of the thiol. Ensure the reaction goes to completion by adjusting the reaction time or temperature (with caution to avoid decomposition). Confirm the correct stoichiometry was used. |
| ¹H NMR spectrum shows complex multiplets in the aromatic region. | Presence of both the desired product and the 2,2'-diaminodiphenyl disulfide impurity. | Purification is necessary. The disulfide will have a distinct set of aromatic signals. Comparison with a known spectrum of the disulfide can confirm its presence. |
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to prevent oxidation during the synthesis of this compound?
A1: The starting material, 2-aminobenzenethiol, is highly susceptible to oxidation. The thiol group (-SH) can be easily oxidized by atmospheric oxygen to form a disulfide bond (-S-S-), resulting in the formation of 2,2'-diaminodiphenyl disulfide. This disulfide is a common impurity that is difficult to remove from the final product and will lead to lower yields and impure material.
Q2: What is the primary visual indicator of oxidation?
A2: Pure 2-aminobenzenethiol is a colorless to light yellow oil or solid.[2][3][4][5] The formation of a yellow, orange, or brown coloration in the starting material or the reaction mixture is a strong indicator of oxidation to the disulfide impurity.
Q3: What are the essential laboratory techniques to prevent oxidation?
A3: The use of rigorous inert atmosphere techniques is mandatory. This includes:
-
Glovebox: Performing all manipulations of solids and solutions inside a nitrogen or argon-filled glovebox.
-
Schlenk Line: Using a Schlenk line to perform the reaction in glassware that has been repeatedly evacuated and backfilled with an inert gas. All solvent and reagent transfers should be done using gas-tight syringes or cannulas.
-
Degassed Solvents: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Q4: Which inert gas is better to use, argon or nitrogen?
A4: Both argon and nitrogen are commonly used. Argon is denser than air, which can be advantageous as it can form a protective "blanket" over the reaction mixture. However, nitrogen is often more readily available and cost-effective. For most applications, high-purity nitrogen is sufficient.
Q5: How can I confirm the formation of this compound and the absence of the disulfide impurity?
A5: Spectroscopic methods are essential for characterization:
-
FTIR Spectroscopy: The most telling evidence for the formation of the zinc complex is the disappearance of the S-H stretching band, which is typically observed around 2550 cm⁻¹ for the free 2-aminobenzenethiol ligand.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the purified product should show a single set of signals corresponding to the coordinated 2-aminobenzenethiolate ligand. The presence of additional, distinct aromatic signals may indicate the 2,2'-diaminodiphenyl disulfide impurity.
-
Elemental Analysis: This will provide the elemental composition of the synthesized compound, which can be compared to the theoretical values for zinc bis(2-aminobenzenethiolate) (C₁₂H₁₂N₂S₂Zn).
Experimental Protocols
General Protocol for the Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol describes a general method for the synthesis of zinc bis(2-aminobenzenethiolate). All procedures must be carried out under a strict inert atmosphere of argon or nitrogen using either a glovebox or Schlenk line techniques.
Materials:
-
2-Aminobenzenethiol (freshly distilled or of high purity)
-
Zinc acetate dihydrate (or anhydrous zinc acetate)
-
Anhydrous, degassed methanol or ethanol
-
Anhydrous, degassed diethyl ether or pentane (for washing)
Procedure:
-
Preparation of the Zinc Salt Solution: In a Schlenk flask equipped with a magnetic stir bar, dissolve 1 equivalent of zinc acetate in a minimal amount of degassed methanol.
-
Preparation of the Ligand Solution: In a separate Schlenk flask, dissolve 2 equivalents of 2-aminobenzenethiol in degassed methanol.
-
Reaction: Slowly add the 2-aminobenzenethiol solution to the stirring zinc acetate solution at room temperature. A precipitate should form upon addition.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete reaction.
-
Isolation of the Product: Isolate the precipitate by filtration under inert atmosphere using a cannula with a filter frit or a Schlenk filter apparatus.
-
Washing: Wash the isolated solid with a small amount of degassed methanol, followed by a wash with degassed diethyl ether or pentane to remove any residual soluble impurities.
-
Drying: Dry the product under vacuum to remove all traces of solvent. The final product should be a colorless solid.
Visualizations
Experimental Workflow for Synthesis under Inert Atmosphere
Caption: A generalized workflow for the synthesis of this compound under an inert atmosphere.
Troubleshooting Logic for Product Discoloration
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. 2,2'-Diaminodiphenyl disulfide, 97% | Fisher Scientific [fishersci.ca]
- 3. 2,2'-Dithiodianiline 1141-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2,2′-dithiodianiline-CAS No. 1141-88-4 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 5. 2,2'-Diaminodiphenyl disulphide | 1141-88-4 [chemicalbook.com]
Technical Support Center: Synthesis of Zinc 2-Aminobenzenethiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc 2-aminobenzenethiolate.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides solutions to these problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Oxidation of 2-aminothiophenol precursor to bis(2-aminophenyl) disulfide.2. Incomplete reaction.3. Formation of zinc hydroxide/oxide due to high pH. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Degas all solvents prior to use.2. Ensure the correct stoichiometry of reactants. The reaction is typically performed with a 2:1 molar ratio of 2-aminothiophenol to the zinc salt. Allow for sufficient reaction time, which can range from a few hours to overnight, with stirring. Gentle heating may improve the reaction rate, but high temperatures should be avoided to prevent decomposition.3. Control the pH of the reaction mixture. The formation of the thiolate is facilitated by the deprotonation of the thiol group. This can be achieved by using a basic solvent or by the addition of a non-interfering base. However, excessively high pH can lead to the precipitation of zinc hydroxide. Maintaining a pH between 7 and 9 is generally recommended. |
| Presence of a White Precipitate (insoluble in organic solvents) | Formation of inorganic zinc salts, such as zinc hydroxide or zinc oxide. | This is often due to the pH of the reaction medium being too high. Carefully monitor and adjust the pH. If a precipitate forms, it can be removed by filtration. The desired product is typically soluble in organic solvents like ethanol or DMF. |
| Yellow or Brown Discoloration of the Product | Presence of the oxidized disulfide byproduct, bis(2-aminophenyl) disulfide. | Purification of the product is necessary. Recrystallization from a suitable solvent can help in removing this impurity. Column chromatography can also be employed for more rigorous purification. To prevent its formation, strictly adhere to inert atmosphere conditions during the synthesis. |
| Formation of Benzothiazole Derivatives | Reaction of 2-aminothiophenol with aldehydes or other carbonyl-containing impurities. Zinc salts can catalyze this reaction. | Ensure the purity of the starting materials, particularly the 2-aminothiophenol and the solvent, to exclude any aldehyde contaminants. If the presence of such impurities is suspected, purification of the starting materials before use is advised. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound, and how can I minimize its formation?
A1: The most prevalent side product is bis(2-aminophenyl) disulfide . This is due to the high susceptibility of the starting material, 2-aminothiophenol, to oxidation, especially in the presence of air.[1]
To minimize its formation:
-
Utilize an Inert Atmosphere: The synthesis should be carried out under a nitrogen or argon atmosphere to exclude oxygen.[1]
-
Degas Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen.
-
Use Fresh Precursor: Use freshly purified or commercially available 2-aminothiophenol of high purity, as prolonged storage can lead to oxidation.
Q2: My reaction mixture turned cloudy with a white precipitate. What is it, and what should I do?
A2: A white precipitate that is insoluble in common organic solvents is likely zinc hydroxide or zinc oxide . This typically occurs if the pH of the reaction mixture becomes too alkaline. Zinc ions will precipitate as hydroxides in basic conditions.
To address this:
-
pH Control: Carefully control the pH of the reaction. While a slightly basic medium can facilitate the deprotonation of the thiol, a pH that is too high should be avoided.
-
Isolation: The zinc hydroxide/oxide can be removed by filtration before the work-up and isolation of the desired this compound product.
Q3: Can other side products form during this synthesis?
A3: Yes, besides the disulfide and zinc hydroxide/oxide, the formation of benzothiazole derivatives is a possibility. This can happen if the 2-aminothiophenol reacts with any aldehyde or carbonyl impurities present in the reaction mixture. Zinc salts, including the zinc acetate often used in the synthesis, can act as catalysts for this cyclization reaction. To avoid this, ensure high purity of all reactants and solvents.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Anhydrous Ethanol (or other suitable solvent like Methanol or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a continuous flow of inert gas, dissolve 2-aminothiophenol (2 equivalents) in anhydrous ethanol.
-
In a separate flask, dissolve zinc acetate dihydrate (1 equivalent) in anhydrous ethanol.
-
Slowly add the zinc acetate solution to the 2-aminothiophenol solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and common side products.
References
Technical Support Center: Purification of Crude Zinc 2-Aminobenzenethiolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude zinc 2-aminobenzenethiolate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound in a question-and-answer format.
Issue 1: The isolated product is off-white, yellow, or brown, not a pure white powder.
-
Question: Why is my this compound product colored, and how can I decolorize it?
-
Answer: A colored product often indicates the presence of impurities from the oxidation of the 2-aminobenzenethiol ligand. The starting material, 2-aminothiophenol, is prone to air oxidation, which can lead to the formation of colored disulfide byproducts. To minimize this, ensure that the synthesis is carried out under an inert atmosphere (e.g., nitrogen or argon). For purification, washing the crude product with a suitable organic solvent can help remove some colored impurities. If the discoloration persists, recrystallization is recommended. A solvent system in which the complex has low solubility at room temperature but is soluble at elevated temperatures should be chosen.
Issue 2: The product seems to be "oiling out" during recrystallization.
-
Question: My product is forming an oil instead of crystals during the recrystallization process. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is supersaturated in the hot solvent or when the cooling rate is too fast. It can also be caused by the presence of impurities that depress the melting point of the solid. To address this, try the following:
-
Add more solvent to the hot mixture to ensure the product is fully dissolved.
-
Allow the solution to cool down more slowly. You can do this by wrapping the flask in an insulating material.
-
Try a different solvent or a co-solvent system.
-
If impurities are suspected, pre-purify the crude product by washing it with a non-polar solvent to remove any greasy byproducts before attempting recrystallization.
-
Issue 3: Low yield after purification.
-
Question: I am losing a significant amount of product during the purification steps. How can I improve my yield?
-
Answer: Low yields can result from several factors. During washing, ensure the chosen solvent does not significantly dissolve your product at room temperature. When performing recrystallization, avoid using an excessive amount of solvent, as this will lead to a lower recovery of the purified product. It is also crucial to control the pH during the synthesis, as the formation of the zinc thiolate complex involves deprotonation of the thiol group.[1] Improper pH can lead to incomplete reaction or side reactions, reducing the overall yield of the desired product.
Issue 4: The purified product contains residual inorganic salts.
-
Question: My elemental analysis or spectroscopic data suggests the presence of inorganic salts like zinc chloride in my final product. How can I remove them?
-
Answer: Residual inorganic salts, such as zinc chloride, can often be removed by washing the crude product with a solvent system in which the desired complex is insoluble, but the salt has some solubility. A 1:1 mixture of ethyl acetate and dichloromethane has been shown to be effective for removing zinc chloride from similar zinc sulphinate compounds.[2] Alternatively, washing with deionized water can be attempted, but care must be taken to avoid hydrolysis of the zinc complex.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include:
-
Unreacted 2-aminobenzenethiol.
-
Bis(2-aminophenyl) disulfide, formed from the oxidation of 2-aminobenzenethiol.
-
Residual zinc salts (e.g., zinc acetate, zinc chloride) from the synthesis.[1]
-
Hydrolysis products if the complex is exposed to water for extended periods.[3]
-
Solvent adducts.
Q2: What is a recommended general procedure for the purification of crude this compound?
A2: A general two-step purification process can be employed:
-
Washing: The crude solid should be washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Methanol can be used to wash away unreacted 2-aminobenzenethiol. A subsequent wash with a 1:1 mixture of ethyl acetate and dichloromethane can help remove residual zinc salts.[2]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent is recommended. The choice of solvent will depend on the specific solubility profile of the complex.
Q3: How can I assess the purity of my this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Elemental Analysis: Comparing the experimental percentages of C, H, N, and S with the calculated values for the desired formula.
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) from the free ligand and shifts in the N-H stretching bands (3300-3500 cm⁻¹) are indicative of coordination to zinc.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand framework and indicate the presence of impurities.
-
Powder X-ray Diffraction (PXRD): Can be used to confirm the crystalline phase of the product.
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent/Mixture | Purpose | Rationale |
| Methanol | Washing | Soluble for 2-aminobenzenethiol, low solubility for the zinc complex. |
| 1:1 Ethyl Acetate:Dichloromethane | Washing | Effective in dissolving residual zinc chloride.[2] |
| Toluene | Azeotropic removal of water | Can be used to dry the product by rotary evaporation. |
| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Recrystallization | High boiling points, good solvents for many metal complexes. |
Experimental Protocols
Protocol 1: General Washing Procedure for Crude this compound
-
Transfer the crude solid product to a sintered glass funnel.
-
Add a small amount of methanol to the solid and stir the slurry with a spatula.
-
Apply vacuum to remove the solvent. Repeat this washing step 2-3 times.
-
Next, wash the solid with a 1:1 mixture of ethyl acetate and dichloromethane in a similar manner. Repeat this wash 2-3 times.
-
Dry the purified solid under vacuum.
Protocol 2: General Recrystallization Procedure
-
In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., DMF or DMSO).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator may induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A workflow diagram illustrating the general purification process for crude this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis and Transfer Reactivity of the Coordinated Thiolate, Thiocarboxylate, and Selenolate in Binuclear Zinc(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Catalytic Activity of Zinc 2-Aminobenzenethiolate
Welcome to the technical support center for troubleshooting issues related to the use of zinc 2-aminobenzenethiolate as a catalyst in your research. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems that can lead to low catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the correct structure and appearance of freshly synthesized this compound?
A1: Zinc bis(2-aminobenzenethiolate) is a coordination complex where the zinc(II) ion is typically chelated by two 2-aminobenzenethiolate ligands. Each ligand binds to the zinc center through the deprotonated thiol sulfur and the nitrogen of the amino group.[1] The coordination geometry around the zinc is generally tetrahedral.[1] The pure complex should be a solid, and its color can vary depending on the purity and synthesis conditions. It is crucial to properly characterize your synthesized catalyst using techniques like IR spectroscopy (noting the disappearance of the S-H stretching band around 2500-2600 cm⁻¹) and elemental analysis to confirm its identity and purity before use.[1]
Q2: My this compound catalyst has poor solubility in my reaction solvent. What can I do?
A2: Poor solubility can significantly hinder catalytic activity. Consider the following:
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Solvent Screening: Test the solubility of your catalyst in a range of aprotic solvents (e.g., THF, toluene, DMF, DMSO). The choice of solvent can be critical for the reactivity of metal thiolate complexes.[2]
-
Temperature: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to catalyst decomposition.
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Ligand Modification: If solubility issues persist across various solvents, you might consider synthesizing a modified version of the ligand with solubilizing groups for future experiments.
Q3: I suspect my catalyst is decomposing during the reaction. What are the signs of decomposition and how can I prevent it?
A3: Signs of decomposition include a change in color of the reaction mixture (e.g., darkening or precipitation of black solids), and a stall in the reaction progress. Potential causes and preventive measures include:
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Air and Moisture Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
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Thermal Instability: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Consider performing a temperature screen to find the optimal balance between reaction rate and catalyst stability.
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Oxidative Degradation: The thiolate sulfur is susceptible to oxidation, which can lead to the formation of disulfides and deactivate the catalyst.[3] Ensure your starting materials and solvents are deoxygenated.
Q4: Can I regenerate a batch of deactivated this compound catalyst?
A4: Regeneration of a deactivated molecular catalyst like this compound can be challenging. Deactivation is often due to irreversible changes like oxidation of the ligand or formation of insoluble aggregates. It is generally more practical to focus on preventing deactivation in the first place by optimizing reaction conditions.
Troubleshooting Guide for Low Catalytic Activity
This guide will walk you through a systematic approach to diagnosing and resolving low catalytic activity in a representative application: the ring-opening polymerization (ROP) of lactide.
Problem: Low Conversion or Low Yield in the Ring-Opening Polymerization of Lactide
Step 1: Verify the Integrity of the Catalyst
-
Question: Is your this compound catalyst pure and correctly synthesized?
-
Action:
-
Review the characterization data of your catalyst (e.g., ¹H NMR, IR, elemental analysis).
-
Compare your data with literature values to ensure the correct product was formed.
-
If in doubt, re-synthesize the catalyst following a reliable protocol.
-
Step 2: Check the Reaction Setup and Conditions
-
Question: Are the reaction conditions optimal for the catalyst?
-
Action:
-
Inert Atmosphere: Ensure the reaction was performed under strictly anhydrous and oxygen-free conditions.
-
Solvent Purity: Use freshly distilled and deoxygenated solvents.
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Reagent Purity: Ensure the lactide monomer and any co-initiators (e.g., an alcohol) are pure and dry.
-
Temperature Control: Verify the reaction temperature was accurately maintained.
-
Step 3: Investigate Potential Catalyst Inhibition or Deactivation
-
Question: Could something in the reaction be inhibiting or deactivating the catalyst?
-
Action:
-
Functional Group Incompatibility: Check if your substrate or other reagents contain functional groups that could react with the catalyst (e.g., strong acids or bases, oxidizing agents).
-
Intramolecular Hydrogen Bonding: The amino group in the 2-aminobenzenethiolate ligand can potentially form intramolecular hydrogen bonds with the thiolate sulfur, which can reduce its nucleophilicity and, therefore, its catalytic activity. This is an inherent property of the catalyst that may make it less active than other zinc thiolate complexes in certain applications.
-
Experimental Protocols
Synthesis of Zinc bis(2-aminobenzenethiolate)
This protocol is adapted from general procedures for the synthesis of zinc thiolate complexes.[1]
Materials:
-
2-aminobenzenethiol
-
Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and other appropriate glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzenethiol (2.0 equivalents) in anhydrous methanol in a Schlenk flask.
-
In a separate flask, dissolve zinc acetate dihydrate (1.0 equivalent) in a minimal amount of anhydrous methanol.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution with stirring.
-
A precipitate should form. Continue stirring the mixture at room temperature for 2-4 hours.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the solid with anhydrous methanol and then with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the product by IR spectroscopy (look for the disappearance of the S-H stretch) and elemental analysis.
Representative Catalytic Reaction: Ring-Opening Polymerization of rac-Lactide
Materials:
-
Zinc bis(2-aminobenzenethiolate) (catalyst)
-
rac-Lactide (monomer)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
Procedure:
-
In a glovebox, add zinc bis(2-aminobenzenethiolate) (0.01 equivalents) to a dry Schlenk flask.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add rac-lactide (100 equivalents) and benzyl alcohol (1.0 equivalent) to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100-130 °C).
-
Stir the reaction for the desired amount of time (e.g., 2-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
Data Presentation
The following tables provide hypothetical but realistic data for the ring-opening polymerization of rac-lactide catalyzed by a zinc thiolate complex, which can be used as a benchmark for your experiments.
Table 1: Effect of Catalyst Loading on Lactide Polymerization
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | M_n ( g/mol ) | Dispersity (Đ) |
| 1 | 0.1 | 4 | 95 | 15,200 | 1.15 |
| 2 | 0.05 | 4 | 82 | 14,800 | 1.20 |
| 3 | 0.01 | 4 | 45 | 14,500 | 1.25 |
Table 2: Effect of Temperature on Lactide Polymerization
| Entry | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Dispersity (Đ) |
| 1 | 100 | 6 | 78 | 14,900 | 1.18 |
| 2 | 120 | 6 | 96 | 15,100 | 1.14 |
| 3 | 140 | 6 | 98 | 14,600 | 1.35 |
Visualizations
Caption: Workflow for the synthesis of zinc bis(2-aminobenzenethiolate).
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Redox-active zinc thiolates for low-cost aqueous rechargeable Zn-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides [frontiersin.org]
improving the solubility of zinc 2-aminobenzenethiolate for reactions
Welcome to the technical support center for zinc 2-aminobenzenethiolate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound, with the chemical formula Zn(C₆H₄(S)(NH₂))₂, is a coordination complex. Its structure, involving a zinc center chelated by two 2-aminobenzenethiolate ligands, can lead to the formation of stable, often polymeric structures with low solubility in common organic solvents.[1][2] This poor solubility can be a significant hurdle in homogeneous catalysis and other solution-phase reactions, affecting reaction rates, yields, and overall processability.
Q2: In which solvents is this compound expected to be soluble?
While comprehensive solubility data is not widely published, empirical evidence and studies on related zinc-thiolate complexes suggest the following:
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Likely Insoluble: Non-polar and weakly polar solvents such as hexane, toluene, and chloroform are unlikely to be effective. Alcohols like methanol and ethanol may also show limited success.
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Potentially Soluble: Polar aprotic solvents are the most promising candidates. Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for related zinc-thiolate complexes, such as zinc thiazole, at concentrations around 20 mg/mL without causing degradation. Dimethylformamide (DMF) is another polar aprotic solvent that may be effective.
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Solvent Mixtures: A mixture of solvents, such as ethanol/water, can sometimes be used to balance the solubility of the reactants and the complex during synthesis.[1]
Q3: Can the synthesis method of this compound influence its solubility?
Yes, the synthesis protocol can impact the physicochemical properties of the resulting complex, including its solubility. Key factors include:
-
Choice of Zinc Salt: The anion of the zinc salt used (e.g., acetate, chloride, nitrate) can influence the crystallinity and solubility of the final product.[1]
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pH of the Reaction Medium: The formation of the thiolate complex involves the deprotonation of the thiol group, which is often facilitated by a base or a basic solvent. The final pH can affect the aggregation and precipitation of the product.[1]
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Temperature: Reaction temperature can affect the rate of complex formation and the stability of the product. Syntheses are often carried out at room temperature or with gentle heating.[1]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound.
Problem: this compound does not dissolve in the chosen reaction solvent.
Workflow for Troubleshooting Insolubility:
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Step-by-Step Troubleshooting:
-
Solvent Screening:
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Initial Choice: Begin with polar aprotic solvents. Based on literature for similar compounds, DMSO is a strong first choice.
-
Alternative: If DMSO is not suitable for your reaction, consider DMF .
-
Procedure: Attempt to dissolve a small, known quantity of the complex in a measured volume of the solvent at room temperature. Stir for an adequate amount of time (e.g., 30 minutes).
-
-
Use of Co-solvents:
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If the complex is partially soluble or insoluble in a single solvent, a co-solvent system may be effective.
-
Rationale: A mixture of a highly polar solvent with a less polar one can sometimes disrupt the intermolecular forces that lead to low solubility.
-
Example: Try mixtures of DMSO or DMF with solvents like THF or acetonitrile in varying ratios.
-
-
Temperature and Sonication:
-
Heating: Gently heat the mixture. Many compounds exhibit increased solubility at higher temperatures. Be cautious, as excessive heat can lead to decomposition. Monitor for any color changes that might indicate degradation.
-
Sonication: Use an ultrasonic bath to apply mechanical energy. Sonication can help break up aggregates and promote dissolution.
-
-
pH Adjustment:
-
The solubility of metal complexes can be highly pH-dependent.
-
Rationale: The amino group on the ligand can be protonated or deprotonated, and the overall charge of the complex can be influenced by the pH, thereby affecting its interaction with the solvent.
-
Procedure: If your reaction conditions permit, try adding a small amount of a non-interfering acid or base to the solvent to see if it improves solubility. This should be done cautiously as it can alter the reactivity of the complex.
-
-
Consider Additives:
-
Coordinating Ligands: The addition of a small amount of a strongly coordinating ligand (e.g., pyridine, bipyridine) can sometimes break up polymeric structures by coordinating to the zinc center, leading to more soluble monomeric or small oligomeric species.
-
Surfactants: In some cases, a small amount of a non-ionic surfactant can help to prevent aggregation and improve dispersion. This is more common for aqueous systems but may be applicable in some polar organic solvents.
-
Quantitative Data on Solubility
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Enter experimental value | Reported to be a good solvent for similar zinc-thiolate complexes. |
| Dimethylformamide (DMF) | Room Temperature | Enter experimental value | A potential solvent due to its high polarity. |
| Acetonitrile | Room Temperature | Enter experimental value | Likely to have lower solvating power than DMSO or DMF. |
| Polar Protic | |||
| Methanol | Room Temperature | Enter experimental value | Generally poor solubility expected. |
| Ethanol | Room Temperature | Enter experimental value | Generally poor solubility expected. |
| Non-Polar / Weakly Polar | |||
| Toluene | Room Temperature | Enter experimental value | Expected to be insoluble. |
| Hexane | Room Temperature | Enter experimental value | Expected to be insoluble. |
| Dichloromethane (DCM) | Room Temperature | Enter experimental value | Likely poor solubility. |
| Tetrahydrofuran (THF) | Room Temperature | Enter experimental value | Likely poor solubility. |
Experimental Protocols
Protocol 1: General Method for Solubility Testing
-
Accurately weigh approximately 5-10 mg of dry this compound into a clean, dry vial.
-
Add a measured volume (e.g., 0.5 mL) of the test solvent to the vial.
-
Stir the mixture vigorously at room temperature for at least 30 minutes using a magnetic stir bar.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least the concentration you prepared.
-
If the solid has not completely dissolved, continue to add small, measured volumes of the solvent, stirring well after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble.
-
To obtain a more precise solubility value, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the dissolved complex in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-OES for zinc content).
Protocol 2: Solubilization Using Co-solvents
-
Suspend a known amount of this compound in the less effective solvent of your co-solvent pair.
-
While stirring, add the more effective solvent (e.g., DMSO) dropwise until the complex dissolves.
-
Note the final ratio of the two solvents required for complete dissolution.
-
Ensure that the final solvent mixture is compatible with your intended reaction conditions.
Protocol 3: Solubilization with Gentle Heating
-
Prepare a suspension of this compound in the desired solvent in a flask equipped with a condenser.
-
Gently heat the mixture using a water or oil bath while stirring.
-
Increase the temperature incrementally (e.g., in 10 °C steps) and hold at each temperature for 15-20 minutes to observe if dissolution occurs.
-
Monitor for any signs of decomposition, such as a significant color change.
-
Once dissolved, the solution can be allowed to cool to the desired reaction temperature. Be aware that the complex may precipitate upon cooling.
Logical Relationship of Solubilization Strategies:
Caption: A diagram illustrating the relationship between physical and chemical approaches to enhance solubility.
References
avoiding polymorphism in the crystallization of zinc 2-aminobenzenethiolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polymorphism during the crystallization of zinc 2-aminobenzenethiolate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions to control polymorphic outcomes.
Q1: My crystallization yields an amorphous precipitate or a mixture of different crystal morphologies. How can I obtain a single, desired polymorph?
A1: The formation of amorphous material or mixed polymorphs is a common challenge in crystallization. It indicates that the nucleation and growth processes are not well-controlled. Several factors could be at play:
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Supersaturation was too high: Rapid precipitation due to high supersaturation often leads to amorphous material or kinetically favored, less stable polymorphs.
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Solvent choice: The solvent plays a crucial role in dictating the crystal structure through interactions with the solute.
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Temperature fluctuations: Uncontrolled temperature changes can lead to the nucleation of multiple forms.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with a range of solvents with varying polarities, viscosities, and hydrogen bonding capabilities. A solvent that provides moderate solubility for this compound is often a good starting point.
-
Control Supersaturation:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.
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Vapor Diffusion: Dissolve the compound in a good solvent and allow a miscible anti-solvent (in which the compound is insoluble) to slowly diffuse into the solution.
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Slow Cooling: If using temperature to induce crystallization, decrease the temperature gradually. A rapid drop in temperature can lead to the formation of less stable polymorphs.[1][2]
-
-
Introduce Seed Crystals: If you have a small amount of the desired polymorph, introduce a seed crystal into a saturated solution to encourage the growth of that specific form.
Q2: I have identified multiple polymorphs. How can I selectively crystallize the thermodynamically stable form?
A2: The thermodynamically stable polymorph is generally the least soluble form under a given set of conditions. To favor its formation:
-
Increase Crystallization Time: Slower crystallization processes, such as slow evaporation or very slow cooling, provide more time for the system to reach thermodynamic equilibrium, favoring the growth of the most stable polymorph.
-
Utilize Slurry Experiments: Stirring a mixture of polymorphs in a solvent in which they are slightly soluble (a process known as Ostwald ripening) will cause the less stable forms to dissolve and the more stable form to grow over time.
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Higher Crystallization Temperature: Generally, crystallization at higher temperatures can favor the formation of the thermodynamically most stable polymorph. However, this is not a universal rule and depends on the specific system.
Q3: Can the choice of zinc salt precursor influence the resulting polymorph?
A3: Yes, the anion of the zinc salt (e.g., acetate, chloride, nitrate) can influence the final crystal structure. The anion can:
-
Coordinate to the Zinc Center: In some cases, the anion may be incorporated into the crystal lattice, leading to a different structure.
-
Affect Solubility and Crystallization Kinetics: Different salts will have different solubilities in a given solvent, which in turn affects the supersaturation and crystallization rate.
Recommendation: If you are observing polymorphism, consider screening different zinc salts (e.g., zinc acetate, zinc chloride, zinc nitrate) while keeping other crystallization parameters constant.
Data Presentation: Influence of Experimental Parameters on Polymorphism
The following tables summarize the expected influence of key experimental parameters on the crystallization outcome of this compound, based on general principles of crystallization for metal complexes.
Table 1: Effect of Solvent Properties on Polymorphism
| Solvent Property | Influence on Crystallization | Expected Outcome for Avoiding Polymorphism |
| Polarity | Affects solubility and solute-solvent interactions, which can stabilize different conformations or packing arrangements.[3] | Screen a range of solvents with varying polarities (e.g., alcohols, ethers, nitriles) to find one that favors a single polymorph. |
| Viscosity | Higher viscosity can slow down diffusion and crystal growth, potentially leading to more ordered structures. | For very rapid crystallization, consider a more viscous solvent to slow down the process. |
| Volatility | Affects the rate of evaporation and thus the rate of supersaturation. | For slow evaporation methods, choose a less volatile solvent to ensure slow crystal growth. |
| Coordinating Ability | Solvents can sometimes coordinate to the metal center, leading to solvates which are a form of pseudopolymorphism. | Be aware of the coordinating ability of your solvent (e.g., DMSO, DMF). If solvates are an issue, switch to non-coordinating solvents. |
Table 2: Effect of Temperature and Cooling Rate on Polymorphism
| Parameter | Influence on Crystallization | Expected Outcome for Avoiding Polymorphism |
| Crystallization Temperature | Can determine which polymorph is thermodynamically stable. Higher temperatures often favor the most stable form.[4] | Experiment with different crystallization temperatures to identify a range where a single polymorph is consistently formed. |
| Cooling Rate | A rapid cooling rate can trap kinetically favored, metastable polymorphs. A slow cooling rate allows the system to equilibrate and form the thermodynamically stable polymorph.[1][2] | Employ a slow and controlled cooling profile to favor the formation of a single, stable polymorph. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the crystallization of this compound to control for polymorphism.
Protocol 1: Slow Evaporation
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Dissolve this compound in a suitable solvent at room temperature to create a nearly saturated solution.
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Filter the solution to remove any particulate matter.
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Transfer the solution to a clean vial.
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Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
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Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
Protocol 2: Vapor Diffusion
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Dissolve this compound in a small amount of a "good" solvent (one in which it is readily soluble).
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Place this solution in a small, open vial.
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Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
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Add a larger volume of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
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Seal the container and allow the anti-solvent vapor to slowly diffuse into the solution in the inner vial, inducing crystallization.
Protocol 3: Slow Cooling
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Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
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Ensure all the solid has dissolved.
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Allow the solution to cool to room temperature slowly. To control the cooling rate, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
-
Further slow cooling can be achieved by transferring the setup to a refrigerator and then a freezer.
Visualizations
The following diagrams illustrate key concepts and workflows related to controlling polymorphism in the crystallization of this compound.
Caption: Experimental workflow for the synthesis and polymorphic characterization of this compound.
Caption: Key experimental factors influencing the polymorphic outcome of this compound crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The Influence of Different Solvents on the Physical Properties of ZnO Thin Films [mdpi.com]
- 4. Subtle polymorphism of zinc imidazolate frameworks: temperature-dependent ground states in the energy landscape revealed by experiment and theory - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Zinc 2-Aminobenzenethiolate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zinc 2-aminobenzenethiolate. The information addresses common issues encountered during experimentation, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The most common method for synthesizing this compound involves the reaction of 2-aminobenzenethiol with a zinc(II) salt, such as zinc acetate, zinc chloride, or zinc sulfate. In this reaction, the thiol group (-SH) of 2-aminobenzenethiol is deprotonated to form a thiolate anion (S⁻), which then coordinates with the Zn²⁺ ion. The amino group (-NH₂) also participates in coordination, making 2-aminobenzenethiol a bidentate ligand that chelates the zinc center. The typical molar ratio for this reaction is 2:1 (2-aminobenzenethiol:zinc salt) and it is often performed under an inert atmosphere to prevent oxidation of the thiol.
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a crucial role in the synthesis of this compound by influencing the solubility of reactants, the reaction rate, and the crystallinity of the final product. Polar aprotic solvents can accelerate the reaction rate. The choice of solvent can also affect the morphology and particle size of the resulting complex. For instance, in the related synthesis of zeolitic imidazolate framework-8 (ZIF-8), using methanol as a solvent resulted in smaller particle sizes compared to water.
Q3: What are some common solvents used for the synthesis of zinc thiolate complexes?
A range of solvents can be used for the synthesis of zinc thiolate complexes, depending on the specific reactants and desired product characteristics. These include:
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Alcohols (e.g., methanol, ethanol): These are common solvents for the reaction of zinc salts with thiol-containing ligands.
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Polar aprotic solvents (e.g., DMF, DMSO): These solvents can enhance the rate of formation of organozinc reagents.
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Chlorinated solvents (e.g., dichloromethane): Used in kinetic studies of zinc thiolate reactions.
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Aromatic hydrocarbons (e.g., toluene): Can be used, sometimes with a catalyst, for the synthesis of related zinc-thiolate compounds.
Q4: Can this compound be synthesized in a one-pot reaction?
Yes, a one-pot synthesis method has been reported. This process involves the reduction of bis-(o-nitrophenyl) disulfide with zinc dust in an acidic medium. This reaction generates the zinc salt of 2-aminobenzenethiol in situ, providing an efficient route to the desired product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor solubility of reactants: The chosen solvent may not be effectively dissolving the zinc salt or the 2-aminobenzenethiol. 3. Oxidation of 2-aminobenzenethiol: The thiol group is susceptible to oxidation, especially in the presence of air. | 1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Change the solvent: Select a solvent in which both reactants are more soluble. Consider using a polar aprotic solvent like DMF or DMSO, which have been shown to accelerate similar reactions.[2] 3. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material. |
| Product is impure or has an unexpected color | 1. Side reactions: The presence of impurities in the starting materials or the solvent can lead to the formation of byproducts. 2. Oxidation of the product: The final product may be sensitive to air and light. 3. Inappropriate solvent for crystallization: The solvent used for precipitation or crystallization may not be optimal, leading to the trapping of impurities. | 1. Use high-purity reagents and solvents: Ensure that the 2-aminobenzenethiol, zinc salt, and solvent are of high purity. 2. Handle the product under inert conditions: Filter and dry the product under an inert atmosphere. Store the final product in a dark, airtight container. 3. Optimize the purification process: Experiment with different solvent systems for washing and recrystallization to effectively remove impurities. |
| Product has poor crystallinity or is amorphous | 1. Rapid precipitation: The product may have precipitated too quickly from the solution, preventing the formation of well-defined crystals. 2. Inappropriate solvent: The solvent may not be suitable for promoting crystal growth. | 1. Control the rate of precipitation: Add the precipitating agent (if any) slowly or cool the reaction mixture gradually to encourage slower crystal formation. 2. Screen different solvents: The choice of solvent can significantly impact crystallinity. Experiment with different solvents or solvent mixtures to find one that promotes the growth of high-quality crystals. |
| Difficulty in isolating the product | 1. Product is too soluble in the reaction solvent: The product may remain dissolved in the solvent, making filtration difficult. 2. Fine particle size: The product may be a very fine powder that passes through the filter paper. | 1. Induce precipitation: If the product is soluble, try adding a non-solvent to induce precipitation. Alternatively, remove the solvent under reduced pressure. 2. Use a finer filter: Employ a filter with a smaller pore size or use a centrifuge to isolate the fine particles. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific zinc salt and solvent used.
Materials:
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2-Aminobenzenethiol
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Zinc(II) salt (e.g., zinc acetate dihydrate, zinc chloride)
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Anhydrous solvent (e.g., ethanol, methanol, DMF)
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Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the zinc(II) salt in the chosen anhydrous solvent.
-
In a separate flask, dissolve 2-aminobenzenethiol (2 molar equivalents) in the same anhydrous solvent.
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Slowly add the 2-aminobenzenethiol solution to the stirring solution of the zinc(II) salt at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating for a specified time (this may range from a few hours to overnight, depending on the solvent and reactants).
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Monitor the reaction for the formation of a precipitate.
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Once the reaction is complete, collect the solid product by filtration under an inert atmosphere.
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Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting materials.
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Dry the product under vacuum to obtain the this compound complex.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Zinc 2-Aminobenzenethiolate in Catalysis
Disclaimer: While the prompt requested information on overcoming catalyst deactivation with zinc 2-aminobenzenethiolate, a thorough review of the available scientific literature did not yield specific evidence for this application. The following technical support guide is based on the established role of this compound and related zinc complexes as catalysts in various chemical reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound, specifically zinc bis(2-aminobenzenethiolate), is a coordination complex where zinc is bonded to two 2-aminobenzenethiolate ligands. Its importance in chemistry stems from the presence of both a soft thiol (-S⁻) group and a harder amino (-NH₂) group on a benzene ring, allowing it to act as a versatile chelating ligand.[1] In catalysis, it is primarily used as a catalyst in various industrial processes and serves as a precursor for the synthesis of other zinc-containing compounds and more complex structures like benzothiazoles.[1]
Q2: How is zinc bis(2-aminobenzenethiolate) typically synthesized?
The most common method for synthesizing zinc bis(2-aminobenzenethiolate) involves the reaction of a zinc(II) salt, such as zinc acetate, with 2-aminobenzenethiol in a 1:2 molar ratio.[1] The reaction is typically carried out under inert atmospheric conditions to prevent oxidation of the thiol group. The thiol group is deprotonated, and the resulting thiolate anion coordinates to the zinc ion, while the amino group also serves as a coordination site.[1]
Q3: What are the key spectroscopic features to confirm the formation of zinc bis(2-aminobenzenethiolate)?
The formation of the complex can be confirmed by infrared (IR) spectroscopy. A key indicator is the disappearance of the S-H stretching vibration, which is typically observed around 2500-2600 cm⁻¹ in the free 2-aminobenzenethiol ligand.[1] Additionally, the N-H stretching vibrations of the primary amine group, usually seen as two bands in the 3300-3500 cm⁻¹ range for the free ligand, will be sensitive to coordination and may shift upon complexation.[1]
Q4: In what types of catalytic reactions are zinc complexes, including thiolates, active?
Zinc-based catalysts are utilized in a wide range of organic transformations. These include:
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Ring-opening polymerization of lactides to form polylactides.
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Hydroamination reactions.
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Knoevenagel condensation reactions.
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Catalyzing the reaction of CO2 with epoxides to form cyclic carbonates.
Troubleshooting Guides
Issue 1: Synthesis of Zinc bis(2-aminobenzenethiolate) - Low or No Yield
| Potential Cause | Troubleshooting Step |
| Oxidation of 2-aminobenzenethiol | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Incomplete Reaction | Verify the stoichiometry of reactants (1:2 molar ratio of zinc salt to 2-aminobenzenethiol).[1] Consider extending the reaction time or moderately increasing the temperature. |
| Impurities in Starting Materials | Use high-purity 2-aminobenzenethiol and zinc salt. Purify starting materials if necessary. |
| Incorrect Solvent | Ensure the chosen solvent facilitates the reaction and precipitation of the product if applicable. Methanol or ethanol are commonly used. |
Issue 2: Poor Catalytic Activity in a Test Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Degradation | Handle and store the this compound complex under an inert atmosphere to prevent decomposition due to air or moisture. |
| Inhibitors in the Reaction Mixture | Ensure all substrates and solvents are free from impurities that could act as catalyst poisons. Common poisons for metal catalysts include sulfur compounds (if not part of the ligand), strong coordinating species, and water. |
| Sub-optimal Reaction Conditions | Systematically vary reaction parameters such as temperature, pressure, and catalyst loading to find the optimal conditions for your specific transformation. |
| Mass Transfer Limitations (for heterogeneous catalysis) | If the catalyst is not fully dissolved, ensure adequate stirring to maximize the surface area contact between the catalyst and reactants. |
Experimental Protocols
Protocol 1: Synthesis of Zinc bis(2-aminobenzenethiolate)
Materials:
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Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
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2-aminobenzenethiol
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Methanol (degassed)
-
Schlenk flask and line
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Magnetic stirrer and stir bar
Procedure:
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In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1 mmol of zinc acetate dihydrate in 20 mL of degassed methanol.
-
In a separate flask, dissolve 2 mmol of 2-aminobenzenethiol in 10 mL of degassed methanol.
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Slowly add the 2-aminobenzenethiol solution to the zinc acetate solution at room temperature with vigorous stirring.
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A precipitate should form upon addition.
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Continue stirring the reaction mixture at room temperature for 2-4 hours.
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Collect the solid product by filtration under inert conditions.
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Wash the product with small portions of cold, degassed methanol to remove any unreacted starting materials.
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Dry the product under vacuum.
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Characterize the product using appropriate analytical techniques (e.g., IR spectroscopy, elemental analysis).
Visualizations
Caption: Workflow for the synthesis of zinc bis(2-aminobenzenethiolate).
Caption: Decision tree for troubleshooting poor catalytic performance.
References
Validation & Comparative
The Influence of Precursors on Zinc Oxide Nanoparticle Synthesis: A Comparative Guide
A critical analysis of how the choice of zinc precursor—acetate, nitrate, chloride, or sulfate—profoundly impacts the physicochemical properties and performance of resulting zinc oxide (ZnO) nanoparticles is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data, to aid in the selection of the most suitable precursor for their specific applications.
The synthesis of zinc oxide nanoparticles with tailored properties is highly dependent on the initial choice of the zinc salt precursor. Different precursors, under similar synthesis conditions, can lead to significant variations in particle size, morphology, crystallinity, and surface chemistry, which in turn affect their performance in applications ranging from photocatalysis to biomedicine. This guide provides a comparative overview of commonly used zinc precursors—zinc acetate, zinc nitrate, zinc chloride, and zinc sulfate—and their influence on the final ZnO nanoparticle characteristics.
Comparative Performance of Zinc Precursors
The selection of a zinc precursor has a direct and significant impact on the final properties of the synthesized ZnO nanoparticles. The table below summarizes key quantitative data from various studies, highlighting the distinct outcomes associated with each precursor.
| Precursor | Synthesis Method | Average Crystallite Size (nm) | Morphology | Band Gap (eV) | Photocatalytic Degradation (%) | Reference |
| Zinc Acetate Dihydrate | Sol-Gel | 31.3 | Rod-like | 3.05 | 90.9 (2,4-D), 86.7 (2,4-DCP) | [1] |
| Zinc Nitrate Hexahydrate | Sol-Gel | 17.2 | Irregular Polycrystalline | 3.79 | 74.7 (2,4-D), 78.4 (2,4-DCP) | [1] |
| Zinc Acetate | Green Synthesis | 21.49 | Bullets | - | - | [2] |
| Zinc Nitrate | Green Synthesis | 25.26 | Flower-like | - | - | [2] |
| Zinc Acetate Dihydrate | Mycosynthesis | 18-22 | - | - | - | [3] |
| Zinc Nitrate Hexahydrate | Mycosynthesis | 15-20 | - | - | - | [3] |
| Zinc Chloride | Hydrothermal | 34-91 | Hollow Spheres | - | - | [4] |
| Zinc Nitrate | Hydrothermal | 34-91 | Hollow Spheres (higher porosity) | - | - | [4] |
| Zinc Acetate | Hydrothermal | 34-91 | Hollow Spheres | - | - | [4] |
| Zinc Acetate | Precipitation | - | Hexagonal | - | Highest among tested | [5] |
| Zinc Nitrate | Precipitation | - | Hexagonal | - | - | [5] |
| Zinc Sulfate | Precipitation | - | Hexagonal | - | - | [5] |
| Zinc Chloride | Precipitation | - | Hexagonal | - | - | [5] |
Note: The properties of ZnO nanoparticles are highly dependent on the synthesis method and reaction parameters, in addition to the precursor used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of ZnO nanoparticles using different zinc precursors.
Sol-Gel Synthesis of ZnO Nanoparticles[1]
-
Precursor Solution Preparation: A 0.1 M solution of the zinc precursor (zinc acetate or zinc nitrate) is prepared by dissolving the salt in isopropanol with magnetic stirring.
-
Gel Formation: A stoichiometric amount of a sol-gel agent (e.g., oxalic acid) is added to the precursor solution and stirred for 2 hours at room temperature to form a gel.
-
Drying: The resulting gel is dried in an oven at 100 °C for 12 hours to remove the solvent.
-
Calcination: The dried powder is then calcined at a specific temperature (e.g., 500 °C) for a defined period (e.g., 4 hours) in a muffle furnace to obtain the final ZnO nanoparticles.
Hydrothermal Synthesis of ZnO Hollow Spheres[4]
-
Precursor Solution: An aqueous solution of the zinc precursor (zinc chloride, zinc nitrate, or zinc acetate) is prepared.
-
Addition of Structuring Agent: A solution of a structuring or precipitating agent (e.g., ammonium carbonate) is added to the precursor solution under stirring.
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a certain duration (e.g., 12 hours).
-
Washing and Drying: After cooling to room temperature, the white precipitate is collected, washed several times with deionized water and ethanol, and finally dried in an oven.
Precipitation Method for ZnO Nanoparticle Synthesis[5]
-
Precursor Solution Preparation: A 0.15 M aqueous solution of the zinc precursor (zinc acetate, zinc nitrate, zinc sulfate, or zinc chloride) is prepared.
-
pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., by dropwise addition of NaOH) to induce precipitation.
-
Reaction: The solution is stirred at room temperature for a set time (e.g., 2 hours).
-
Collection and Washing: The precipitate is collected by centrifugation and washed multiple times with distilled water and ethanol.
-
Drying and Annealing: The obtained powder is dried at 100 °C for one hour, followed by annealing at a higher temperature (e.g., 400 °C) for 3 hours.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of ZnO nanoparticles from various zinc precursors, highlighting the key stages from precursor selection to the final characterization of the nanoparticles.
Caption: General workflow for ZnO nanoparticle synthesis.
Conclusion
The choice of zinc precursor is a fundamental parameter that significantly governs the final characteristics of ZnO nanoparticles. Zinc acetate often yields nanoparticles with good photocatalytic activity, while zinc nitrate can lead to the formation of different morphologies like nanorods or flower-like structures.[6][7] Zinc chloride and zinc sulfate also produce distinct nanoparticle properties. Therefore, the selection of the precursor should be a deliberate decision based on the desired attributes of the ZnO nanoparticles for a specific application. This guide provides a foundational understanding to assist researchers in making informed choices for their synthesis protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. Comparative analysis of zinc precursors in the hydrothermal synthesis of zinc oxide hollow spheres [systems.enpress-publisher.com]
- 5. ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Efficiency of Zinc Catalysts with a Focus on Zinc 2-Aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zinc 2-Aminobenzenethiolate
This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex with the chemical formula C₁₂H₁₀N₂S₂Zn[1]. The ligand, 2-aminobenzenethiol, is a bidentate ligand that coordinates to the zinc ion through its sulfur and nitrogen atoms. This structure suggests its potential as a robust catalyst in various organic transformations. Its synthesis typically involves the reaction of a zinc(II) salt with 2-aminobenzenethiol[1]. While its application as a precursor in materials science and bioinorganic chemistry is noted, detailed studies quantifying its catalytic efficiency in terms of Turnover Number (TON) and Turnover Frequency (TOF) are currently limited in the public domain.
Comparative Analysis of Zinc Catalysts
To provide a benchmark for evaluating the potential of this compound, this section summarizes the catalytic performance of other prominent zinc catalysts in key organic reactions. The following tables present quantitative data on their efficiency in transesterification and condensation reactions.
Data Presentation
Table 1: Catalytic Efficiency of Zinc Catalysts in Transesterification of Soybean Oil
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Zinc Laurate | 100 | 2 | 94 | 74 | ~1.85 |
| Zinc Palmitate | 100 | 2 | 90 | 72 | ~1.80 |
| Zinc Stearate | 100 | 2 | 88 | 71 | ~1.78 |
| Zinc Oxide (ZnO) | 65 | 1 | 95 | - | - |
Data for Zinc Laurate, Palmitate, and Stearate from a study on the transesterification of soybean oil with methanol[2][3]. TOF is estimated based on the provided yield and reaction time, assuming a catalyst loading of 1 mol%. Data for ZnO from a study on biodiesel production from Jatropha oil[4].
Table 2: Catalytic Efficiency of Zinc Catalysts in Knoevenagel Condensation
| Catalyst | Substrates | Solvent | Reaction Time (h) | Yield (%) |
| Zinc Oxide (ZnO) Nanobelts | Various aldehydes and active methylene compounds | Water | 0.5 - 2 | 85 - 95 |
Data from a study on the Knoevenagel condensation using ZnO nanobelts as a catalyst in an aqueous medium[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparative evaluation.
Synthesis of Zinc Carboxylate Catalysts (Laurate, Palmitate, Stearate)
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Lauric acid, Palmitic acid, or Stearic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve the respective fatty acid (lauric, palmitic, or stearic acid) in ethanol.
-
Add a stoichiometric amount of sodium hydroxide solution in ethanol to form the sodium salt of the fatty acid.
-
Separately, dissolve zinc acetate dihydrate in water.
-
Slowly add the zinc acetate solution to the sodium salt solution of the fatty acid with constant stirring.
-
A precipitate of the zinc carboxylate will form.
-
Filter the precipitate, wash it thoroughly with water and then with ethanol.
-
Dry the resulting zinc carboxylate salt in an oven at 60-80 °C.
General Procedure for Transesterification of Soybean Oil
Materials:
-
Soybean oil
-
Methanol
-
Zinc carboxylate catalyst (e.g., Zinc Laurate)
-
Heptane (for gas chromatography analysis)
-
Methyl heptadecanoate (internal standard)
Procedure:
-
A mixture of soybean oil and methanol (e.g., a 1:6 molar ratio) is placed in a batch reactor equipped with a magnetic stirrer and a reflux condenser.
-
The zinc carboxylate catalyst (e.g., 1 wt% relative to the oil) is added to the mixture.
-
The reactor is heated to the desired temperature (e.g., 100 °C) and stirred.
-
Samples are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of triglycerides and the yield of fatty acid methyl esters (FAMEs).
-
For GC analysis, the sample is quenched, and an internal standard (methyl heptadecanoate in heptane) is added.
General Procedure for Knoevenagel Condensation using ZnO Nanobelts
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Zinc oxide (ZnO) nanobelts
-
Water
Procedure:
-
A mixture of the aldehyde (1 mmol), active methylene compound (1.2 mmol), and ZnO nanobelts (e.g., 10 mol%) in water (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure Knoevenagel condensation product.
Visualizations
The following diagrams illustrate a general experimental workflow for catalyst evaluation and a hypothetical catalytic cycle for a zinc-catalyzed reaction.
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Heterogeneous ZnO-containing catalysts for efficient biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03158A [pubs.rsc.org]
- 5. jchr.org [jchr.org]
Validating the Purity of Zinc 2-Aminobenzenethiolate: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive comparison of elemental analysis data for validating the purity of zinc 2-aminobenzenethiolate, a compound with increasing significance in materials science and pharmaceutical development.
The accurate determination of elemental composition is a fundamental indicator of a substance's purity. For organometallic compounds like this compound, even minor impurities can significantly alter chemical behavior, biological activity, and ultimately, the validity of research outcomes. This guide outlines the expected elemental composition of pure this compound and compares it with potential deviations arising from common impurities.
Theoretical vs. Actual Elemental Composition: A Tabular Comparison
The purity of this compound, with a molecular formula of C₁₂H₁₀N₂S₂Zn, can be rigorously assessed by comparing experimentally determined elemental percentages with theoretical values.[1] The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, will lead to measurable discrepancies in these percentages.
| Element | Theoretical Percentage (Pure C₁₂H₁₀N₂S₂Zn) | Potential Impurity | Expected Deviation from Theoretical Percentage |
| Carbon (C) | 45.94% | Residual 2-aminobenzenethiol (C₆H₇NS) | Lower |
| Disulfide byproduct (e.g., C₁₂H₁₂N₂S₂) | Higher | ||
| Hydrogen (H) | 3.21% | Residual 2-aminobenzenethiol (C₆H₇NS) | Higher |
| Water (H₂O) | Higher | ||
| Nitrogen (N) | 8.93% | Residual 2-aminobenzenethiol (C₆H₇NS) | Higher |
| Sulfur (S) | 20.44% | Residual 2-aminobenzenethiol (C₆H₇NS) | Higher |
| Sulfonic acid degradation product | Lower (due to increased oxygen content) | ||
| Zinc (Zn) | 20.84% | Residual 2-aminobenzenethiol (C₆H₇NS) | Lower |
| Inorganic Zinc Salts (e.g., ZnCl₂, Zn(OAc)₂) | Higher |
Note: The magnitude of the deviation is directly proportional to the concentration of the impurity.
Experimental Protocol: Elemental Analysis of this compound
The following protocol outlines a standard procedure for the elemental analysis of this compound.
Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Zinc (Zn) in a sample of this compound and compare them to the theoretical values to assess purity.
Materials:
-
This compound sample
-
Tin or silver capsules for weighing
-
Elemental analyzer (CHNS mode)
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS) for Zinc analysis
-
Microbalance (accurate to ±0.001 mg)
-
Certified reference materials for calibration
Procedure:
1. Sample Preparation: a. Ensure the this compound sample is homogenous by gentle grinding in an agate mortar, if necessary. b. Dry the sample in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual solvent or moisture without causing degradation. c. Accurately weigh 1-2 mg of the dried sample into a pre-weighed tin or silver capsule using a microbalance.
2. CHNS Analysis: a. Calibrate the elemental analyzer using certified organic reference materials. b. Introduce the encapsulated sample into the combustion chamber of the elemental analyzer. c. The sample is combusted at high temperatures (typically ≥900 °C) in a pure oxygen environment. d. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and detected by a thermal conductivity detector. e. The instrument's software calculates the weight percentages of C, H, N, and S based on the detector's response and the sample weight.
3. Zinc Analysis (ICP-OES or AAS): a. Accurately weigh a larger sample (e.g., 10-20 mg) of the this compound. b. Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating until the sample is fully dissolved. c. Dilute the digested sample to a known volume with deionized water. d. Calibrate the ICP-OES or AAS instrument using certified zinc standard solutions of known concentrations. e. Analyze the diluted sample to determine the concentration of zinc. f. Calculate the weight percentage of zinc in the original sample.
4. Data Analysis and Interpretation: a. Compare the experimentally determined weight percentages of C, H, N, S, and Zn with the theoretical values calculated from the molecular formula C₁₂H₁₀N₂S₂Zn. b. A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of high purity. c. Significant deviations from the theoretical values suggest the presence of impurities. The nature of the deviation (e.g., higher hydrogen and nitrogen) can provide clues about the identity of the impurity (e.g., residual 2-aminobenzenethiol).
Visualizing the Validation Workflow
The logical flow of the purity validation process can be represented as follows:
Caption: Workflow for Purity Validation of this compound.
This systematic approach, combining precise elemental analysis with a clear understanding of potential impurities, provides a robust framework for the quality control of this compound. By adhering to these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Zinc-Based Catalysts: Zinc 2-Aminobenzenethiolate vs. Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the catalytic performance of zinc 2-aminobenzenethiolate and zinc acetate, supported by experimental data.
Zinc Acetate: A Highly Efficient Catalyst for Benzothiazole Synthesis
Zinc acetate, particularly in its dihydrate form (Zn(OAc)₂·2H₂O), has demonstrated exceptional efficacy as a catalyst in the one-pot synthesis of 2-substituted benzothiazoles. This reaction typically involves the condensation of 2-aminothiophenol with various aldehydes.
Quantitative Performance Data
The catalytic performance of zinc acetate dihydrate (5 mol%) in the synthesis of 2-substituted benzothiazoles under solvent-free conditions at 80°C is summarized below. The data highlights the catalyst's effectiveness across a range of aromatic, aliphatic, and heterocyclic aldehydes, leading to moderate to excellent yields in relatively short reaction times.[1]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 30 | 94 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzothiazole | 40 | 96 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 35 | 95 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 45 | 92 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 50 | 90 |
| 6 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)benzothiazole | 60 | 88 |
| 7 | Cinnamaldehyde | 2-Styrylbenzothiazole | 40 | 85 |
| 8 | Isobutyraldehyde | 2-Isopropylbenzothiazole | 75 | 67 |
| 9 | Furfural | 2-(Furan-2-yl)benzothiazole | 55 | 89 |
| 10 | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)benzothiazole | 60 | 87 |
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles using Zinc Acetate
The following is a general experimental procedure for the zinc acetate-catalyzed synthesis of 2-substituted benzothiazoles:
-
A mixture of 2-aminothiophenol (1 mmol), the respective aldehyde (1 mmol), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (5 mol%) is prepared.
-
The reaction mixture is stirred at 80°C under solvent-free conditions for the time specified in the table above.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then purified by column chromatography on silica gel using an appropriate eluent system.[1]
Catalytic Mechanism of Zinc Acetate
The proposed mechanism for the zinc acetate-catalyzed synthesis of benzothiazoles involves the following key steps:
Figure 1: Proposed catalytic cycle for the synthesis of 2-substituted benzothiazoles catalyzed by zinc acetate.
The reaction is initiated by the Lewis acidic zinc acetate activating the aldehyde, facilitating the condensation with 2-aminothiophenol to form an intermediate imine. This is followed by an intramolecular cyclization to yield a 2,3-dihydrobenzothiazole intermediate, which then undergoes aerial oxidation to afford the final 2-substituted benzothiazole product.[1]
This compound: Synthesis and Catalytic Potential
This compound, also known as zinc bis(2-aminobenzenethiolate), is a coordination complex where two molecules of 2-aminobenzenethiol act as bidentate ligands, coordinating to a central zinc ion through both the sulfur and nitrogen atoms.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward reaction between a zinc(II) salt, such as zinc acetate, and 2-aminobenzenethiol.
References
comparative thermal analysis of different zinc thiolate complexes
A Comparative Thermal Analysis of Zinc Thiolate Complexes for Researchers and Drug Development Professionals
This guide provides a comparative thermal analysis of various zinc thiolate complexes, offering key data for researchers, scientists, and drug development professionals. The thermal stability of these complexes is a critical parameter for their application in various fields, including as precursors for semiconductor materials and as potential therapeutic agents.
Data Presentation: Thermal Properties of Zinc Thiolate Complexes
The thermal decomposition of zinc thiolate complexes has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data reveals that the stability and decomposition pathways are highly dependent on the nature of the thiolate ligand. Below is a summary of the thermal properties of selected zinc thiolate complexes.
| Complex Name | Ligand Type | Decomposition Onset (°C) | Peak Decomposition Temp (°C) | Final Residue | Reference |
| Zinc diethyldithiocarbamate | Dithiocarbamate | 291.2 | ~324.4 | Not Specified | [1] |
| Zinc N-ethyl-N-phenyldithiocarbamate | Dithiocarbamate | ~250 | 310 | ZnO | [2][3] |
| Zinc N-butyl-N-phenyldithiocarbamate | Dithiocarbamate | ~250 | 320 | ZnO | [2][3] |
| Zinc N-methyl-N-phenyldithiocarbamate | Dithiocarbamate | >210 | 219 and 450 (two steps) | ZnO | [4] |
| Bis(thiourea)zinc chloride | Thiourea | ~163 | Not Specified | ZnS | |
| Zinc Pyrithione | Pyridinethione | 240 | Not Specified | Not Specified | [5][6] |
| Zinc 2-mercaptobenzimidazole complex | Mercaptobenzimidazole | 150-270 | Not Specified | Not Specified | |
| Zinc thiosemicarbazone complexes | Thiosemicarbazone | >200 | Not Specified | Not Specified |
Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the zinc thiolate complexes by measuring the change in mass as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed.
-
An inert atmosphere is established by purging with high-purity nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C).
-
A constant heating rate is applied, typically 10 °C/min.
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the fastest decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the zinc thiolate complexes as a function of temperature. This provides information on melting points, phase transitions, and decomposition enthalpies.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
The sample and reference are subjected to a controlled temperature program, typically a linear heating rate of 10 °C/min, over a desired temperature range.
-
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature, resulting in a DSC thermogram. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.
Mandatory Visualization
Redox-Mediated Zinc Signaling Pathway
Zinc thiolate complexes, particularly within proteins like metallothionein, play a crucial role in cellular signaling. The oxidation of the thiolate ligands can trigger the release of zinc ions, which then act as second messengers, influencing various downstream cellular processes.
Caption: Redox-mediated release of zinc from a thiolate complex and subsequent signaling cascade.
Experimental Workflow for Thermal Analysis
The logical flow of performing a comparative thermal analysis of zinc thiolate complexes is outlined below.
Caption: Workflow for the comparative thermal analysis of zinc thiolate complexes.
References
- 1. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. Zinc pyrithione - Wikipedia [en.wikipedia.org]
validation of kinetic data for reactions catalyzed by zinc 2-aminobenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of kinetic data for reactions catalyzed by zinc 2-aminobenzenethiolate and its analogs. Due to a scarcity of publicly available, detailed kinetic studies on this compound, this document uses the well-characterized zinc thiolate complex, [Tm(Ph)]ZnSCH₂C(O)NHPh, as a primary example to illustrate the principles of kinetic data validation and comparison.
Synthesis of this compound Complexes
Zinc bis(2-aminobenzenethiolate) is the primary compound of interest. Its synthesis is typically achieved through the reaction of 2-aminobenzenethiol with a zinc salt, such as zinc acetate, in a 2:1 molar ratio under inert atmospheric conditions. In this reaction, the thiol group (-SH) is deprotonated to form a thiolate anion (S⁻) which then coordinates to the Zn²⁺ ion. The amino group (-NH₂) can also serve as a coordination site, making 2-aminobenzenethiol a bidentate ligand that chelates the zinc center.[1] An alternative efficient one-pot synthesis involves the reduction of bis-(o-nitrophenyl) disulfide with zinc dust in an acidic medium, which generates the zinc salt of 2-aminobenzenethiol in situ.[1]
Framework for Kinetic Data Validation: A Case Study of a Model Zinc Thiolate Complex
To illustrate a robust approach to kinetic data validation, we will examine the mechanistic investigation of thiolate alkylation in the zinc thiolate complex [Tm(Ph)]ZnSCH₂C(O)NHPh. This complex serves as an excellent model for understanding the types of experimental data and comparative analysis necessary for validating the performance of zinc thiolate catalysts.
The reaction studied is the alkylation of the thiolate ligand with methyl iodide (MeI), which is analogous to the function of the Ada DNA repair protein.[2]
Experimental Protocol: Kinetic Analysis of Thiolate Alkylation
The following protocol is adapted from studies on the kinetics of zinc thiolate alkylation reactions.[2][3]
Objective: To determine the rate law and kinetic isotope effect for the reaction of a zinc thiolate complex with an alkylating agent.
Materials:
-
Zinc thiolate complex (e.g., [Tm(Ph)]ZnSCH₂C(O)NHPh)
-
Deuterated analog of the complex for KIE studies (e.g., [Tm(Ph)]ZnSCH₂C(O)N(D)Ph)
-
Alkylating agent (e.g., Methyl Iodide, MeI)
-
Anhydrous, deuterated solvent (e.g., toluene-d₈)
-
NMR tubes with septa
-
Gas-tight syringes
-
NMR Spectrometer
Procedure:
-
A solution of the zinc thiolate complex is prepared in the deuterated solvent.
-
The solution is transferred to a septum-sealed NMR tube.
-
The reaction is initiated by adding the alkylating agent via a gas-tight syringe. The reaction is conducted under pseudo-first-order conditions, with the concentration of the alkylating agent being at least 20 times greater than that of the zinc complex.[3]
-
The reaction progress is monitored by ¹H NMR spectroscopy, acquiring spectra at regular time intervals.[3] Typically, 16 scans are acquired per spectrum, with 10-50 spectra recorded per reaction.[3]
-
The disappearance of the reactant signals and the appearance of the product signals are integrated to determine the concentration of the species over time.
-
The data is then used to determine the order of the reaction and the rate constant.
-
For the kinetic isotope effect (KIE), the procedure is repeated using the deuterated analog of the zinc thiolate complex, and the ratio of the rate constants (kH/kD) is calculated.
Data Presentation: Kinetic Parameters for the Alkylation of [Tm(Ph)]ZnSCH₂C(O)NHPh
The following table summarizes the quantitative kinetic data obtained for the reaction of [Tm(Ph)]ZnSCH₂C(O)NHPh with MeI.
| Parameter | Value | Conditions | Reference |
| Reaction Order | Second-order | - | [2] |
| Kinetic Isotope Effect (kH/kD) | 1.16(1) | 0 °C | [2] |
Note: The second-order kinetics are consistent with either an associative or a stepwise dissociative mechanism where the alkylation step is rate-determining.[2] The small normal kinetic isotope effect is suggestive of a dissociative mechanism, as supported by DFT calculations.[2]
Mechanistic Insights from Kinetic Data
The kinetic data, particularly the kinetic isotope effect, provides valuable insights into the reaction mechanism.
Caption: Proposed associative and dissociative mechanisms for the alkylation of a zinc thiolate complex.
In the case of [Tm(Ph)]ZnSCH₂C(O)NHPh, the observed normal kinetic isotope effect (kH/kD > 1) suggests a dissociative mechanism.[2] This is because the dissociation of the thiolate leads to the formation of an anion with a stronger N-H...S hydrogen bond, which is consistent with a normal KIE upon deuteration.[2] Conversely, a direct alkylation of the coordinated thiolate (associative mechanism) would be expected to show a kH/kD ≤ 1.[2]
Comparison with Alternative Catalysts
While specific comparative data for this compound is lacking, a comprehensive validation would involve comparing its catalytic performance against other known catalysts for a given reaction. Key performance indicators to compare would include:
-
Turnover Number (TON)
-
Turnover Frequency (TOF)
-
Michaelis-Menten parameters (Km, kcat) for enzyme-like catalysis
-
Selectivity (chemo-, regio-, and stereo-selectivity)
-
Reaction conditions (temperature, pressure, solvent)
Conclusion
References
- 1. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 2. Intramolecular N-H...S hydrogen bonding in the zinc thiolate complex [Tm(Ph)]ZnSCH2C(O)NHPh: a mechanistic investigation of thiolate alkylation as probed by kinetics studies and by kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic modeling of zinc thiolates: Quantitative assessment of hydrogen bonding in modulating sulfur alkylation rates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Zinc in 2-Aminobenzenethiolate Complexes
For researchers and professionals in drug development and chemical analysis, the accurate quantification of zinc in complex organic molecules is paramount. This guide provides a comparative overview of four common analytical techniques for determining zinc content in 2-aminobenzenethiolate complexes: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Complexometric Titration, and Thermogravimetric Analysis (TGA). Each method's performance is objectively compared, supported by experimental data, to aid in selecting the most suitable technique for your specific research needs.
Comparative Analysis of Quantitative Methods
The choice of analytical method for zinc quantification in 2-aminobenzenethiolate complexes depends on several factors, including the required sensitivity, the concentration of zinc, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance indicators for each technique.
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Key Advantages | Key Disadvantages |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free zinc atoms in a flame or graphite furnace. | Acid digestion to decompose the organic complex. | LOD: ~0.043 ppm, LOQ: ~0.131 ppm[1][2] | < 1% (intra- and inter-day)[2] | 100.15 - 101.21%[1][2] | Cost-effective, robust, and widely available. | Susceptible to chemical and spectral interferences. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample in an argon plasma and separates ions based on their mass-to-charge ratio. | Acid digestion to decompose the organic complex. | LOD: ~0.5 µg/L, LOQ: ~1.5 µg/L[3] | 0.28 - 4.47%[4] | 111.0 - 114.2%[4] | High sensitivity, multi-element capability, and can handle complex matrices.[5] | Higher equipment cost, potential for polyatomic interferences from sulfur.[6] |
| Complexometric Titration | Titration of zinc ions with a chelating agent, typically EDTA, in the presence of a metal indicator. | Dissolution in a suitable solvent; may require masking agents. | Dependent on indicator and concentration. | < 1%[7] | 99.02 - 100.24%[8] | Low cost, simple instrumentation, high precision. | Lower sensitivity, potential for interference from the ligand or other metal ions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | No special preparation needed for solid samples. | Not applicable (determines mass loss). | Dependent on instrument and sample homogeneity. | Dependent on stoichiometry of decomposition. | Provides information on thermal stability and composition. | Not suitable for trace analysis, requires a well-defined decomposition pathway. |
Experimental Workflow Overview
The general workflow for the quantitative analysis of zinc in 2-aminobenzenethiolate complexes involves several key stages, from sample preparation to data analysis. The specific steps will vary depending on the chosen analytical technique.
Experimental workflow for zinc quantification.
Detailed Experimental Protocols
The following are representative protocols for each of the discussed analytical techniques, adapted for the analysis of zinc in 2-aminobenzenethiolate complexes.
Atomic Absorption Spectrometry (AAS)
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the this compound complex into a digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃).
-
If the organic matrix is resistant to digestion, cautiously add 1-2 mL of hydrogen peroxide (H₂O₂) after the initial reaction with nitric acid has subsided.
-
Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained.[2]
-
Allow the solution to cool and quantitatively transfer it to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water. Further dilutions may be necessary to bring the zinc concentration within the linear range of the instrument (typically 0.2-0.75 ppm).[1][2]
2. Instrumental Analysis:
-
Set up the flame AAS instrument according to the manufacturer's instructions for zinc analysis (wavelength 213.9 nm).[9]
-
Prepare a series of zinc standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) from a certified stock solution.[9]
-
Aspirate the blank, standards, and sample solutions into the flame and record the absorbance readings.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of zinc in the sample solution from the calibration curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
1. Sample Preparation:
-
Follow the same acid digestion procedure as described for AAS to completely decompose the organic complex.
-
Dilute the digested sample solution with 2% nitric acid to a concentration within the linear range of the ICP-MS. Due to the high sensitivity of ICP-MS, a greater dilution factor will likely be required compared to AAS.
2. Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters for zinc analysis. To minimize polyatomic interferences from sulfur (e.g., ³²S¹⁶O₂⁺ on ⁶⁴Zn⁺), use a collision/reaction cell with a suitable gas (e.g., helium or hydrogen) or select a zinc isotope with minimal interference, such as ⁶⁶Zn or ⁶⁷Zn.[6]
-
Prepare a series of multi-element or single-element zinc standards in 2% nitric acid.
-
Analyze the blank, standards, and sample solutions.
-
Generate a calibration curve and calculate the zinc concentration in the original sample, accounting for all dilutions.
Complexometric Titration
1. Sample Preparation and Titration:
-
Accurately weigh a sufficient amount of the this compound complex to yield a titratable concentration of zinc and dissolve it in a suitable solvent (e.g., ethanol or DMSO). Gentle heating may be required.
-
Transfer the solution to a conical flask and add an appropriate buffer to maintain the pH required for the chosen indicator (e.g., pH 10 for Eriochrome Black T).
-
To prevent interference from the 2-aminobenzenethiolate ligand, a masking agent may be necessary. Thiourea can be an effective masking agent for sulfur-containing ligands.[7]
-
Add a few drops of the indicator solution.
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the endpoint color change is observed.[10]
-
Perform a blank titration to account for any impurities.
2. Calculation:
-
Calculate the moles of EDTA used to reach the endpoint.
-
Based on the 1:1 stoichiometry of the zinc-EDTA complex, determine the moles of zinc in the sample.
-
Calculate the percentage of zinc in the original complex.
Thermogravimetric Analysis (TGA)
1. Instrumental Analysis:
-
Place an accurately weighed sample (typically 5-10 mg) of the this compound complex into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The TGA instrument will record the mass of the sample as a function of temperature.
2. Data Analysis:
-
Analyze the resulting TGA curve to identify the temperature ranges of mass loss.
-
The thermal decomposition of the complex is expected to occur in distinct steps, corresponding to the loss of ligands and the eventual formation of a stable residue, typically zinc oxide (ZnO) or zinc sulfide (ZnS) depending on the atmosphere.[11]
-
From the percentage of mass loss, and assuming a known stoichiometry for the final residue, the initial zinc content in the complex can be calculated.
Logical Relationships in Method Selection
The selection of an appropriate analytical method is a critical decision that impacts the accuracy, sensitivity, and efficiency of the quantitative analysis. The following diagram illustrates the logical considerations for choosing a method based on key experimental requirements.
Decision tree for analytical method selection.
By carefully considering the strengths and limitations of each technique, researchers can confidently select the most appropriate method for the quantitative analysis of zinc in 2-aminobenzenethiolate complexes, ensuring reliable and accurate results for their drug development and scientific research endeavors.
References
- 1. Validation of the quantification of zinc as active ingredient in pharmaceutical supplementations using flame atomic absorption spectrophotometer | Surman Journal of Science and Technology [sjst.scst.edu.ly]
- 2. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Zinc by ICP-MS in drug product and API â Vitas Analytical Services [vitas.no]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oiv.int [oiv.int]
- 10. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antibacterial Efficacy Against Standard Antibiotics
For researchers and drug development professionals, the rigorous validation of a new antibacterial agent's efficacy is paramount. This guide provides a framework for comparing the performance of a novel compound against established standard antibiotics, complete with detailed experimental protocols and data presentation formats. The methodologies outlined here are based on widely accepted standards in microbiology to ensure reproducible and comparable results.
Data Presentation: A Comparative Analysis
To facilitate a clear and direct comparison of a new antibacterial agent (referred to as "Test Compound") with standard antibiotics, quantitative data should be summarized in structured tables. Below are templates for presenting results from key antibacterial assays.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
| Microorganism | Test Compound MIC (µg/mL) | Standard Antibiotic A MIC (µg/mL) | Standard Antibiotic B MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Klebsiella pneumoniae (ATCC 13883) |
Table 2: Minimum Bactericidal Concentration (MBC) Comparison
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[3][4]
| Microorganism | Test Compound MBC (µg/mL) | Standard Antibiotic A MBC (µg/mL) | Standard Antibiotic B MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Klebsiella pneumoniae (ATCC 13883) |
Table 3: Disk Diffusion Zone of Inhibition Comparison
The disk diffusion test assesses the extent to which a bacterium is affected by an antibiotic.[5][6] The diameter of the zone of inhibition is measured in millimeters.[7]
| Microorganism | Test Compound Zone of Inhibition (mm) | Standard Antibiotic A Zone of Inhibition (mm) | Standard Antibiotic B Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Klebsiella pneumoniae (ATCC 13883) |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)[8][9]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted[1]
-
Test compound and standard antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[9]
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound and standard antibiotics in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[10][11]
Minimum Bactericidal Concentration (MBC) Assay Protocol[3][4]
This assay is performed after the MIC test to determine the concentration of an antimicrobial agent that results in microbial death.[3]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, transfer a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4]
Kirby-Bauer Disk Diffusion Assay Protocol[5][11]
This method is used to determine the susceptibility of a bacterial isolate to various antimicrobial agents.[6][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with known concentrations of the test compound and standard antibiotics
-
Sterile forceps or disk dispenser
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.[9]
-
Disk Placement: Aseptically place the antibiotic-impregnated disks onto the surface of the agar. Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.[9]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5] The size of the zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided to visually represent the experimental workflows and a key signaling pathway involved in antibiotic resistance.
Caption: Workflow for MIC and MBC Assays.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Caption: Common Mechanisms of Antibiotic Resistance.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. asm.org [asm.org]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Nanoparticle Morphology from Different Zinc Thiolate Precursors
For Researchers, Scientists, and Drug Development Professionals
The morphology of zinc-based nanoparticles is a critical determinant of their physical, chemical, and biological properties, influencing their performance in applications ranging from catalysis and electronics to biomedical imaging and drug delivery. The choice of precursor molecule plays a pivotal role in dictating the final size, shape, and crystallinity of the resulting nanoparticles. This guide provides a comparative analysis of nanoparticle morphologies derived from different zinc thiolate precursors, supported by experimental data and detailed protocols.
Comparison of Nanoparticle Morphology from Zinc Thiolate-Oxo Precursors
A study by Boyle et al. provides a direct comparison of nanoparticles synthesized from three different zinc thiolate-oxo precursors via a solvothermal route. The variation in the ligand structure of the precursor leads to distinctly different nanoparticle morphologies.[1]
| Precursor | Ligand | Nanoparticle Morphology | Average Size | Composition |
| {(μ4-3MPA)[Zn(Et)(py)]4}∞ | 3-mercaptopropionic acid (3MPA) | Dots | >10 nm | Zincite (ZnO) |
| [(py)2(Et)Zn(μ3-4MP)Zn(Et)(py)]2 | 4-mercaptophenol (4MP) | Wires | >44 nm (diameter: 80 nm, length: 3600 nm) | Zinc metal (Zn°) |
| (2MPO)Zn(Et)(py) | 2-mercaptopyridine-N-oxide (2MPO) | Irregular Shapes | >10 nm | Mixed Zincite (ZnO) and Wurtzite (ZnS) |
Experimental Protocols
Synthesis of Zinc Thiolate-Oxo Precursors
The following protocols are adapted from Boyle et al.[1] for the synthesis of the zinc thiolate-oxo precursors.
General Procedure: All reactions were carried out under an inert atmosphere using standard Schlenk line techniques.
-
{(μ4-3MPA)[Zn(Et)(py)]4}∞ (Precursor 1): Diethyl zinc (ZnEt2) is reacted with 3-mercaptopropionic acid (H2-3MPA) in pyridine (py).
-
[(py)2(Et)Zn(μ3-4MP)Zn(Et)(py)]2 (Precursor 2): Diethyl zinc is reacted with 4-mercaptophenol (H2-4MP) in a hexane/pyridine solvent mixture.
-
(2MPO)Zn(Et)(py) (Precursor 3): Diethyl zinc is reacted with 2-mercaptopyridine-N-oxide (H-2MPO) in a hexane/pyridine solvent mixture.
Nanoparticle Synthesis via Solvothermal Decomposition
The following protocol is a generalized method for the thermal decomposition of the zinc thiolate-oxo precursors to form nanoparticles, as described by Boyle et al.[1]
Materials:
-
Zinc thiolate-oxo precursor (0.25 g)
-
Oleylamine (OA) (0.8 g)
-
Hexadecylamine (HDA) (2.41 g)
Procedure:
-
In an inert atmosphere glovebox, dissolve 0.25 g of the chosen zinc thiolate-oxo precursor in 0.8 g of oleylamine.
-
Heat a solution of 2.41 g of hexadecylamine to 300 °C in a three-neck flask equipped with a condenser, thermocouple, and septum.
-
Rapidly inject the precursor-oleylamine solution into the hot hexadecylamine solution.
-
Maintain the reaction temperature at 300 °C for a specified duration (e.g., 30 minutes).
-
Allow the solution to cool to room temperature.
-
The nanoparticles can be isolated by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation.
-
Wash the nanoparticle pellet multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and surfactants.
-
Dry the purified nanoparticles under vacuum.
Nanoparticle Formation Workflow
The general workflow for the synthesis of nanoparticles from single-source zinc thiolate precursors via thermal decomposition is illustrated below.
Influence of Thiolate Ligand on Nanoparticle Formation
The formation of different nanoparticle compositions (ZnO, Zn°, and mixed ZnO/ZnS) from precursors containing both oxygen and sulfur suggests a complex interplay of bond strengths and decomposition kinetics. For instance, the formation of wurtzite (ZnS) was only observed from the precursor containing the 2-mercaptopyridine-N-oxide ligand, indicating that the specific structure of this ligand facilitates the formation of a Zn-S bond in the final nanoparticle.[1]
Proposed Nanoparticle Formation Mechanism
The thermal decomposition of single-source zinc thiolate precursors in the presence of coordinating solvents is a complex process involving ligand dissociation, precursor decomposition, and nanoparticle nucleation and growth. The following diagram illustrates a plausible mechanism.
References
Comparative Analysis of Zinc Thiolate Complexes: A Focus on Zinc 2-Aminobenzenethiolate
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of zinc 2-aminobenzenethiolate and its alternatives, providing detailed experimental data and protocols.
This guide presents a comparative overview of the characterization data for this compound, alongside two key alternatives: zinc benzenethiolate and a zinc complex with 2-aminoethanethiol. The selection of a suitable zinc thiolate complex is crucial in various research and development applications, including catalysis and materials science. This document aims to facilitate this selection by providing a side-by-side comparison of their physicochemical and spectroscopic properties, supported by detailed experimental methodologies.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key characterization data for the three zinc thiolate complexes.
Table 1: Physicochemical Properties
| Property | Zinc bis(2-aminobenzenethiolate) | Zinc bis(benzenethiolate) | Zinc 2-aminoethanethiol complex |
| Molecular Formula | C₁₂H₁₂N₂S₂Zn[1] | C₁₂H₁₀S₂Zn | (C₂H₆NS)₂Zn·ZnCl₂[2] |
| Molecular Weight | 313.8 g/mol [1][2] | 283.7 g/mol | - |
| CAS Number | 14650-81-8[2] | - | - |
Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | Zinc bis(2-aminobenzenethiolate) (Expected)[2] | Zinc bis(benzenethiolate) | Zinc 2-aminoethanethiol complex[2] |
| ν(N-H) | ~3360 (Broadened, shifted to lower frequency) | N/A | 3000 (Broad) |
| ν(S-H) | Absent (Disappearance upon deprotonation) | Absent (Disappearance upon deprotonation) | - |
| δ(N-H) | Shifted | N/A | - |
| ν(C=C) aromatic | Minor shifts from free ligand (~1580, ~1470) | - | N/A |
| ν(C-N) | Shifted | N/A | - |
| ν(C-S) | Shifted from free ligand (~750) | - | - |
| ν(Zn-N) | ~400-500 (New band) | N/A | - |
| ν(Zn-S) | ~300-400 (New band) | - | - |
Table 3: ¹H NMR Spectroscopy Data (ppm)
| Proton | Zinc bis(2-aminobenzenethiolate) (Expected Changes)[2] | Zinc bis(benzenethiolate) | Zinc 2-aminoethanethiol complex |
| -SH | Signal disappears upon complexation | Signal disappears upon complexation | - |
| Aromatic -CH | Shifts observed in the aromatic region | - | N/A |
| -NH₂ | Broad signal, may shift upon complexation | N/A | - |
Table 4: UV-Vis Spectroscopy Data
| Complex | Absorption Maxima (λmax) | Type of Transition |
| Zinc bis(2-aminobenzenethiolate) | - | Intraligand (π → π, n → π), Ligand-to-Metal Charge Transfer (LMCT)[2] |
| Zinc bis(benzenethiolate) (tetranuclear) | 360 nm (Luminescence)[3] | Intraligand, Ligand-to-Metal Charge Transfer (LMCT)[3] |
| Zinc 2-aminoethanethiol complex | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these zinc thiolate complexes are provided below.
Synthesis Protocols
1. Synthesis of Zinc bis(2-aminobenzenethiolate)
A common method for the synthesis of zinc bis(2-aminobenzenethiolate) involves the reaction of 2-aminobenzenethiol with a zinc salt in a 2:1 molar ratio under an inert atmosphere.[2]
-
Materials: 2-aminobenzenethiol, Zinc Acetate (Zn(CH₃COO)₂), Ethanol.
-
Procedure:
-
Dissolve 2-aminobenzenethiol in ethanol in a round-bottom flask under a nitrogen or argon atmosphere.
-
In a separate flask, dissolve zinc acetate in ethanol.
-
Slowly add the zinc acetate solution to the 2-aminobenzenethiol solution with constant stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
An alternative one-pot synthesis involves the reduction of bis(o-nitrophenyl) disulfide with zinc dust in an acidic medium, which generates the zinc salt of 2-aminobenzenethiol in situ.[2]
2. Synthesis of Zinc bis(benzenethiolate)
The synthesis of the ligand, benzenethiol (thiophenol), is a prerequisite for the formation of the zinc complex. A common laboratory preparation involves the reduction of benzenesulfonyl chloride.[4]
-
Materials: Benzenesulfonyl chloride, Zinc dust, Sulfuric acid.
-
Procedure (for benzenethiol):
-
Carefully add benzenesulfonyl chloride to a mixture of cracked ice and concentrated sulfuric acid while maintaining a low temperature (-5 to 0 °C).
-
Gradually add zinc dust to the mixture, keeping the temperature below 0 °C.
-
After the initial reaction, the mixture is heated to boiling until the solution becomes clear.
-
The resulting thiophenol is then purified by steam distillation.[4]
-
-
Procedure (for the complex): The synthesis of the zinc complex typically involves the reaction of the prepared benzenethiol with a suitable zinc salt, similar to the protocol for this compound.
3. Synthesis of Zinc 2-aminoethanethiol complex ((C₂H₆NS)₂Zn·ZnCl₂)
This complex can be synthesized from 2-aminoethanethiol hydrochloride and a zinc salt.
-
Materials: 2-aminoethanethiol hydrochloride, Zinc sulfate heptahydrate, Sodium hydroxide, Distilled water.
-
Procedure:
-
Dissolve 2-aminoethanethiol hydrochloride and zinc sulfate heptahydrate in distilled water.
-
Adjust the pH of the solution to 6.5 using a 0.1 M NaOH solution.
-
Heat the reaction mixture to 90°C and stir for 1 hour.
-
Filter the hot solution to remove any unreacted zinc sulfate.
-
Collect the white powder product upon cooling, wash with distilled water, and dry at 80°C.
-
Characterization Protocols
1. Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples are typically prepared as KBr pellets or as a mull in Nujol.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
-
Analysis: Key vibrational bands to monitor include the N-H, S-H, C-N, and C-S stretching frequencies, as well as the appearance of new bands corresponding to Zn-N and Zn-S bonds.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
Analysis: The disappearance of the S-H proton signal and shifts in the aromatic and amine proton signals in the ¹H NMR spectrum are indicative of complex formation.[2] Changes in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum also provide evidence of coordination.
3. UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Spectra are typically recorded in the range of 200-800 nm.
-
Analysis: The spectra are analyzed for intraligand (π → π, n → π) and ligand-to-metal charge transfer (LMCT) transitions. Shifts in the absorption maxima upon complexation can provide insights into the electronic structure of the complex.[2]
4. X-ray Crystallography
-
Instrument: A single-crystal X-ray diffractometer.
-
Sample Preparation: Single crystals of the complex suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by diffusion methods.
-
Data Acquisition and Analysis: The diffraction data is collected and the crystal structure is solved and refined to determine bond lengths, bond angles, and the overall coordination geometry of the zinc ion.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of zinc thiolate complexes.
Caption: General workflow for the synthesis and characterization of zinc thiolate complexes.
References
Comparative Cost-Effectiveness of Zinc 2-Aminobenzenethiolate as a Catalyst in the Synthesis of 2-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance and Economic Viability
The synthesis of 2-substituted benzothiazoles, a core scaffold in many pharmaceutically active compounds, relies on efficient catalytic methodologies. This guide provides a comparative analysis of the cost-effectiveness of in-situ generated zinc 2-aminobenzenethiolate against a range of alternative catalysts for this crucial transformation. The comparison is based on catalytic performance, catalyst cost, and operational simplicity.
Executive Summary
The in-situ formation of this compound from readily available and inexpensive precursors, zinc acetate dihydrate (Zn(OAc)₂·2H₂O) and 2-aminobenzenethiol, presents a highly cost-effective and efficient catalytic system for the synthesis of 2-substituted benzothiazoles. This method offers high yields and short reaction times under solvent-free conditions, positioning it as a compelling alternative to other catalytic systems, some of which involve more expensive metals or require more complex reaction setups.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators and cost analysis of various catalysts employed in the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiol and an aldehyde.
Table 1: Catalyst Performance Comparison in the Synthesis of 2-Phenylbenzothiazole
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Solvent | Temperature (°C) |
| In-situ this compound | 5 | 30 | 94 | Solvent-free | 80 |
| ZnO Nanoparticles | 5 | 20-30 | 76-96 | EtOH/Neat | Room Temp |
| TiO₂ Nanoparticles | - | 5-27 | 90-97 | - | Daylight |
| SnP₂O₇ | - | 8-35 | 87-95 | - | - |
| CuBr | - | - | High Yields | Water | 80 |
| Palladium-based catalysts | 1-5 | 60-1440 | 70-95 | Toluene, Dioxane | 80-120 |
Note: Data for alternative catalysts are compiled from various sources and may have different substrate scopes and optimization levels.
Table 2: Cost-Effectiveness Analysis
| Catalyst/Precursor | Supplier Example | Price (USD) | Quantity | Cost per gram/mmol |
| Zinc Acetate Dihydrate | Flinn Scientific | $24.00 | 500 g | ~$0.05/g |
| 2-Aminobenzenethiol | TCI Chemicals | $48.00 | 100 mL | ~$0.48/mL |
| ZnO Nanoparticles (10-30nm) | Skyspring Nanomaterials | $64.00 | 100 g | ~$0.64/g |
| TiO₂ Nanoparticles (Anatase) | MarkNature | $88.00 | - | - |
| Copper(I) Bromide | baseclick GmbH | €135.00 | 10 x 5 mg | High |
| Palladium on Carbon (5%) | Fuel Cell Store | $226.00 | - | High |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. The cost for in-situ generated this compound is calculated based on its precursors.
Experimental Protocols
Synthesis of 2-Substituted Benzothiazoles using In-situ Generated this compound
This protocol is adapted from the work of Digambar et al.
Materials:
-
2-Aminobenzenethiol (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (0.05 mmol, 5 mol%)
Procedure:
-
In a round-bottom flask, combine the 2-aminobenzenethiol (1 mmol), the desired aldehyde (1 mmol), and zinc acetate dihydrate (0.05 mmol).
-
Heat the mixture under solvent-free conditions at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 30-60 minutes), the reaction mixture will solidify.
-
Wash the solid product with water.
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 2-substituted benzothiazoles.
Caption: Experimental workflow for the synthesis of 2-substituted benzothiazoles.
Conclusion
The in-situ generation of this compound from zinc acetate and 2-aminobenzenethiol offers a highly attractive catalytic system for the synthesis of 2-substituted benzothiazoles. Its primary advantages lie in the low cost and ready availability of the precursors, high product yields, short reaction times, and operational simplicity under solvent-free conditions. While other catalysts, such as certain nanoparticles and palladium complexes, can also provide high yields, they often come with a significantly higher cost and may require more stringent reaction conditions or complex work-up procedures. For researchers and professionals in drug development seeking a balance between efficiency, cost, and green chemistry principles, the in-situ zinc catalyst is a highly recommended and compelling choice.
Safety Operating Guide
Proper Disposal of Zinc 2-Aminobenzenethiolate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of zinc 2-aminobenzenethiolate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound, a compound utilized in various research applications, requires careful management as hazardous waste due to the inherent risks associated with its zinc content and the aminothiophenol ligand.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.[1][4][5]
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. All operations involving this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]
Essential PPE includes:
-
Gloves: Nitrile gloves are required to prevent skin contact.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and fine particles.[1][4][7]
-
Lab Coat: A lab coat is necessary to protect clothing and skin from contamination.[1][6]
Hands should be washed thoroughly with soap and water immediately after handling the compound.[6]
II. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the spill area.[6]
-
Contain the Spill: If possible and safe to do so, confine the spill to a small area using an inert absorbent material such as sand or earth.[2][8] Do not use water to clean up the spill, as zinc compounds can react with water and evolve flammable hydrogen gas.[8]
-
Clean-up: For small spills (<1 L), trained personnel wearing appropriate PPE may clean up the spill.[6] The spilled material should be carefully swept or scooped into a designated, sealable hazardous waste container.[4][8] For large spills (>1 L), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[6]
-
Decontamination: The spill area should be decontaminated after the material has been removed.
III. Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[4][9]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated labware and absorbent materials, in a clearly labeled, leak-proof, and closed container.[1][6] The container should be labeled with the words "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.[8]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed professional hazardous waste disposal service.[1][10] These services are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.[1][11]
IV. Quantitative Data Summary
| Parameter | Zinc Compounds (General) | 2-Aminobenzenethiol |
| Primary Hazard | Environmental Hazard (Aquatic Toxicity)[4][5][10] | Harmful if swallowed, Causes severe skin burns and eye damage[3] |
| Incompatible Materials | Strong acids, strong bases, water (for zinc powder)[8] | Strong oxidizing agents[3] |
| Disposal Method | Hazardous Waste Facility[1] | Approved Waste Disposal Plant[7] |
Experimental Workflow & Diagrams
To ensure clarity and procedural accuracy, the following workflow diagram illustrates the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies before handling or disposing of this chemical.
References
- 1. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 2. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 3. 2-Aminobenzenethiol - Safety Data Sheet [chemicalbook.com]
- 4. download.basf.com [download.basf.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. essex.ac.uk [essex.ac.uk]
- 10. fishersci.com [fishersci.com]
- 11. dla.mil [dla.mil]
Essential Safety and Operational Guidance for Handling Zinc 2-Aminobenzenethiolate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling zinc 2-aminobenzenethiolate. The following procedures and data are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Summary
This compound and its precursors can be harmful if not handled properly. Key hazards include:
-
Oral Toxicity : Harmful if swallowed.
-
Eye Damage : Can cause serious eye damage or irritation[1].
-
Skin and Respiratory Irritation : May cause skin and respiratory irritation[1][2].
-
Aquatic Toxicity : Toxic to aquatic life with long-lasting effects.
Quantitative Data
| Parameter | Value | Compound | Source |
| Acute Oral LD50 (Rat) | 1260 mg/kg | 2-Aminobenzenethiol related substance | [3] |
| OSHA PEL (TWA 8-hr) | 5 mg/m³ (dust and fume) | Zinc Oxide | [4] |
| NIOSH REL (TWA 10-hr) | 5 mg/m³ (dust and fume) | Zinc Oxide | [4] |
| NIOSH STEL (15-min) | 10 mg/m³ (fume) | Zinc Oxide | [5] |
| Density | 1.84 g/mL at 25 °C (77 °F) | 2-Aminobenzenethiol related substance |
Abbreviations: LD50 (Lethal Dose, 50%), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), NIOSH (National Institute for Occupational Safety and Health), REL (Recommended Exposure Limit), STEL (Short-Term Exposure Limit).
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield[1][6].
-
Skin Protection : A lab coat should be worn. For hand protection, nitrile gloves are recommended[6].
-
Respiratory Protection : If working in an area with poor ventilation or where dusts may be generated, use a NIOSH-approved respirator.
Handling and Storage Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][6].
-
Avoid Contact : Prevent contact with skin, eyes, and clothing[7]. Do not inhale dust or fumes[7].
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance[3][7].
-
Storage : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed and away from incompatible materials such as oxidizing agents, strong acids, and strong bases[3].
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material, such as sand or vermiculite, to contain the spill[6]. Do not use water to flush the spill, as this can lead to environmental release[6].
-
Collection : Carefully collect the absorbed material into a suitable container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the collected waste according to hazardous waste regulations.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for 15-20 minutes[3][7]. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].
-
Ingestion : Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Characterization : It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations[3].
-
Containerization : Collect waste in clearly labeled, sealed containers.
-
Disposal Route : Do not dispose of with household garbage or allow the product to reach the sewage system[3]. Arrange for disposal by a licensed hazardous waste disposal company.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. recynk.pl [recynk.pl]
- 3. fishersci.com [fishersci.com]
- 4. Zinc | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]
- 6. This compound | 14650-81-8 | Benchchem [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
